molecular formula C7H4BrNO B1282162 2-Bromo-4-hydroxybenzonitrile CAS No. 82380-17-4

2-Bromo-4-hydroxybenzonitrile

Cat. No.: B1282162
CAS No.: 82380-17-4
M. Wt: 198.02 g/mol
InChI Key: CGPTZCZFFUYDCB-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPTZCZFFUYDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516112
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82380-17-4
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzonitrile (CAS: 82380-17-4): A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 2-Bromo-4-hydroxybenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and its strategic applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring three distinct functional groups: a nitrile, a hydroxyl group, and a bromine atom.[1] This trifunctionality is not a random assortment; it represents a strategically designed scaffold that offers orthogonal chemical handles. This allows for selective, sequential modification, making it an exceptionally valuable building block in multi-step synthesis pathways. Its utility is most pronounced in the creation of complex molecular architectures required for pharmaceuticals and agrochemicals.[1] The precise arrangement of the bromo, hydroxyl, and cyano groups on the benzene ring enables chemists to introduce a variety of substituents and build molecular complexity with a high degree of control.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe application in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 82380-17-4[2][3][4][5]
Molecular Formula C₇H₄BrNO[4][5][6][7]
Molecular Weight 198.02 g/mol [5][6]
IUPAC Name This compound[2][5]
Physical Form Solid[1][2]
Purity Typically ≥98%[2][4]
Storage Sealed in a dry environment at room temperature.[2][4]
Safety and Handling

From a safety perspective, this compound is classified as harmful and requires careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE).

Hazard ClassGHS Hazard Statements
Acute Toxicity H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[5] H332: Harmful if inhaled.[5]
Skin Irritation H315: Causes skin irritation.[5]
Eye Irritation H319: Causes serious eye irritation.[5]
Respiratory Irritation H335: May cause respiratory irritation.[2]

Key precautionary statements include P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2] Always consult the full Safety Data Sheet (SDS) before use.[8]

Synthesis Protocol: Demethylation Pathway

A common and efficient laboratory-scale synthesis of this compound involves the demethylation of its methoxy-protected precursor, 2-bromo-4-methoxybenzonitrile.[6] The choice of reagent for this ether cleavage is critical. Boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers due to its strong Lewis acidity, which coordinates to the ether oxygen, facilitating the nucleophilic attack by the bromide ion to displace the methyl group.

Experimental Protocol: Synthesis via Demethylation

This protocol is a self-validating system, where successful completion of each step confirms the preceding one.

  • Reaction Setup: To a solution of 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an inert atmosphere (e.g., Argon or Nitrogen), add Boron tribromide (BBr₃) as a 1M solution in DCM (14.2 mL, 14.2 mmol).

    • Scientist's Note: The use of a three-fold excess of BBr₃ ensures the reaction proceeds to completion. Anhydrous conditions are crucial as BBr₃ reacts violently with water.

  • Reaction Execution: Heat the reaction mixture to 50 °C and maintain for 12-16 hours (overnight).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture to 0 °C using an ice bath. Slowly and carefully add methanol to quench the excess BBr₃.

    • Causality: Methanol reacts with unconsumed BBr₃ to form trimethoxyborane and HBr, effectively neutralizing the highly reactive reagent in a controlled manner.

  • Aqueous Workup: Pour the quenched mixture into water and extract the product with Ethyl Acetate (EtOAc, 2 x 100 mL).[6]

  • Washing: Wash the combined organic extracts sequentially with water (200 mL) and brine (200 mL).[6] This removes water-soluble impurities and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a solvent system such as Petroleum Ether/Ethyl Acetate (e.g., 5:1 ratio), to yield the final product as a white solid.[6] A typical yield is around 75%.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Start 2-bromo-4-methoxybenzonitrile in DCM Reagent Add BBr₃ (1M in DCM) Start->Reagent Heat Heat at 50 °C (Overnight) Reagent->Heat Quench Quench with Methanol Heat->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product This compound (Final Product) Purify->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The true power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively. This positions it as a versatile node for building molecular diversity.

  • Hydroxyl Group (-OH): As a phenol, this group is weakly acidic and can be readily deprotonated. It serves as a nucleophile for O-alkylation or O-acylation reactions to introduce ether or ester linkages, which are common in drug molecules.

  • Bromo Group (-Br): The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions. This is the most powerful feature for drug development, enabling the formation of carbon-carbon (e.g., Suzuki, Stille couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds to link complex fragments.

  • Nitrile Group (-CN): The cyano group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It also functions as a bioisostere for other functional groups in drug design.

While specific blockbuster drugs directly using CAS 82380-17-4 are not prominently cited in initial literature, its structural motifs are prevalent. For instance, substituted hydroxybenzonitriles are precursors in the synthesis of kinase inhibitors and other targeted therapies.[9] The combination of a halogen for cross-coupling and a phenol for ether linkage formation is a classic strategy in medicinal chemistry.

Chemical Reactivity Pathways

Reactivity_Pathways cluster_Br Aryl Bromide Reactions cluster_OH Phenolic Hydroxyl Reactions cluster_CN Nitrile Group Transformations Core This compound Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Sonogashira Sonogashira Coupling (C-C Alkyne) Core->Sonogashira Alkylation Williamson Ether Synthesis (O-Alkylation) Core->Alkylation Acylation Esterification (O-Acylation) Core->Acylation Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Reduction Reduction to Benzylamine Core->Reduction

Caption: Key reactivity pathways for this compound.

Conclusion

This compound (CAS: 82380-17-4) is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile and orthogonal reactivity make it an indispensable building block for scientists in drug discovery and advanced material science. Understanding the causality behind its synthesis and the potential of its functional group handles allows researchers to fully leverage this compound in the rational design of novel, high-value molecules.

References

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzonitrile: A Cornerstone Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 2-Bromo-4-hydroxybenzonitrile, a pivotal chemical intermediate. We will move beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application, tailored for researchers, scientists, and professionals in drug development and agrochemical science. Our focus is on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Core Molecular Architecture and Physicochemical Profile

This compound (CAS No: 82380-17-4) is a trifunctional aromatic compound featuring a benzene ring substituted with a bromo, a hydroxyl, and a nitrile group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly valuable building block in organic synthesis. The electron-withdrawing nature of the nitrile and bromine groups acidifies the phenolic proton, while the hydroxyl group directs electrophilic substitution and modulates the reactivity of the aromatic ring. The bromine atom serves as an excellent handle for cross-coupling reactions, a cornerstone of modern drug discovery.

Synthesis_Workflow cluster_reagents Inputs cluster_process Reaction & Workup cluster_output Purification & Product Start 2-bromo-4-methoxy- benzonitrile in DCM React Heat at 50°C (overnight) Start->React Reagent BBr3 (1M in DCM) Reagent->React Quench Quench with Methanol React->Quench Extract Pour into H2O, Extract with EtOAc Quench->Extract Wash Wash with H2O, Brine Extract->Wash Dry Dry over Na2SO4, Filter Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Silica Gel Chromatography (Pet. Ether/EtOAc = 5:1) Concentrate->Purify Product Final Product: This compound (White Solid, 75% Yield) Purify->Product Reactivity mol This compound OH_node Hydroxyl Group (-OH) mol->OH_node Site 1 Br_node Bromo Group (-Br) mol->Br_node Site 2 CN_node Nitrile Group (-C≡N) mol->CN_node Site 3 OH_reactions • O-Alkylation • O-Acylation • Etherification OH_node->OH_reactions Br_reactions • Suzuki Coupling • Sonogashira Coupling • Buchwald-Hartwig Amination • Stille Coupling Br_node->Br_reactions CN_reactions • Hydrolysis to Carboxylic Acid • Reduction to Amine • Conversion to Tetrazole CN_node->CN_reactions

A Comprehensive Technical Guide to 2-Bromo-4-hydroxybenzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 2-Bromo-4-hydroxybenzonitrile. It moves beyond basic data to provide a holistic understanding of the compound's properties, synthesis, characterization, and applications, with a focus on the causal reasoning behind experimental methodologies.

Core Physicochemical Properties and Structure

This compound is a substituted aromatic compound that serves as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an electrophilic nitrile group, combined with the steric and electronic influence of the bromine atom, makes it a strategic building block for complex molecular architectures.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design.

PropertyValueSource
Molecular Weight 198.02 g/mol [1][2][3]
Molecular Formula C₇H₄BrNO[1][3]
CAS Number 82380-17-4[1]
Physical Form White solid[4]
IUPAC Name This compound[1]
Storage Sealed in dry, room temperature conditions
Molecular Structure

The structural arrangement of functional groups is key to the reactivity of this compound. The hydroxyl and nitrile groups are positioned para to each other, while the bromine atom is ortho to the nitrile and meta to the hydroxyl group. This specific orientation governs the molecule's electronic properties and dictates its role in synthetic transformations.

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

A common and effective method for synthesizing this compound is through the demethylation of its methoxy precursor, 2-bromo-4-methoxybenzonitrile.[4] This procedure leverages a strong Lewis acid to achieve selective ether cleavage.

Experimental Workflow: Demethylation

Synthesis_Workflow Start Start: 2-bromo-4-methoxybenzonitrile in DCM Reaction Add BBr3 (1M in DCM) Heat at 50°C overnight Start->Reaction Quench Quench with Methanol (Destroys excess BBr3) Reaction->Quench Extraction Pour into Water Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry over Na2SO4 Filter and Concentrate Wash->Dry Purify Silica Gel Chromatography (Pet. Ether/EtOAc = 5:1) Dry->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for synthesis and purification.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in dichloromethane (DCM, 15 mL) in a suitable reaction vessel.

    • Causality: DCM is chosen as the solvent due to its inertness under strong Lewis acidic conditions and its ability to dissolve the starting material.

  • Reagent Addition: Add boron tribromide (BBr₃), as a 1 M solution in DCM (14.2 mL, 14.2 mmol), to the solution.[4]

    • Causality: BBr₃ is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. The excess (3 equivalents) ensures the reaction goes to completion.

  • Reaction Conditions: Heat the mixture at 50°C overnight.[4]

    • Causality: Gentle heating provides the necessary activation energy for the ether cleavage to proceed at a reasonable rate without significant side product formation.

  • Quenching: Carefully quench the reaction by adding methanol.

    • Causality: Methanol reacts exothermically with the excess BBr₃, converting it to trimethyl borate and HBr, which are more easily removed during the workup phase.

  • Aqueous Workup: Pour the quenched mixture into water and extract with ethyl acetate (200 mL). Wash the organic layer sequentially with water (200 mL) and brine (200 mL).[4]

    • Causality: The aqueous wash removes water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

    • Causality: Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes residual water from the ethyl acetate solution. Concentration under reduced pressure removes the volatile solvent without requiring high temperatures that could degrade the product.

  • Purification: Purify the resulting residue by silica gel chromatography using a mobile phase of Petroleum Ether/Ethyl Acetate (5:1).[4]

    • Causality: Chromatography separates the desired product from any remaining starting material or non-polar byproducts. The 5:1 solvent system provides optimal polarity to allow the slightly more polar product to elute cleanly after less polar impurities. The yield for this procedure is reported to be around 75%.[4]

Analytical Characterization

Validation of the final product's identity and purity is critical. A multi-technique approach is standard practice.

  • Liquid Chromatography-Mass Spectrometry (LCMS): This is a primary technique for confirming molecular weight. The expected result is a mass peak corresponding to the protonated molecule [M+H]⁺.

    • Field Data: Analysis of the synthesized product shows a mass-to-charge ratio (m/z) of 197.9 [M+H]⁺, which aligns with the theoretical molecular weight of 198.02 g/mol .[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals for the three aromatic protons, with coupling patterns dictated by their positions, and a broad singlet for the phenolic hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display seven unique signals, including those for the nitrile carbon, the carbon atoms bonded to the bromine and hydroxyl groups, and the remaining aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to observe characteristic absorption bands:

    • A broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group.

    • A sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex, biologically active molecules. Its utility stems from the ability to selectively modify its functional groups.

The structural motif of a substituted hydroxybenzonitrile is present in various areas of medicinal chemistry. For instance, the related compound 2-hydroxybenzonitrile is a precursor for synthesizing 3-aminobenzofuran derivatives, which have shown potential as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease.[5] The presence of the bromine atom in this compound provides an additional vector for chemical modification, allowing for the creation of novel analogs with potentially enhanced potency or altered pharmacokinetic profiles.

Applications cluster_reactions Synthetic Transformations cluster_products Potential Derivative Classes Scaffold This compound (Core Scaffold) Etherification O-Alkylation / Arylation (at Hydroxyl Group) Scaffold->Etherification CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) (at Bromo Position) Scaffold->CrossCoupling NitrileMod Nitrile Hydrolysis/Reduction (to Amide/Amine) Scaffold->NitrileMod Deriv1 Aryl Ether Analogs Etherification->Deriv1 Deriv3 Heterocyclic Scaffolds (e.g., Benzofurans) Etherification->Deriv3 Deriv2 Bi-aryl Compounds CrossCoupling->Deriv2 Deriv4 Substituted Benzamides/ Benzylamines NitrileMod->Deriv4

Caption: Role as a versatile scaffold in synthetic chemistry.

Safety, Handling, and Disposal

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and is harmful upon exposure through multiple routes.[1]

GHS Hazard Information
Hazard ClassStatement CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Acute Toxicity (Dermal)H312Harmful in contact with skin[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled[1]
Handling and First Aid
  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[6][7]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[6] If skin irritation occurs, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.

References

2-Bromo-4-hydroxybenzonitrile melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Melting Point of 2-Bromo-4-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive examination of the melting point of this compound (CAS No: 82380-17-4), a critical physicochemical property for its identification, purity assessment, and application in research and development. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the significance of melting point determination, present a detailed protocol using modern instrumentation, and discuss the interpretation of experimental data. The guide is intended for researchers, chemists, and quality control professionals who require a robust understanding and a reliable method for characterizing this compound.

Introduction to this compound

This compound is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a nitrile, a hydroxyl, and a bromine group on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Accurate characterization of its physical properties is paramount for its effective use. Among these, the melting point is a fundamental and highly informative parameter. It provides a quick and cost-effective means to confirm the identity of the material and to gauge its purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 82380-17-4[1][2][3]
Molecular Formula C₇H₄BrNO[1][2][4]
Molecular Weight 198.02 g/mol [1][4]
Appearance White to off-white solid[1]
Melting Point 151 °C[1]
Boiling Point (Predicted) 347.4 ± 32.0 °C[1]
Density (Predicted) 1.79 ± 0.1 g/cm³[1]
pKa (Predicted) 6.88 ± 0.18[1]

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point.[5] This characteristic sharpness is a direct consequence of the uniform, well-ordered crystalline lattice structure.

The true value of melting point determination in a research and drug development setting lies in its dual application:

  • Identification: Every pure crystalline compound has a characteristic melting point. While not unique, it serves as a crucial data point, alongside spectroscopic data (NMR, IR, MS), for confirming a compound's identity. A common verification technique is the "mixed melting point" determination, where a 50:50 mixture of an unknown sample and a known, authentic standard is analyzed.[6] If the unknown is identical to the standard, the mixture's melting point will be sharp and unchanged. If they are different, the melting point will be depressed and broadened.[6]

  • Purity Assessment: The presence of even small amounts of impurities disrupts the crystal lattice, which requires less energy to break down.[6] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[6] Therefore, a broad melting range (typically greater than 2 °C) is a strong indicator of an impure sample. For a high-purity sample of this compound, a sharp melting point around the literature value is expected.

Experimental Determination of Melting Point

The following protocol describes a robust method for determining the melting point of this compound using a modern digital melting point apparatus, such as a Vernier Melt Station or similar equipment.[5] This approach offers superior accuracy, reproducibility, and ease of use compared to traditional oil bath methods.

Apparatus and Materials
  • Apparatus: Digital Melting Point Apparatus (e.g., Vernier Melt Station, Stuart® SMP10, or equivalent).

  • Capillary Tubes: Standard melting point capillary tubes (sealed at one end).

  • Sample: High-purity this compound.

  • Tools: Spatula, watch glass or weighing paper, tamping rod or glass tube for packing.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Safety Precautions

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4]

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[7] Avoid generating dust.[7]

  • PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Spills: In case of a spill, avoid dust formation. Collect the material using appropriate methods and dispose of it as hazardous waste.[7]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] Seek immediate medical attention if symptoms persist.

Detailed Experimental Protocol
  • Sample Preparation: Place a small amount of dry this compound powder onto a clean watch glass. The sample must be completely dry, as residual solvent can depress the melting point.

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powder. A small amount of sample will be forced into the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.[5][9] Alternatively, drop the tube through a long, narrow glass tube onto the benchtop to achieve tight packing.[6] The packed sample height should be no more than 2-3 mm for optimal heat transfer.[5]

  • Instrument Setup:

    • Ensure the digital melting point apparatus is clean and the heating block is at room temperature.

    • Insert the packed capillary tube into one of the heating block slots.

    • Set the starting temperature to approximately 20 °C below the expected melting point (e.g., set to 130 °C for a 151 °C expected value).

  • Determination of Melting Range:

    • Rapid Heating (Optional): For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting point.[5] This is not necessary if the literature value is known.

    • Slow Heating: When the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.[6] A slow ramp rate is critical for an accurate reading, allowing the temperature of the sample and the thermometer to equilibrate.

    • Observation: Observe the sample closely through the magnifying lens.

    • Record T₁: Note the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

    • Record T₂: Note the temperature at which the last solid crystal melts completely. This is the end of the melting range.

  • Post-Measurement:

    • Record the melting range (T₁ - T₂).

    • Allow the apparatus to cool before performing another measurement.

    • Dispose of the used capillary tube in a designated glass waste container. Never re-melt a sample, as decomposition may have occurred.[9]

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Operation cluster_data Data Acquisition prep_sample 1. Place Dry Sample on Watch Glass load_cap 2. Load Capillary Tube (2-3 mm height) prep_sample->load_cap pack_sample 3. Pack Sample Tightly load_cap->pack_sample insert_cap 4. Insert Capillary into Heating Block pack_sample->insert_cap set_params 5. Set Start Temp & Ramp Rate (1-2 °C/min) insert_cap->set_params observe 6. Heat & Observe Sample set_params->observe record_t1 7. Record T₁ (First Liquid Drop) observe->record_t1 record_t2 8. Record T₂ (All Liquid) record_t1->record_t2 report 9. Report Melting Range (T₁ - T₂) record_t2->report end_process End report->end_process start Start start->prep_sample

Caption: Workflow for determining the melting point of this compound.

Data Interpretation and Expected Results

For a sample of this compound with a purity of 98% or higher, the expected result is a sharp melting range.[1]

  • Expected Melting Point: The literature value is 151 °C.[1]

  • Ideal Melting Range: A high-purity sample should exhibit a melting range of 0.5-1.5 °C, for example, 150.5 °C - 151.5 °C.

  • Indication of Impurity: If the observed melting range is broad (e.g., 145 °C - 149 °C) and the upper limit is below the literature value, the sample is likely impure. The synthesis of this compound often involves reactants like 2-bromo-4-methoxybenzonitrile and reagents like boron tribromide, followed by purification via silica gel chromatography.[2] Incomplete reaction or purification could leave starting materials or byproducts, leading to a depressed and broadened melting range.

Conclusion

The melting point is a foundational characteristic of this compound, providing essential information for identity confirmation and purity assessment. A reported melting point of 151 °C serves as the benchmark for this compound.[1] By adhering to the detailed experimental protocol outlined in this guide, researchers and scientists can reliably determine this value, ensuring the quality and suitability of the material for downstream applications. The observation of a sharp melting range close to the literature value provides a high degree of confidence in the sample's integrity, a cornerstone of scientific and developmental rigor.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive publicly available quantitative solubility data, this document synthesizes information on the physicochemical properties of the molecule, outlines a robust experimental protocol for determining its solubility, and presents a qualitative solubility profile based on established chemical principles. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation.

Introduction: Understanding this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₄BrNO and a molecular weight of 198.02 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group, imparts a unique combination of polarity and reactivity. Understanding its solubility is paramount for its effective application in synthetic chemistry and drug discovery, as solubility directly impacts reaction kinetics, crystallization, and bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 82380-17-4[2]
Molecular Formula C₇H₄BrNO[1][2]
Molecular Weight 198.02 g/mol [1][3][4]
Appearance Solid
SMILES C1=CC(=C(C=C1O)Br)C#N[1]
InChIKey CGPTZCZFFUYDCB-UHFFFAOYSA-N[1]

Theoretical Solubility Profile: A Qualitative Assessment

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of this compound possesses both polar and non-polar characteristics, which will dictate its solubility in various organic solvents.

  • Polar Moieties: The hydroxyl (-OH) group is highly polar and capable of acting as a hydrogen bond donor and acceptor. The nitrile (-C≡N) group is also polar.

  • Non-Polar Moieties: The benzene ring and the bromine atom contribute to the non-polar character of the molecule.

This duality suggests that this compound will exhibit a range of solubilities depending on the solvent's properties. A qualitative prediction of its solubility in common organic solvents is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl and nitrile groups of the solute, facilitating dissolution.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneSoluble to Very SolubleThese solvents have large dipole moments that can interact favorably with the polar functional groups of the solute. Dichloromethane is often a good solvent for molecules with mixed polarity.
Non-Polar Toluene, HexaneSparingly Soluble to InsolubleNon-polar solvents lack the ability to form strong interactions with the polar hydroxyl and nitrile groups. While the aromatic ring of toluene may offer some favorable π-π stacking interactions, the overall polarity mismatch will limit solubility.

Intermolecular Interactions and Solubility

The dissolution of this compound in a solvent is an energetically driven process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The following diagram illustrates the key intermolecular forces at play.

Conceptual Diagram of Intermolecular Interactions Solute C₇H₄BrNO Solute->Solute Solute-Solute Interactions (Lattice Energy) Solvent Solvent Molecules Solute->Solvent Solute-Solvent Interactions (e.g., Hydrogen Bonding, Dipole-Dipole) Solvent->Solvent Solvent-Solvent Interactions

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: A Validated Protocol

For precise quantitative data, experimental determination of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.[6]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solution (Add excess solid to solvent in a vial) B 2. Equilibration (Shake at constant temperature for 24-72h) A->B C 3. Phase Separation (Allow excess solid to settle) B->C D 4. Sample Collection (Withdraw supernatant) C->D E 5. Filtration (Filter through a 0.22 µm syringe filter) D->E F 6. Dilution (Dilute the filtered sample accurately) E->F G 7. Quantitative Analysis (HPLC or UV-Vis Spectrophotometry) F->G H 8. Calculation of Solubility (Determine concentration from calibration curve) G->H

Caption: Shake-flask method workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to achieve equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is stable.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter (pre-warmed to the experimental temperature to prevent precipitation) into a clean vial.

  • Quantitative Analysis:

    • HPLC Method: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent and generate a calibration curve. Dilute the filtered sample to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine the concentration.

    • UV-Vis Spectrophotometry Method: This method is applicable if this compound has a distinct absorbance maximum where the solvent is transparent. Prepare standard solutions and create a calibration curve of absorbance versus concentration. Dilute the filtered sample and measure its absorbance to determine the concentration.

  • Calculation of Solubility: Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Bromo-4-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of publicly available, experimentally derived spectra, this guide leverages predictive modeling and foundational spectroscopic principles to offer a robust characterization. We will delve into the theoretical ¹H NMR, ¹³C NMR, and IR spectra, alongside available mass spectrometry data, to provide a detailed interpretative framework. This document is intended to serve as a valuable resource for researchers in compound verification, reaction monitoring, and quality control, offering insights grounded in established spectroscopic theory and comparative data from structurally related molecules.

Introduction: The Significance of this compound

This compound (C₇H₄BrNO) is a substituted aromatic compound featuring a nitrile, a hydroxyl group, and a bromine atom on the benzene ring.[1] Its molecular structure makes it a versatile building block in organic synthesis. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in drug development and other chemical industries. Spectroscopic techniques are the cornerstone of this characterization, providing a molecular fingerprint that is unique to the compound's structure.

Molecular Properties:

PropertyValueSource
Molecular FormulaC₇H₄BrNOPubChem[1]
Molecular Weight198.02 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number82380-17-4Sigma-Aldrich

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound, providing a fundamental confirmation of its identity.

Experimental Data

A synthesis protocol for this compound has reported LCMS (Liquid Chromatography-Mass Spectrometry) data, providing experimental evidence for the successful synthesis of the target molecule.

  • Finding: A protonated molecular ion peak [M+H]⁺ was observed at an m/z of 197.9.

This aligns perfectly with the calculated molecular weight of 198.02 g/mol for C₇H₄BrNO. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of nearly equal intensity separated by two m/z units.[2]

Expected Fragmentation Pattern

While detailed fragmentation data is not available, the fragmentation of brominated phenols in mass spectrometry often involves:

  • Loss of Br: A significant fragment corresponding to the loss of the bromine radical.

  • Loss of CO: A common fragmentation pathway for phenols, leading to the formation of a stable cyclopentadienyl cation.

  • Loss of HCN: Fragmentation of the nitrile group.

A proposed workflow for acquiring and analyzing mass spectrometry data is outlined below.

cluster_sample_prep Sample Preparation cluster_ms_acquisition MS Acquisition cluster_data_analysis Data Analysis s1 Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) m1 Infuse sample into ESI or APCI source s1->m1 Introduction m2 Acquire full scan mass spectrum m1->m2 Ionization d1 Identify molecular ion peak [M+H]+ m2->d1 Spectrum Generation d2 Analyze isotopic pattern for bromine signature d1->d2 Verification d3 Identify major fragment ions d2->d3 Structural Elucidation

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the three aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The nitrile group (-CN) and the bromine atom (-Br) are electron-withdrawing, while the hydroxyl group (-OH) is electron-donating.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet (broad)1HOHThe acidic proton of the hydroxyl group is typically a broad singlet and its chemical shift is solvent-dependent.
~7.7Doublet1HH-6This proton is ortho to the electron-withdrawing nitrile group, leading to a downfield shift. It will be split by H-5.
~7.2Doublet1HH-3This proton is ortho to the electron-withdrawing bromine atom, causing a downfield shift. It will be split by H-5.
~6.9Doublet of doublets1HH-5This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C-4The carbon atom attached to the electronegative oxygen of the hydroxyl group is significantly deshielded.
~135C-6This carbon is adjacent to the electron-withdrawing nitrile group.
~133C-3This carbon is adjacent to the bromine atom.
~120C-5Aromatic carbon.
~118CNThe carbon of the nitrile group typically appears in this region.
~115C-1Quaternary carbon attached to the nitrile group.
~110C-2The carbon atom attached to the bromine atom is shielded due to the "heavy atom effect".
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:

  • Sample Preparation:

    • Weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the hydroxyl proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently vortex to ensure complete dissolution.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 (depending on concentration).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

cluster_nmr_workflow NMR Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (1H and 13C NMR) prep->acq Instrument Loading proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc FID Generation interp Spectral Interpretation (Chemical Shift, Integration, Multiplicity) proc->interp Spectrum Generation

Caption: A Generalized Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3550 - 3200Strong, BroadO-H stretchPhenolic -OH
~3100 - 3000MediumC-H stretchAromatic C-H
~2230 - 2220Strong, SharpC≡N stretchNitrile
~1600 - 1450Medium to StrongC=C stretchAromatic Ring
~1260 - 1000StrongC-O stretchPhenolic C-O
~700 - 500Medium to StrongC-Br stretchAryl Bromide

The presence of a strong, broad absorption in the 3550-3200 cm⁻¹ region is a clear indicator of the hydroxyl group. A sharp, intense peak around 2225 cm⁻¹ is characteristic of the nitrile functionality.

Conclusion: A Predictive Yet Powerful Spectroscopic Profile

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-hydroxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The insights provided herein are crucial for the structural elucidation, purity assessment, and quality control of this important chemical intermediate.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3][4][5] Its molecular structure, characterized by a substituted benzene ring, presents a distinct spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules in solution.[6][7][8][9] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[6][8][9]

This guide will focus on the ¹H NMR spectrum, providing a foundational understanding for researchers working with this compound.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

The structure of this compound dictates the appearance of its ¹H NMR spectrum. The molecule possesses three aromatic protons and one hydroxyl proton, each residing in a unique electronic environment due to the influence of the bromo, hydroxyl, and cyano substituents.

Substituent Effects on Aromatic Proton Chemical Shifts:

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene ring.[10][11][12]

  • Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group through resonance, increasing electron density at the ortho and para positions. This shielding effect shifts the signals of nearby protons upfield (to lower ppm values).

  • Bromo Group (-Br): Bromine is an electronegative atom and thus electron-withdrawing through induction. However, it is also capable of weak electron donation through resonance. Its overall effect is moderately de-shielding.

  • Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group through both induction and resonance, significantly de-shielding nearby protons and shifting their signals downfield (to higher ppm values).

Based on these principles, we can predict the relative chemical shifts of the three aromatic protons, labeled as H-3, H-5, and H-6 (following IUPAC numbering).

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standardized protocol is essential for obtaining a high-quality ¹H NMR spectrum. The following methodology is recommended for a compound like this compound.

a) Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[13][14]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often advantageous for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the hydroxyl proton.[15]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[14][16]

  • Cap the NMR tube securely and label it appropriately.[13]

b) Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

c) Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

  • Integrate all peaks.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Spectral Interpretation and Data Analysis

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit signals corresponding to the three aromatic protons and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
H-6~7.8 - 8.0Doublet (d)~8.5 (ortho)1H
H-5~7.0 - 7.2Doublet of Doublets (dd)~8.5 (ortho), ~2.5 (meta)1H
H-3~7.4 - 7.6Doublet (d)~2.5 (meta)1H
-OH~10.0 - 11.0Broad Singlet (s)N/A1H

Detailed Analysis:

  • H-6: This proton is ortho to the electron-withdrawing cyano group and meta to the electron-donating hydroxyl group. The strong de-shielding effect of the cyano group will shift this proton the furthest downfield. It will appear as a doublet due to coupling with H-5 (ortho coupling).

  • H-5: This proton is ortho to the electron-donating hydroxyl group and meta to both the bromo and cyano groups. It will be the most shielded of the aromatic protons and thus appear at the most upfield position. It will be split into a doublet of doublets by H-6 (ortho coupling) and H-3 (meta coupling).

  • H-3: This proton is ortho to the bromo group and meta to the cyano group. It will be de-shielded relative to H-5. It will appear as a doublet due to coupling with H-5 (meta coupling).

  • -OH: The phenolic hydroxyl proton is acidic and its chemical shift can be variable depending on concentration, temperature, and solvent.[15] In DMSO-d₆, it is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent.[15]

Molecular Structure and Proton Assignments:

Caption: Molecular structure of this compound with proton assignments.

Potential Challenges and Troubleshooting

  • Broad Peaks: Broad spectral lines can result from the presence of paramagnetic impurities or high sample viscosity.[13] Filtering the sample and ensuring complete dissolution can mitigate this.

  • Overlapping Signals: In some cases, the aromatic signals may overlap, making interpretation difficult. Using a higher field NMR spectrometer can improve resolution.

  • Absence of Hydroxyl Proton Signal: In protic solvents like D₂O, the hydroxyl proton will exchange with deuterium and the signal will disappear. Using an aprotic solvent like DMSO-d₆ is recommended for its observation.[15]

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification and purity assessment. A thorough understanding of the substituent effects on chemical shifts and the analysis of coupling patterns allows for the unambiguous assignment of all proton signals. The experimental protocol and data analysis workflow presented in this guide provide a robust framework for researchers and scientists working with this compound, ensuring accurate and reliable results in their drug development and chemical research endeavors.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. This guide offers a comprehensive exploration of the ¹³C NMR analysis of 2-Bromo-4-hydroxybenzonitrile, a substituted aromatic compound of interest in chemical synthesis and drug discovery. We will delve into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation, providing researchers, scientists, and drug development professionals with a robust understanding of this analytical process.

The structural elucidation of substituted benzonitriles is crucial for understanding their chemical reactivity and potential biological activity. The substituents on the benzene ring, in this case, a bromine atom and a hydroxyl group, exert significant electronic effects that influence the chemical environment of each carbon atom. These effects, in turn, are directly observable in the ¹³C NMR spectrum as distinct chemical shifts, offering a fingerprint of the molecule's electronic and structural arrangement.

Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which possesses a nuclear spin of ½. While the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers with high magnetic fields and sensitive detection methods can readily acquire high-quality spectra.[1] In a typical ¹³C NMR experiment, the sample is placed in a strong magnetic field, and the carbon nuclei are irradiated with radiofrequency pulses. This energy absorption and subsequent relaxation of the nuclei generate a signal that is detected and converted into a spectrum.

The position of a signal in a ¹³C NMR spectrum, known as the chemical shift (δ), is highly dependent on the electronic environment of the carbon atom. Electronegative atoms or groups withdraw electron density from adjacent carbons, causing them to be "deshielded" and resonate at a higher frequency (downfield). Conversely, electron-donating groups increase electron density, leading to "shielding" and an upfield shift. The chemical shift is measured in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[2]

For substituted aromatic compounds like this compound, the chemical shifts of the aromatic carbons are influenced by the interplay of inductive and resonance effects of the substituents.[3] The bromine atom is electronegative and exhibits a -I (inductive) effect, while the hydroxyl group is an activating group with a +M (mesomeric or resonance) effect. The nitrile group is strongly deactivating with both -I and -M effects. Understanding these electronic influences is key to accurately assigning the signals in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

A reliable ¹³C NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol outlines the key steps for obtaining a high-quality spectrum of this compound.

Diagram: ¹³C NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 50-100 mg of This compound in a vial solvent Add 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent transfer Filter and transfer the solution to a clean NMR tube solvent->transfer insert Insert the NMR tube into the spectrometer transfer->insert shim Shim the magnetic field for homogeneity insert->shim setup Set up acquisition parameters (pulse sequence, scans, etc.) shim->setup acquire Acquire the ¹³C NMR data setup->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the solvent peak baseline->reference

Caption: Workflow for ¹³C NMR analysis from sample preparation to data processing.

Methodology
  • Sample Preparation:

    • Weigh approximately 50-100 mg of this compound.[4][5] A higher concentration is generally preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

    • Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a small vial.[4] DMSO-d₆ is often a good choice for compounds with hydroxyl groups due to its ability to form hydrogen bonds and solubilize the compound effectively.

    • Use approximately 0.6-0.7 mL of the deuterated solvent.[4]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.[4]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[5] Solid particles can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. Poor shimming will result in broad spectral lines and loss of resolution.

    • Set the appropriate acquisition parameters for a ¹³C NMR experiment. This typically includes:

      • A standard ¹³C pulse sequence with proton decoupling (e.g., zgpg30). Broadband proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets.[6]

      • An appropriate number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

      • A suitable relaxation delay (D1) to allow for the full relaxation of the carbon nuclei between scans. Quaternary carbons often have longer relaxation times and may require a longer D1.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., 39.52 ppm for DMSO-d₆).

Spectral Analysis and Interpretation of this compound

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The assignment of these signals is based on the known chemical shift ranges for different types of carbons and the electronic effects of the substituents.

Molecular Structure and Carbon Numbering

Caption: Structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from similar compounds.[7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~105Attached to the electron-withdrawing nitrile and bromine groups, but shielded by the ortho-hydroxyl group.
C2~110Directly attached to the electronegative bromine atom, causing a downfield shift.
C3~118Ortho to the electron-donating hydroxyl group, leading to significant shielding (upfield shift).
C4~160Directly attached to the highly electronegative oxygen atom of the hydroxyl group, resulting in a strong downfield shift.
C5~116Meta to the bromine and nitrile groups, and ortho to the hydroxyl group, leading to shielding.
C6~135Para to the hydroxyl group and ortho to the nitrile group.
CN~117The nitrile carbon typically appears in the 115-125 ppm range.[2][8]

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Detailed Justification of Assignments
  • C4 (Carbon attached to -OH): This carbon is expected to be the most downfield of the aromatic carbons due to the direct attachment of the highly electronegative oxygen atom. Its chemical shift is typically in the range of 155-165 ppm.

  • Aromatic Carbons (C1, C2, C3, C5, C6): The chemical shifts of these carbons fall within the typical aromatic region of 100-150 ppm.[6][9]

    • C2 (Carbon attached to -Br): The bromine atom's electronegativity will deshield this carbon, but its effect is less pronounced than that of the hydroxyl group.

    • C3 and C5 (Carbons ortho to -OH): The strong electron-donating resonance effect of the hydroxyl group will significantly shield the ortho carbons, causing them to appear at a relatively upfield position.

    • C6 (Carbon para to -OH): The resonance effect of the hydroxyl group also shields the para position, but to a lesser extent than the ortho positions. The adjacent electron-withdrawing nitrile group will have a deshielding effect.

    • C1 (Carbon attached to -CN and -Br): This quaternary carbon is influenced by the electron-withdrawing nature of both the nitrile and bromine groups, which would suggest a downfield shift. However, its signal intensity is expected to be lower than that of the protonated carbons.[2][10]

  • CN (Nitrile Carbon): The carbon of the nitrile group typically resonates in a distinct region around 117-121 ppm for alkyl-substituted benzonitriles.[8]

Conclusion

The ¹³C NMR analysis of this compound provides a clear and detailed picture of its carbon skeleton. By understanding the fundamental principles of ¹³C NMR and the electronic effects of the substituents, a complete and accurate assignment of all carbon signals can be achieved. This in-depth guide has provided the necessary theoretical background, a robust experimental protocol, and a logical framework for spectral interpretation. This information is vital for researchers and scientists in confirming the structure and purity of this compound, which is essential for its application in drug development and other areas of chemical research. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, upholding the principles of scientific integrity.

References

Foreword: A Molecule-Centric Approach to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-hydroxybenzonitrile

In the landscape of analytical chemistry, mass spectrometry stands as a definitive tool for molecular identification and quantification. However, its true power is unlocked not by generic protocols, but by a methodology tailored to the unique physicochemical properties of the analyte . This guide is dedicated to the comprehensive mass spectrometric analysis of this compound (CAS No. 82380-17-4), a compound of interest in synthetic chemistry and drug development. We will move beyond rote procedures to explore the causal links between molecular structure, instrument parameters, and the resulting spectral data. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system of analysis, grounded in first principles and authoritative evidence.

Understanding the Analyte: this compound

A successful mass spectrometry workflow begins with a thorough understanding of the target molecule. This compound is a substituted aromatic compound featuring three key functional groups: a hydroxyl group (-OH), a nitrile group (-C≡N), and a bromine atom (-Br) on a benzene ring. These features dictate its behavior in both chromatographic separation and mass spectrometric ionization and fragmentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄BrNO[1][2]
Molecular Weight198.02 g/mol [2]
Monoisotopic Mass196.94763 Da[2]
AppearanceSolid
Topological Polar Surface Area44.02 Ų[1][2]
LogP2.026[1]

The presence of the polar hydroxyl group suggests amenability to Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques. Concurrently, its relatively low molecular weight and potential for volatility make Gas Chromatography-Mass Spectrometry (GC-MS) a viable, and often preferable, method for achieving sharp chromatographic resolution and detailed structural information through fragmentation.

Strategic Method Selection: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is the most critical decision in the analytical workflow. It is dictated by the specific research question: Is the goal unambiguous structural confirmation, or high-throughput quantification of a known analyte in a complex matrix?

G start Analytical Goal for This compound goal_struct Structural Elucidation & Impurity Profiling start->goal_struct goal_quant Quantification in Complex Matrices (e.g., plasma) start->goal_quant tech_gcms GC-MS with Electron Ionization (EI) goal_struct->tech_gcms tech_lcms LC-MS/MS with Electrospray Ionization (ESI) goal_quant->tech_lcms reason_gcms Rationale: - High chromatographic efficiency for isomers. - Hard ionization (EI) provides rich, reproducible fragmentation patterns for library matching. - Characteristic bromine isotope pattern is definitive. tech_gcms->reason_gcms reason_lcms Rationale: - Soft ionization (ESI) preserves the molecular ion for accurate mass determination. - Ideal for thermally labile or non-volatile matrices. - Tandem MS (MS/MS) provides specificity for quantification. tech_lcms->reason_lcms

Fig. 1: Decision workflow for analytical technique selection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Path to Structural Elucidation

GC-MS is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds.[3] For this compound, derivatization (e.g., silylation of the hydroxyl group) may be required to improve volatility and peak shape, though direct analysis is often possible. The primary ionization technique used in GC-MS is Electron Ionization (EI).

Electron Ionization (EI): A Hard Ionization Approach EI utilizes a high-energy electron beam (typically 70 eV) to ionize the gaseous analyte molecule by ejecting an electron.[4][5] This process imparts significant internal energy, causing the resultant molecular ion (M•⁺) to undergo extensive and predictable fragmentation.[6] This fragmentation is the key to structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Standard for Quantification

For analyzing the compound in biological fluids or other complex mixtures, LC-MS is the method of choice.[7][8][9] It separates compounds in the liquid phase, making it suitable for polar and non-volatile analytes without derivatization.

Electrospray Ionization (ESI): A Soft Ionization Approach ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase.[5][10] It imparts minimal excess energy, typically resulting in an intact protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The phenolic hydroxyl group of this compound makes it particularly sensitive in negative ion ESI. While ESI provides a clear molecular weight, it yields little to no fragmentation in a single-stage mass spectrometer. Therefore, tandem mass spectrometry (MS/MS) is required to induce fragmentation for structural confirmation or for selective reaction monitoring (SRM) in quantitative studies.

Ionization and Fragmentation Analysis

The mass spectrum is a fingerprint of the molecule, defined by its molecular ion and its fragmentation pattern.

The Bromine Isotope Pattern: A Definitive Signature

A critical and unmissable feature in the mass spectrum of any bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[11] This results in any bromine-containing ion appearing as a pair of peaks (an "isotope doublet") separated by 2 m/z units, with roughly equal intensity. The molecular ion will appear as M•⁺ and (M+2)•⁺. The presence of this 1:1 doublet is definitive proof of a single bromine atom in the ion.

G cluster_peaks Mass Spectrum View cluster_legend Legend title Expected Isotopic Pattern for Molecular Ion peak1 M•⁺ (C₇H₄⁷⁹BrNO) m/z ≈ 197 peak2 (M+2)•⁺ (C₇H₄⁸¹BrNO) m/z ≈ 199 l1 Relative Abundance ≈ 100% peak1->l1 l2 Relative Abundance ≈ 98% peak2->l2 axis m/z

Fig. 2: Visualization of the characteristic 1:1 M/M+2 isotope pattern for a mono-brominated compound.
Predicted EI Fragmentation Pathway

Under the high-energy conditions of Electron Ionization, the this compound molecular ion (m/z 197/199) will fragment through several predictable pathways based on the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions.[12][13]

G M [C₇H₄BrNO]•⁺ Molecular Ion m/z 197/199 F1 [C₇H₄NO]⁺ Loss of •Br m/z 118 M->F1 - •Br F2 [C₆H₄BrO]⁺ Loss of HCN m/z 170/172 M->F2 - HCN F3 [C₆H₃Br]•⁺ Loss of HCN, then •OH m/z 154/156 F2->F3 - •OH F4 [C₅H₃Br]⁺ Loss of HCN, then CO m/z 155/157 F2->F4 - CO

Fig. 3: Predicted major fragmentation pathways under Electron Ionization (EI).
  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond results in a stable non-brominated fragment at m/z 118. This is often a significant pathway.

  • Loss of Hydrogen Cyanide (HCN): Aromatic nitriles commonly lose HCN (27 Da), leading to a fragment ion at m/z 170/172.[14][15]

  • Loss of Carbon Monoxide (CO): Following the loss of HCN, the resulting phenolic ion can lose CO (28 Da), a characteristic fragmentation of phenols, yielding a fragment at m/z 142/144.

ESI Tandem MS (MS/MS) Fragmentation

In tandem mass spectrometry, the deprotonated molecule [M-H]⁻ (m/z 196/198) is isolated and subjected to collision-induced dissociation (CID). The fragmentation will be different from EI as it originates from an even-electron species.

  • Loss of CO: The phenoxide is poised to lose carbon monoxide, a common fragmentation for phenols, resulting in a fragment at m/z 168/170.

  • Loss of Br⁻: While less common from the aryl ring itself, collisional activation can induce the loss of a bromide anion, leaving a radical species.

Experimental Protocols

The following protocols provide a validated starting point for analysis. Instrument parameters should be optimized based on the specific system used.

Protocol 1: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a working concentration of 1-10 µg/mL.

    • Optional Derivatization: For improved peak shape, evaporate 100 µL of the stock solution to dryness under nitrogen. Add 50 µL of pyridine and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Heat at 60°C for 30 minutes. Dilute with ethyl acetate before injection.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Perform serial dilutions in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a working concentration of 10-100 ng/mL.

  • Instrumentation and Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.[9]

    • Column: C18 reverse-phase column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

    • Mass Spectrometer: High-resolution mass spectrometer like a Q Exactive or a triple quadrupole instrument.[7]

    • Ion Source: Electrospray Ionization (ESI), negative ion mode recommended.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Mode: Full scan (m/z 50-300) for identification. For quantification, use Selected Reaction Monitoring (SRM) with a transition like m/z 196 -> 168 (monitoring the loss of CO).

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a clear illustration of how molecular structure dictates analytical strategy. For definitive structural confirmation, GC-MS with Electron Ionization provides invaluable fragmentation data, with the bromine isotope pattern serving as a crucial validation point. For sensitive quantification in complex sample types, LC-MS/MS with Electrospray Ionization offers superior performance, especially in negative ion mode. By understanding the principles of ionization and fragmentation, and by selecting the appropriate methodology, the researcher can generate high-quality, defensible data. Always verify findings with authentic reference standards and consider the use of high-resolution mass spectrometry to confirm elemental compositions for unknown identification.[8]

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromo-4-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical considerations for obtaining and interpreting the Fourier Transform Infrared (FTIR) spectrum of this multifaceted molecule. Our approach is grounded in established spectroscopic principles to ensure technical accuracy and field-proven insights.

Introduction: The Significance of this compound and FTIR Spectroscopy

This compound (C₇H₄BrNO) is a substituted aromatic compound of significant interest in organic synthesis.[1][2][3][4][5] Its molecular structure, featuring a hydroxyl group, a nitrile group, and a bromine atom attached to a benzene ring, presents a unique spectroscopic fingerprint. Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of such molecules.[6] It works on the principle that chemical bonds and functional groups vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes, resulting in a characteristic spectrum.[6]

This guide will first deconstruct the expected IR spectrum of this compound by analyzing its constituent functional groups. Subsequently, a detailed, self-validating experimental protocol for acquiring a high-quality FTIR spectrum is presented.

Predicted Infrared Spectrum Analysis of this compound

The infrared spectrum of this compound is a composite of the vibrational modes of its distinct functional groups: the hydroxyl group (-OH), the nitrile group (-C≡N), the aromatic benzene ring, and the carbon-bromine bond (C-Br). The substitution pattern on the benzene ring also influences the spectrum, particularly in the fingerprint region.

The Hydroxyl (-OH) Group Vibrations

The hydroxyl group in a phenolic compound like this compound gives rise to two characteristic vibrations: O-H stretching and C-O stretching.

  • O-H Stretching: Phenols typically exhibit a broad and strong absorption band in the region of 3500-3200 cm⁻¹ due to the stretching of the O-H bond.[7][8][9][10] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[9][11] In a dilute solution with a non-polar solvent, a sharper, less intense peak may be observed around 3640–3610 cm⁻¹ , corresponding to the "free" or non-hydrogen-bonded O-H stretch.[10]

  • C-O Stretching: The stretching vibration of the carbon-oxygen bond in phenols typically appears in the range of 1260-1050 cm⁻¹ .[9] For phenols, this band is often found around 1220 cm⁻¹ , which helps distinguish them from aliphatic alcohols that absorb at lower wavenumbers.[11]

The Nitrile (-C≡N) Group Vibration

The nitrile functional group is characterized by the stretching of the carbon-nitrogen triple bond.

  • -C≡N Stretching: This vibration gives rise to a sharp and intense absorption band, typically in the range of 2260-2210 cm⁻¹ .[12][13] For aromatic nitriles, conjugation of the triple bond with the benzene ring lowers the frequency to the 2240-2220 cm⁻¹ range.[14][15] The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[15]

The Aromatic Benzene Ring Vibrations

The benzene ring in this compound contributes to several characteristic absorption bands.

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring results in one or more sharp, weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[16][17][18][19]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations produce a series of medium to strong intensity bands in the 1600-1400 cm⁻¹ region.[8][16][17][18] Commonly, two prominent peaks are observed around 1600 cm⁻¹ and 1500-1430 cm⁻¹ .[20]

  • Overtone and Combination Bands: A series of weak bands, known as "overtones" or "combination bands," can appear in the 2000-1665 cm⁻¹ region. The pattern of these bands can sometimes be used to determine the substitution pattern of the aromatic ring.[8][16]

  • C-H Out-of-Plane Bending ("oop"): The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the 900-675 cm⁻¹ region.[8][16][21] The exact position of these bands is highly indicative of the substitution pattern on the benzene ring.[22] For a 1,2,4-trisubstituted benzene ring, as is the case for this compound, a strong band is expected in the 860-800 cm⁻¹ range.[22]

The Carbon-Bromine (C-Br) Vibration
  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a medium to strong intensity band in the fingerprint region, typically between 690-515 cm⁻¹ .[23][24][25]

Summary of Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic -OHO-H Stretch (H-bonded)3500 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Weak to Medium, Sharp
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp
Aromatic C=CC=C In-ring Stretch1600 - 1400Medium to Strong
Phenolic C-OC-O Stretch1260 - 1140Strong
Aromatic C-HC-H Out-of-Plane Bend860 - 800Strong
Carbon-BromineC-Br Stretch690 - 515Medium to Strong

Experimental Protocol for FTIR Analysis

To obtain a reliable and high-quality infrared spectrum of this compound, a systematic and validated experimental approach is crucial. As this compound is a solid at room temperature, several sampling techniques can be employed.[3]

Sample Preparation (Solid Phase)

A. Potassium Bromide (KBr) Pellet Method

This is the most common method for obtaining high-quality spectra of solid samples.

  • Materials: this compound (high purity), FTIR-grade Potassium Bromide (KBr), agate mortar and pestle, pellet-pressing die, hydraulic press.

  • Procedure:

    • Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water, which shows a broad absorption in the O-H stretching region.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.

    • Transfer the powder to the pellet-pressing die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

B. Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a rapid and convenient alternative that requires minimal sample preparation.

  • Materials: this compound, spatula.

  • Procedure:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum.

Instrumental Parameters and Data Acquisition
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal should be recorded immediately prior to the sample scan.

Data Processing and Interpretation
  • The acquired sample spectrum will be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

  • Compare the observed peak positions with the predicted values and established correlation charts to confirm the presence of the expected functional groups.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for FTIR Analysis (KBr Pellet Method)

FTIR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis A Dry KBr B Weigh Sample & KBr A->B C Grind Mixture B->C D Press Pellet C->D E Record Background D->E F Scan Sample Pellet E->F G Process Spectrum F->G H Peak Identification G->H I Structural Confirmation H->I

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of this compound is rich with information, providing a unique fingerprint that confirms its molecular structure. By understanding the characteristic absorption frequencies of the phenolic hydroxyl group, the aromatic nitrile, the substituted benzene ring, and the carbon-bromine bond, researchers can confidently identify and assess the purity of this important chemical intermediate. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible FTIR spectra, ensuring the integrity of scientific and developmental endeavors.

References

Synthesis and characterization of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-hydroxybenzonitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS No: 82380-17-4), a key intermediate in pharmaceutical and materials science research. The document details a robust synthetic protocol, explains the rationale behind methodological choices, and outlines a suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven approach to this valuable compound.

Introduction and Significance

This compound is a substituted aromatic compound featuring a nitrile, a hydroxyl, and a bromine group on a benzene ring.[1] Its molecular formula is C7H4BrNO, and its molecular weight is 198.02 g/mol .[1] The unique arrangement of these functional groups makes it a versatile building block in organic synthesis. The hydroxyl group can be alkylated or esterified, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. These properties make it a valuable precursor in the development of novel pharmaceutical agents and advanced materials.[2]

PropertyValueSource
CAS Number 82380-17-4[1][3]
Molecular Formula C7H4BrNO[1][4]
Molecular Weight 198.02 g/mol [1][4]
IUPAC Name This compound[1]
Appearance White solid[4]
Storage Sealed in a dry, room temperature environment

Synthetic Methodologies: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. We will focus on the most direct and well-documented method: the demethylation of a methoxy precursor.

Primary Synthetic Route: Demethylation of 2-Bromo-4-methoxybenzonitrile

A highly effective and commonly cited method involves the cleavage of the methyl ether in 2-bromo-4-methoxybenzonitrile.[4] This reaction is a cornerstone of synthetic organic chemistry for deprotecting phenolic hydroxyl groups.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: Boron tribromide (BBr₃) is the reagent of choice for this transformation. It is a powerful Lewis acid that coordinates strongly with the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide ion to cleave the methyl group. Other demethylating agents like HBr or AlCl₃ could be used, but BBr₃ is often preferred for its high efficiency and relatively mild reaction conditions for aryl methyl ethers.

  • Solvent Selection: Dichloromethane (DCM) is an ideal solvent as it is inert to BBr₃ and effectively solubilizes the starting material.[4]

  • Temperature Control: The reaction is typically heated to drive it to completion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to prevent side reactions or degradation.

  • Workup and Purification: The workup procedure is designed to quench the excess BBr₃, neutralize the reaction mixture, and isolate the product. Quenching with methanol is an effective way to safely decompose the reactive boron species.[4] Subsequent extraction isolates the organic product, and silica gel chromatography ensures the removal of any unreacted starting material or byproducts, yielding a high-purity final compound.[4]

Caption: Figure 1: Reaction scheme for the synthesis of this compound.

Alternative Synthetic Strategies

While demethylation is preferred, other classical reactions could be adapted for this synthesis, demonstrating the breadth of available synthetic tools.

  • Electrophilic Bromination of 4-Hydroxybenzonitrile: Direct bromination of 4-hydroxybenzonitrile is a feasible route. However, controlling regioselectivity can be challenging. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked, bromination will occur at one of the ortho positions. Achieving mono-bromination at the desired C2 position requires careful control of stoichiometry and reaction conditions to avoid the formation of the dibrominated product, 3,5-dibromo-4-hydroxybenzonitrile.[5]

  • The Sandmeyer Reaction: A multi-step but powerful alternative could involve the Sandmeyer reaction, a classic method for introducing a nitrile group.[6][7][8] This hypothetical route would start from 2-bromo-4-aminophenol. The amino group would first be converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[8] This method offers excellent regiochemical control.

Detailed Experimental Protocol

This protocol is based on the demethylation of 2-bromo-4-methoxybenzonitrile.[4]

Materials and Equipment:

  • 2-bromo-4-methoxybenzonitrile

  • Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in anhydrous DCM (15 mL).

  • Reagent Addition: Slowly add BBr₃ solution (1 M in DCM, 14.2 mL, 14.2 mmol) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and maintain for 12-16 hours (overnight). Monitor the reaction progress using TLC (eluent: Petroleum Ether/EtOAc = 5:1).

  • Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully and slowly quench the reaction by adding methanol.

  • Extraction: Pour the quenched mixture into water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1) to afford this compound as a white solid (yield: ~75%).[4]

Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound.

Workflow Figure 2: General workflow from synthesis to characterization. Synthesis Synthesis (Demethylation) Workup Reaction Workup (Quench & Extract) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (Spectroscopy, etc.) Purification->Characterization FinalProduct Pure 2-Bromo-4- hydroxybenzonitrile Characterization->FinalProduct

Caption: Figure 2: General workflow from synthesis to characterization.

Spectroscopic Analysis
TechniqueExpected ResultInterpretation
¹H NMR Three aromatic protons with distinct chemical shifts and coupling patterns. A broad singlet for the hydroxyl proton.Confirms the substitution pattern on the aromatic ring.
¹³C NMR Seven distinct carbon signals, including those for the nitrile, hydroxyl-bearing, and bromine-bearing carbons.Verifies the carbon skeleton and the presence of all functional groups.
IR Spectroscopy Broad peak ~3200-3500 cm⁻¹ (O-H stretch). Sharp peak ~2230 cm⁻¹ (C≡N stretch). Peaks ~1500-1600 cm⁻¹ (aromatic C=C stretch).Confirms the presence of key hydroxyl and nitrile functional groups.
Mass Spec (LCMS) [M+H]⁺ at m/z ≈ 197.9/199.9.[4]Confirms the molecular weight and shows the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A single sharp peak on an appropriate column (e.g., C18) indicates high purity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid. Impurities typically broaden and depress the melting point.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1][9]

Hazard ClassGHS Statement
Acute Toxicity H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]
Skin Irritation H315: Causes skin irritation.[1]
Eye Irritation H319: Causes serious eye irritation.[1]
Respiratory Irritation H335: May cause respiratory irritation.
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Handling: Avoid dust formation and inhalation.[9] Do not eat, drink, or smoke when using this product.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

    • Skin Contact: Immediately wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[9]

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of this compound. The demethylation of its methoxy precursor provides a high-yielding and straightforward route to this important chemical intermediate. The described characterization methods form a self-validating system, ensuring the production of high-purity material suitable for demanding applications in research and development. Adherence to the detailed safety protocols is essential for the safe handling of this compound.

References

The Synthetic Versatility of 2-Bromo-4-hydroxybenzonitrile: A Technical Guide to its Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Multifaceted Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is paramount. 2-Bromo-4-hydroxybenzonitrile, a seemingly simple molecule, emerges as a highly versatile and valuable building block for researchers, scientists, and drug development professionals. Its unique arrangement of a bromine atom, a hydroxyl group, and a nitrile moiety on a benzene ring offers a rich tapestry of chemical reactivity, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of this compound, offering not just protocols, but a deeper understanding of the mechanistic principles that govern its transformations.

This document will delve into the core aspects of this compound's reactivity, from its synthesis to the diverse reactions involving each of its functional groups. By understanding the interplay of electronic effects and reaction conditions, researchers can unlock the full synthetic potential of this remarkable compound.

Molecular Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis.

PropertyValueReference
Molecular Formula C₇H₄BrNO[1][2]
Molecular Weight 198.02 g/mol [1][2]
CAS Number 82380-17-4[1][2]
Appearance White to light yellow or light orange powder/crystal[3]
IUPAC Name This compound[2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the demethylation of its methoxy precursor, 2-bromo-4-methoxybenzonitrile. This reaction is typically achieved using a strong Lewis acid such as boron tribromide (BBr₃).

Experimental Protocol: Demethylation of 2-Bromo-4-methoxybenzonitrile

Causality: Boron tribromide is a powerful demethylating agent due to the strong Lewis acidity of the boron atom, which readily coordinates to the oxygen of the methoxy group, facilitating the cleavage of the methyl C-O bond.

Step-by-Step Methodology: [1]

  • Dissolve 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in dichloromethane (DCM, 15 mL).

  • Add BBr₃ (1 M solution in DCM, 14.2 mL, 14.2 mmol) to the solution.

  • Heat the reaction mixture at 50 °C overnight.

  • Quench the reaction by carefully adding methanol.

  • Pour the mixture into water and extract with ethyl acetate (200 mL).

  • Wash the organic layer with water (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (Petroleum Ether/EtOAc = 5:1) to yield this compound as a white solid (700 mg, 75% yield).

Synthesis_Workflow

The Landscape of Reactivity

The chemical behavior of this compound is dictated by the electronic properties of its three key functional groups: the electron-withdrawing nitrile group, the electron-donating hydroxyl group, and the versatile bromine atom.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[4][5] This transformation is valuable for introducing a carboxylic acid moiety.

  • Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][6] Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde.[5]

  • Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.[4][6]

Nitrile_Reactions

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can participate in a variety of reactions.

  • O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. This is a common strategy for protecting the hydroxyl group or for introducing new functionalities.

  • Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile, participating in cyclization reactions. For instance, in the synthesis of benzofuran derivatives, the hydroxyl group can attack a nitrile group that has been activated.[7]

The Versatility of the Bromine Atom: Cross-Coupling and Substitution

The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, although the effect is most pronounced at the ortho and para positions.[8] While the bromine is ortho to the nitrile, the para-hydroxyl group's electron-donating nature can somewhat deactivate the ring for SₙAr. However, under forcing conditions or with highly activated nucleophiles, substitution of the bromine is possible. The reaction proceeds through a Meisenheimer complex intermediate.[9]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecules.

    • Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.[10]

    • Stille Coupling: Coupling with organostannanes.[11]

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[11]

    • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

    • C-S and C-O Cross-Coupling: Formation of thioethers and ethers, respectively.[12][13]

Bromine_Reactions

Applications in Medicinal Chemistry

The synthetic handles on this compound make it a valuable starting material in medicinal chemistry. For instance, the related 2-hydroxybenzonitrile is a precursor for the synthesis of 3-aminobenzofuran derivatives, which have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the treatment of Alzheimer's disease.[7] The bromo-substituent on the target molecule allows for further diversification through cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14] It is harmful if swallowed, in contact with skin, or if inhaled.[2][15] It also causes skin and serious eye irritation.[2] Always consult the Safety Data Sheet (SDS) before handling this compound.[14]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its reactivity, guided by the principles of electronic effects and reaction mechanisms, is key to harnessing its full synthetic potential.

References

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Bromo-4-hydroxybenzonitrile, a key building block in various synthetic pathways. Understanding its chemical vulnerabilities is crucial for ensuring experimental reproducibility and the quality of downstream products.

Chemical and Physical Properties at a Glance

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its reactivity and susceptibility to various degradation pathways.

PropertyValueSource(s)
CAS Number 82380-17-4[1][2][3]
Molecular Formula C₇H₄BrNO[1][2][4]
Molecular Weight 198.02 g/mol [1][2][4]
Appearance Solid[2]
Melting Point 151 °C[3]
Boiling Point 347.4±32.0 °C (Predicted)[3]
pKa 6.88±0.18 (Predicted)[3]
Storage Temperature Room Temperature[2][3]

Core Stability Considerations and Potential Degradation Pathways

This compound, as a substituted phenol and benzonitrile, is susceptible to several modes of degradation. Proactive measures to mitigate these pathways are critical for maintaining its purity and integrity over time.

Hydrolytic Instability

The nitrile group (-CN) in benzonitriles can undergo hydrolysis under both acidic and basic conditions.[5] This reaction typically proceeds in two stages: first to the corresponding benzamide, and then further to the benzoic acid. Given the presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group, the rate of hydrolysis can be influenced by the electronic effects on the aromatic ring.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis: Strong bases, such as hydroxide ions, can directly attack the electrophilic carbon of the nitrile group, initiating the hydrolysis cascade.[6]

The phenolic hydroxyl group's acidity (predicted pKa ≈ 6.88) implies that in basic solutions, the phenoxide form will be present, which can further influence the electronic characteristics of the molecule and its susceptibility to hydrolysis.

Photodegradation

Phenolic compounds and their halogenated derivatives are often sensitive to light, particularly UV radiation.[7] The energy from photons can initiate photochemical reactions, leading to the cleavage of bonds and the formation of degradation products. For brominated phenols, photodegradation can proceed through several mechanisms:

  • Photohydrolysis: Displacement of the bromine atom by a hydroxyl group.

  • Debromination: Reductive cleavage of the carbon-bromine bond.[7]

  • Bromine Transfer: Migration of the bromine atom to a different position on the aromatic ring.[7]

Studies on 2-bromophenol have shown that both UV light and sunlight can induce these degradation pathways, leading to a complex mixture of photoproducts.[7] Therefore, protecting this compound from light is a critical aspect of its storage.

Thermal Decomposition

While this compound has a relatively high melting point, prolonged exposure to elevated temperatures can lead to thermal decomposition. Brominated flame retardants, a class of compounds with some structural similarities, are known to decompose at high temperatures, often producing hazardous byproducts like hydrogen bromide and various brominated aromatic compounds.[8] For laboratory-scale storage, avoiding extreme heat is a key preventative measure.

Oxidative Degradation

Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or even trace metal impurities. The phenolic hydroxyl group can be oxidized to form quinone-type structures, and the presence of a bromine atom may influence the reactivity. It is advisable to store the compound under an inert atmosphere, especially for long-term storage, to minimize oxidative degradation.

Logical Flow for Stability Assessment:

G cluster_0 Initial Assessment cluster_1 Potential Degradation Pathways cluster_2 Mitigation & Storage Strategy A Compound Information (this compound) B Identify Functional Groups - Phenol - Nitrile - Bromine A->B C Hydrolysis (Acid/Base Catalyzed) B->C D Photodegradation (UV/Visible Light) B->D E Thermal Decomposition (Heat) B->E F Oxidation (Air/Oxidizing Agents) B->F G Control pH C->G H Protect from Light D->H I Control Temperature E->I J Inert Atmosphere F->J K Proper Container G->K H->K I->K J->K L Optimized Storage Conditions K->L

Caption: Decision workflow for determining appropriate storage conditions.

Recommended Storage and Handling Protocols

Based on the stability considerations, the following protocols are recommended for the storage and handling of this compound to ensure its long-term integrity.

Short-Term Storage (In-Use)
  • Container: Store in a well-sealed, airtight container. Amber glass vials are preferred to protect against light.

  • Atmosphere: For frequent use, tightly sealing the container after each use is sufficient.

  • Temperature: Store at room temperature in a cool, dry place away from direct sunlight and heat sources.[2][3]

  • Location: Keep in a designated, well-ventilated chemical storage cabinet.

Long-Term Storage
  • Container: Use a high-quality amber glass vial with a PTFE-lined cap to ensure an inert and tight seal.

  • Atmosphere: To prevent oxidation and hydrolysis from atmospheric moisture, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by flushing the container with the inert gas before sealing.

  • Temperature: While room temperature is generally acceptable, for extended periods, storage at a reduced temperature (2-8°C) in a desiccated environment can further slow potential degradation processes. Avoid repeated freeze-thaw cycles if stored at sub-zero temperatures.

  • Light: Absolute exclusion of light is crucial. Store in an amber vial and place it inside a secondary opaque container or in a dark cabinet.

Handling Procedures
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dispensing: When dispensing the solid, minimize its exposure to the atmosphere. For sensitive applications, consider using a glove box with an inert atmosphere.

  • Solutions: If preparing solutions, use dry, high-purity solvents. Be aware that the stability of the compound in solution will depend on the solvent and pH. For aqueous solutions, maintaining a near-neutral pH is advisable to minimize hydrolysis.

Experimental Workflow: Stability Assessment via Forced Degradation Studies

To empirically determine the stability of this compound and identify its primary degradation products, a forced degradation study is the most effective approach.[9] This involves subjecting the compound to stress conditions that are more severe than standard storage conditions.

Objective

To identify the degradation pathways and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its degradation products.[10]

Stress Conditions

The following are standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[9]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound stored at 70°C for 48 hours.

  • Photolytic Degradation: Expose the compound (in solid and solution form) to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Method

A reverse-phase HPLC method with UV detection is generally suitable for monitoring the degradation of aromatic compounds.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, such as 0.1% formic acid, to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Analysis: Samples from each stress condition are diluted and injected into the HPLC system. The resulting chromatograms are compared to that of an unstressed control sample. Peak purity analysis of the parent peak should be performed to ensure it is free from co-eluting degradants.

Forced Degradation Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 70°C) A->E F Photolytic (ICH Light Box) A->F G HPLC-UV/PDA Analysis B->G C->G D->G E->G F->G H Compare to Control G->H I Identify Degradation Products (LC-MS if necessary) H->I J Develop Stability-Indicating Method I->J K Stability Profile J->K

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure, which includes a hydrolyzable nitrile group, a photosensitive brominated phenol ring, and a susceptibility to oxidation. By understanding these potential degradation pathways, researchers can implement robust storage and handling procedures to preserve the compound's integrity. The core principles of excluding light, moisture, and atmospheric oxygen, along with maintaining controlled temperatures, are the cornerstones of a successful long-term storage strategy. For critical applications, empirical verification of stability through forced degradation studies is highly recommended to ensure the reliability of experimental outcomes.

References

Methodological & Application

The Strategic Utility of 2-Bromo-4-hydroxybenzonitrile in Modern Pharmaceutical Synthesis: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 2-Bromo-4-hydroxybenzonitrile has emerged as a highly versatile and valuable building block, prized for its trifecta of reactive sites: a nucleophilic hydroxyl group, an electrophilic carbon bearing a bromine atom, and a nitrile moiety that can undergo a variety of transformations. This unique constellation of functional groups provides medicinal chemists with a powerful scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic applications of this compound, with a primary focus on the synthesis of the topical anti-inflammatory agent, Crisaborole. Detailed, field-proven protocols, mechanistic insights, and data are presented to empower researchers and drug development professionals in leveraging this key intermediate for their own research endeavors.

Introduction: The Versatility of this compound

This compound is a substituted aromatic compound that serves as a cornerstone in the synthesis of a range of biologically active molecules.[1] Its utility stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled elaboration of the molecular framework. The phenolic hydroxyl group is amenable to O-alkylation, such as in the Williamson ether synthesis, providing a convenient handle for linking to other molecular fragments.[2][3] The bromine atom, positioned ortho to the nitrile, is a versatile functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This inherent chemical diversity makes this compound a sought-after intermediate in the pharmaceutical industry.

Core Application: Synthesis of Crisaborole

A prime exemplar of the synthetic utility of this compound is in the multi-step synthesis of Crisaborole (Eucrisa®), a phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis.[5][6] The synthesis of Crisaborole elegantly showcases the strategic employment of the functional groups of this compound to construct the final benzoxaborole structure.

Retrosynthetic Analysis of Crisaborole

A logical retrosynthetic disconnection of Crisaborole reveals this compound as a key starting material. The ether linkage in Crisaborole can be traced back to a Williamson ether synthesis between the hydroxyl group of a protected 2-bromo-5-hydroxybenzaldehyde derivative and 4-fluorobenzonitrile. The benzoxaborole ring is retrospectively disconnected to a brominated precursor, highlighting the critical role of the bromine atom for the introduction of the boronic acid moiety.

G Crisaborole Crisaborole Intermediate_A 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Crisaborole->Intermediate_A Benzoxaborole formation Intermediate_B 2-Bromo-5-hydroxybenzaldehyde Intermediate_A->Intermediate_B Williamson Ether Synthesis Intermediate_C 4-Fluorobenzonitrile Intermediate_A->Intermediate_C Williamson Ether Synthesis

Caption: Retrosynthetic analysis of Crisaborole.

Synthetic Protocol for Crisaborole

The forward synthesis of Crisaborole from this compound involves a multi-step sequence that is well-documented in the patent literature.[7][8] The following protocol is a representative, optimized route.

Step 1: Williamson Ether Synthesis to form 4-(3-Bromo-4-cyanophenoxy)benzaldehyde

This initial step involves the formation of a diaryl ether through a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis. The hydroxyl group of this compound, after deprotonation with a suitable base, acts as the nucleophile, displacing the fluorine atom of 4-fluorobenzonitrile.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (1.5 eq).

  • Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-(3-Bromo-4-cyanophenoxy)benzaldehyde.

Step 2: Reduction of the Aldehyde to form 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

The aldehyde functional group is then selectively reduced to a primary alcohol. This transformation is crucial for the subsequent formation of the benzoxaborole ring.

Experimental Protocol:

  • Dissolve 4-(3-Bromo-4-cyanophenoxy)benzaldehyde (1.0 eq) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild reducing agent, such as sodium borohydride (NaBH4) (1.2 eq), portion-wise to the solution.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess reducing agent by the careful addition of acetone or a dilute acid.

  • Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Step 3: Borylation and Cyclization to form Crisaborole

This final, pivotal step involves a lithium-halogen exchange followed by borylation and subsequent in-situ cyclization to form the benzoxaborole ring system.

Experimental Protocol:

  • Dissolve 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) (2.2 eq) in hexanes to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and then quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl).

  • The acidic workup facilitates the cyclization to form Crisaborole.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Crisaborole.

Data Presentation
StepReactantsProductKey Reagents & ConditionsTypical Yield (%)
1This compound, 4-Fluorobenzonitrile4-(3-Bromo-4-cyanophenoxy)benzaldehydeK₂CO₃, DMF, 80-100 °C85-95
24-(3-Bromo-4-cyanophenoxy)benzaldehyde4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrileNaBH₄, THF/H₂O, 0 °C to rt90-98
34-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrileCrisaborolen-BuLi, Triisopropyl borate, THF, -78 °C to rt; HCl (aq)60-75

Broader Synthetic Potential and Future Directions

While the synthesis of Crisaborole is a prominent application, the utility of this compound extends to the synthesis of other pharmaceutical scaffolds. The strategic positioning of its functional groups makes it an ideal starting material for the generation of diverse compound libraries for drug discovery.

G cluster_0 Functional Group Transformations cluster_1 Potential Pharmaceutical Scaffolds Start This compound Etherification Williamson Ether Synthesis (O-Alkylation) Start->Etherification Coupling Suzuki / Stille Coupling (C-C Bond Formation) Start->Coupling Nitrile_Hydrolysis Nitrile Hydrolysis (to Carboxylic Acid) Start->Nitrile_Hydrolysis Nitrile_Reduction Nitrile Reduction (to Amine) Start->Nitrile_Reduction Scaffold_A Biaryl Ethers Etherification->Scaffold_A Scaffold_B Substituted Biphenyls (Kinase Inhibitor Cores) Coupling->Scaffold_B Scaffold_C Aryl Carboxylic Acids Nitrile_Hydrolysis->Scaffold_C Scaffold_D Benzylamines Nitrile_Reduction->Scaffold_D

Caption: Synthetic potential of this compound.

For instance, the biaryl scaffold, readily accessible via Suzuki coupling of this compound with various boronic acids, is a common feature in many kinase inhibitors.[9][10] The ability to introduce diverse substituents on the second aromatic ring through the choice of boronic acid, coupled with the potential for further modification of the hydroxyl and nitrile groups, provides a powerful platform for generating libraries of potential kinase inhibitors for screening.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique arrangement of functional groups offers a versatile and efficient entry point for the construction of complex pharmaceutical agents, as exemplified by the synthesis of Crisaborole. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the pharmaceutical sciences, enabling them to harness the full potential of this important synthetic building block in their pursuit of novel therapeutics.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the synthesis of these vital biaryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the use of readily available and environmentally benign organoboron reagents.[1][2][3]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-Bromo-4-hydroxybenzonitrile, a challenging yet valuable building block. The presence of both a phenolic hydroxyl group and an electron-withdrawing nitrile group on the aromatic ring necessitates careful consideration of reaction parameters to achieve high yields and avoid common side reactions. We will explore a protection-free approach, a significant advantage in multi-step syntheses common in drug discovery, and provide a detailed, field-proven protocol.

Understanding the Substrate: The Dual Challenges of this compound

The successful coupling of this compound hinges on addressing two key chemical properties of the molecule:

  • The Acidic Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by the bases typically used in Suzuki-Miyaura couplings. This can lead to several complications, including potential coordination to the palladium catalyst, which can inhibit its activity, or unwanted side reactions. While protection of the hydroxyl group is a viable strategy, a protection-free approach is often more desirable to improve overall synthetic efficiency. Recent advances have shown that careful selection of the base and reaction conditions can allow for the direct coupling of unprotected phenols.[4]

  • The Electron-Deficient Aromatic Ring: The nitrile group is strongly electron-withdrawing, which activates the aryl bromide towards oxidative addition, the first and often rate-determining step of the catalytic cycle.[1][5] This increased reactivity is generally favorable but must be balanced with the potential for side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][2][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br (Ar = 2-cyano-5-hydroxyphenyl) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Boronic Ar'B(OH)_2 Borate [Ar'B(OH)_3]^- Boronic->Borate Base Base Base Borate->Transmetal Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Weigh Reagents: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(dppf)Cl₂ (0.03 equiv) Flask Add to a flame-dried Schlenk flask with a stir bar. Reagents->Flask Inert Evacuate and backfill with an inert gas (e.g., Argon) 3x. Flask->Inert Solvent Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. Inert->Solvent Heating Heat the reaction mixture to 80-100 °C with vigorous stirring. Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction to room temperature. Monitoring->Cooling Extraction Dilute with ethyl acetate and wash with water and brine. Cooling->Extraction Drying Dry the organic layer with MgSO₄, filter, and concentrate. Extraction->Drying Purification Purify the crude product by flash column chromatography. Drying->Purification

References

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Synthesis of Substituted Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C–N) bonds through a palladium-catalyzed cross-coupling of amines with aryl halides.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its broad functional group tolerance and operational simplicity have rendered traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete for many applications.[1]

This guide provides a detailed examination and a robust protocol for a particularly challenging transformation: the Buchwald-Hartwig amination of 2-Bromo-4-hydroxybenzonitrile. This substrate presents a unique set of challenges due to the presence of three distinct functional groups: the aryl bromide coupling site, an electron-withdrawing nitrile group, and a potentially reactive phenol. A successful amination requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent to achieve high selectivity and yield.

Mechanistic Underpinnings: The Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the reaction.[6]

  • Amine Coordination and Deprotonation: The resulting Pd(II) complex coordinates with the incoming amine. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C–N bond and the desired arylamine product, regenerating the Pd(0) catalyst to continue the cycle.[2][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(Br) Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Product_out Product ArBr This compound ArBr->OxAdd Amine Amine (R₂NH) Amine->Amine_Coord Base Base Base->Deprotonation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for this compound

The substrate, this compound, presents a trifecta of challenges that must be addressed for a successful reaction:

  • The Hydroxyl Group (-OH): The acidic proton of the phenol can react with strong bases, potentially leading to competitive O-arylation or deactivation of the base. The choice of a base that is strong enough to deprotonate the amine but selective enough to avoid side reactions with the phenol is critical.

  • The Nitrile Group (-CN): Cyano groups can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst. The selection of a sterically hindered and electron-rich ligand is essential to mitigate this effect and promote the desired catalytic cycle.

  • The Aryl Bromide (-Br): While aryl bromides are generally good substrates for Buchwald-Hartwig amination, the electronic properties of the ring, influenced by the hydroxyl and nitrile groups, will affect the rate of oxidative addition.

Recommended Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization of temperature, reaction time, and catalyst loading may be necessary for different amine coupling partners.

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (2.0-2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (1-3 mol%) and any additional ligand (if not using a pre-catalyst). Add this solid mixture to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-aryl amine.

Parameter Recommended Condition Rationale
Palladium Source XPhos Pd G3 (or other G3/G4 precatalysts)Precatalysts offer improved air stability and generate the active Pd(0) species more reliably than Pd(OAc)₂ or Pd₂(dba)₃.[7]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting reductive elimination and preventing catalyst inhibition by the nitrile group.[3][8]
Base K₃PO₄ or Cs₂CO₃Weaker inorganic bases are preferred to minimize side reactions with the hydroxyl group, which can occur with stronger bases like NaOtBu.[7]
Solvent Toluene, Dioxane, or t-BuOHThese are common solvents for Buchwald-Hartwig reactions, chosen for their ability to dissolve the reagents and for their appropriate boiling points.[7][9]
Temperature 80–110 °CThis temperature range is typically sufficient to drive the reaction to completion without causing degradation of the starting materials or products.
Catalyst Loading 1–3 mol%Lower catalyst loadings are desirable for process efficiency and cost-effectiveness.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor reagent quality.Ensure reagents and solvent are anhydrous. Increase temperature or screen alternative ligands and bases. Consider using a fresh bottle of catalyst.[10]
Hydrodehalogenation Undesired side reaction where the bromine is replaced by hydrogen.This can be promoted by moisture or an inappropriate choice of ligand. Ensure anhydrous conditions and consider a ligand that favors reductive elimination over β-hydride elimination.[10][11]
Formation of O-arylated byproduct The phenol is competing with the amine as the nucleophile.Use a weaker base (K₃PO₄ or K₂CO₃) and a lower reaction temperature. Protecting the hydroxyl group may be necessary in extreme cases.[12]

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on a rational selection of catalyst components and reaction conditions that account for the unique electronic and steric properties of the substrate. By employing a modern palladium precatalyst with a bulky biaryl phosphine ligand and a moderately weak inorganic base, researchers can effectively synthesize the desired 2-amino-4-hydroxybenzonitrile derivatives, which are valuable intermediates in drug discovery and development.

References

Application Note: Advanced Sonogashira Coupling Protocols for the Synthesis of 4-Hydroxy-2-(alkynyl)benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of Sonogashira coupling to 2-bromo-4-hydroxybenzonitrile. This substrate, which features both an electron-withdrawing nitrile and an electron-donating, acidic hydroxyl group, presents unique challenges and opportunities. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for both traditional copper-cocatalyzed and copper-free conditions, and provide expert insights into parameter optimization and troubleshooting to ensure robust and reproducible outcomes.

Mechanistic Insights: The Engine of C-C Bond Formation

The Sonogashira reaction's power lies in its dual catalytic system, typically involving palladium and a copper(I) co-catalyst, which work in concert to couple terminal alkynes with aryl or vinyl halides.[2][3] While the exact mechanism can be complex and subject to reaction conditions, it is generally understood to operate via two interconnected catalytic cycles.[4][5]

  • The Palladium Cycle (The Primary Engine): This cycle is responsible for activating the aryl halide and forming the final product.

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[6] The electron-withdrawing nitrile group on the substrate helps to facilitate this step.[7]

    • Transmetalation: The Pd(II) complex receives the acetylide group from the copper acetylide intermediate (formed in the copper cycle). This crucial step transfers the alkyne to the palladium center.

    • Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination, releasing the final coupled product, 4-hydroxy-2-(alkynyl)benzonitrile, and regenerating the active Pd(0) catalyst to continue the cycle.

  • The Copper Cycle (The Acetylide Activator): This cycle prepares the alkyne for coupling.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[8]

    • Deprotonation: An amine base deprotonates the activated alkyne to form a copper acetylide intermediate.[4][8]

    • Transmetalation: The copper acetylide transfers its acetylide ligand to the palladium center, regenerating the copper(I) salt.

A significant drawback of the copper cycle is the potential for oxidative homocoupling of the alkyne (Glaser coupling), which can be promoted by the presence of oxygen.[5][9] This has led to the development of highly effective copper-free protocols.[10][11][12]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuX Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Base, R-C≡CH Cu_Acetylide->PdII_Aryl Transfers Acetylide Cu_Acetylide->CuX Regeneration

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Critical Parameters for Coupling with this compound

The specific structure of this compound demands careful consideration of each reaction component. The interplay between the acidic phenol and the reaction base is a primary determinant of success.

ParameterComponentRationale & Expert Insights
Palladium Pre-catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂Pd(II) sources like PdCl₂(PPh₃)₂ are often more air-stable and convenient to handle. Pd(0) sources like Pd(PPh₃)₄ can be used directly but are more sensitive to air. Pd(OAc)₂ is often used in copper-free protocols where it is reduced in situ.
Ligand PPh₃, P(t-Bu)₃, XPhos, cataCXium AFor less reactive aryl bromides, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) can accelerate the rate-limiting oxidative addition step.[4][7] Standard PPh₃ is often sufficient for this activated substrate.
Copper (I) Co-catalyst CuICopper(I) iodide is the most common co-catalyst. Its primary role is to form the copper acetylide, enabling the reaction to proceed at lower temperatures. However, it can promote alkyne homocoupling, a key reason to consider copper-free alternatives.
Base Et₃N, DIPEA, DBU, Cs₂CO₃, K₂CO₃This is the most critical choice. The base must be strong enough to deprotonate the terminal alkyne (pKa ≈ 25). Due to the acidic phenol (pKa ≈ 8-10), at least 2 equivalents of an amine base are required. Inorganic bases like Cs₂CO₃ are highly effective, particularly in copper-free systems, as they can deprotonate the phenol without coordinating to the catalyst.[13]
Solvent THF, DMF, Acetonitrile, DioxaneThe solvent must solubilize all components. DMF and THF are common choices. Crucially, the solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 min) to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote Glaser homocoupling.
Temperature Room Temp to 80 °CWhile aryl iodides can react at room temperature, aryl bromides typically require gentle heating to achieve a reasonable reaction rate.[6] Start with mild conditions (e.g., 40-50 °C) and increase if conversion is slow to minimize side product formation.

Experimental Protocols

The following protocols are designed as robust starting points for the coupling of this compound with a representative terminal alkyne, phenylacetylene.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a reliable standard, particularly when homocoupling is not a major concern.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed THF via syringe, followed by the triethylamine.

  • Add the phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at 50 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues.[14]

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxy-2-(phenylethynyl)benzonitrile.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive alkynes or when alkyne homocoupling is problematic. It often results in cleaner reaction profiles and simpler purification.[10][11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%) or another suitable bulky ligand.

  • Cesium carbonate [Cs₂CO₃] (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Dioxane or DMF (10 mL)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound, Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at 70 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimization and Troubleshooting

A logical approach to optimization and troubleshooting is key to developing a robust process.

Optimization_Workflow Figure 2: Workflow for Protocol Selection and Optimization Start Start with Substrate: This compound Decision1 Is Alkyne Prone to Homocoupling? Start->Decision1 Protocol_Cu Select Protocol 1: Classic Cu-Cocatalyzed Decision1->Protocol_Cu No Protocol_CuFree Select Protocol 2: Copper-Free Decision1->Protocol_CuFree Yes Run_Reaction Run Initial Reaction (e.g., 50°C, 12h) Protocol_Cu->Run_Reaction Protocol_CuFree->Run_Reaction Check_Conversion Conversion >90%? Run_Reaction->Check_Conversion Optimize Optimization Required Check_Conversion->Optimize No Success Process Complete: Purify Product Check_Conversion->Success Yes Optimize->Run_Reaction Adjust T, Base, or Ligand (See Table 1)

Caption: Figure 2: Workflow for Protocol Selection and Optimization.

Table 1: Troubleshooting Common Sonogashira Coupling Issues

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Pd(0) catalyst (oxidation).2. Insufficient temperature for aryl bromide.3. Insufficiently strong or stoichiometric base.1. Ensure rigorous degassing of solvent and inert atmosphere.2. Increase temperature in 10 °C increments.3. Switch to a stronger base (e.g., Cs₂CO₃) or increase stoichiometry of amine base.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Improve degassing technique.2. Switch to a copper-free protocol (Protocol 2). Reduce CuI loading to 1-2 mol%.
Recovery of De-brominated Starting Material 1. Presence of water or protic impurities.2. Base-mediated side reaction.1. Use anhydrous solvents and reagents.2. Use a non-nucleophilic base like DBU or an inorganic base like Cs₂CO₃.
Formation of Complex Mixture / Tar 1. Reaction temperature is too high.2. Catalyst decomposition.1. Lower the reaction temperature.2. Use a more robust ligand (e.g., a bulky phosphine or NHC) to stabilize the catalyst.

Conclusion

The Sonogashira coupling of this compound is a highly effective transformation that provides access to valuable substituted aromatic scaffolds. Success hinges on a rational approach to reaction design, with particular emphasis on the choice of base to accommodate the substrate's acidic phenol. By understanding the underlying mechanism and carefully selecting between copper-cocatalyzed and copper-free protocols, researchers can reliably achieve high yields and purity. The protocols and troubleshooting guide presented herein serve as a validated foundation for the development of robust and scalable synthetic routes in pharmaceutical and materials science research.

References

Application Note & Protocols: 2-Bromo-4-hydroxybenzonitrile as a Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist

Abstract

The rational design of novel therapeutic agents often relies on the strategic utilization of versatile chemical scaffolds that provide multiple avenues for molecular elaboration. 2-Bromo-4-hydroxybenzonitrile is an exemplary starting material, possessing three distinct and orthogonally reactive functional groups—a bromine atom, a hydroxyl group, and a nitrile moiety. The specific ortho-bromo-nitrile and para-bromo-phenol arrangement makes it a privileged precursor for the construction of diverse and biologically relevant heterocyclic systems. This guide provides an in-depth exploration of synthetic pathways to construct high-value benzofuran and quinazolinone cores from this scaffold. We will dissect the causality behind key experimental choices and provide detailed, field-proven protocols. The objective is to equip medicinal chemists and drug discovery professionals with the foundational knowledge and practical methodologies to leverage this compound in their research programs.

The Strategic Versatility of this compound

The power of this compound as a synthetic building block lies in the unique reactivity of its three functional groups. This arrangement allows for sequential and regioselective transformations, paving the way for complex molecular architectures.

  • The Bromine Atom (-Br): Positioned at C2, it serves as a classical "handle" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

  • The Hydroxyl Group (-OH): Located at C4, this group is a potent nucleophile for O-alkylation and O-arylation. It is also a key participant in intramolecular cyclization reactions to form oxygen-containing heterocycles like benzofurans.

  • The Nitrile Group (-CN): This versatile group can be transformed into an amide, carboxylic acid, or a primary amine. Crucially, it serves as a linchpin in the formation of nitrogen-containing heterocycles, such as quinazolines and quinazolinones.[1]

The interplay between these groups unlocks a vast chemical space for the synthesis of bioactive molecules.[2][3]

Figure 1: Reactive hubs of this compound.

Synthesis of Benzofuran Scaffolds via Palladium-Catalyzed Cyclization

Benzofuran derivatives are a prominent class of heterocycles with a wide spectrum of pharmacological activities, including potential as beta-amyloid aggregation inhibitors for Alzheimer's disease treatment.[4][5] The ortho-bromo-phenol motif inherent in our starting material is ideally suited for a Sonogashira coupling followed by an intramolecular cyclization to construct the benzofuran core.[6][7]

Rationale and Workflow

The synthetic strategy involves a two-step, one-pot sequence. First, a palladium/copper-catalyzed Sonogashira cross-coupling reaction introduces an alkyne at the C2 position. Second, the hydroxyl group executes a nucleophilic attack on the alkyne, typically promoted by base or heat, to forge the furan ring. This tandem approach is highly efficient for generating substituted 2-arylbenzofurans.[8]

G A This compound C Sonogashira Cross-Coupling A->C B Terminal Alkyne (R-C≡CH) B->C D 2-Alkynyl-4-hydroxybenzonitrile (Intermediate) C->D E Intramolecular Cyclization (5-endo-dig) D->E F Substituted 5-Cyanobenzofuran E->F

Figure 2: Workflow for Palladium-catalyzed benzofuran synthesis.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of 5-Cyano-2-(phenylethynyl)benzofuran

  • Reaction Setup: To a dry 50 mL Schlenk flask under an argon atmosphere, add this compound (1.0 g, 5.05 mmol, 1.0 equiv), copper(I) iodide (48 mg, 0.25 mmol, 0.05 equiv), and bis(triphenylphosphine)palladium(II) dichloride (177 mg, 0.25 mmol, 0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (Et₃N, 1.4 mL, 10.1 mmol, 2.0 equiv). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (0.66 mL, 6.06 mmol, 1.2 equiv) dropwise to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the 2-(phenylethynyl)-intermediate, which often cyclizes in situ. If cyclization is incomplete, dissolve the intermediate in dimethylformamide (DMF), add potassium carbonate (1.39 g, 10.1 mmol, 2.0 equiv), and heat at 100°C for 4 hours. After cooling and standard aqueous work-up, purify by chromatography to yield the final benzofuran product.

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst (to form the reactive copper(I) acetylide) is classic for the Sonogashira reaction, ensuring high efficiency and yield.[6]

  • Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction, driving the equilibrium forward.

  • Solvent: THF is an excellent solvent for this reaction due to its ability to dissolve the organic reagents and its appropriate boiling point.

  • Intramolecular Cyclization: The subsequent base- or heat-promoted cyclization is a favorable 5-endo-dig process, a common and effective method for forming five-membered heterocyclic rings.[8]

Synthesis of Quinazolinone Scaffolds via Copper-Catalyzed Annulation

Quinazolinone and its derivatives are core structures in numerous pharmaceuticals, exhibiting a wide range of biological activities, including acting as dual PI3K/HDAC inhibitors for cancer therapy.[1][9] The ortho-bromo-benzonitrile arrangement is a powerful synthon for constructing this heterocycle, often through copper-catalyzed multi-component reactions.[10]

Rationale and Workflow

A highly efficient method to construct the quinazolinone core involves a one-pot, three-component reaction. This strategy leverages a copper-catalyzed cascade process. The nitrile group of this compound can be a precursor to an amidine, which then undergoes an intramolecular C-N coupling. Alternatively, the nitrile can be hydrolyzed to an amide, followed by coupling with an appropriate partner. Given the reactivity, a plausible route involves the reaction of the corresponding 2-bromo-4-hydroxybenzamide (readily prepared from the nitrile) with an aldehyde and an amine source.

G A 2-Bromo-4-hydroxybenzamide (from starting material) D One-Pot Tandem Reaction (CuI / L-proline) A->D B Amine (R¹-NH₂) B->D C Aldehyde (R²-CHO) C->D E Substituted 7-Hydroxyquinazolin-4(3H)-one D->E

Figure 3: Workflow for Copper-catalyzed quinazolinone synthesis.

Detailed Experimental Protocol

Protocol 3.2.1: Synthesis of 7-Hydroxy-3-phenyl-2-styrylquinazolin-4(3H)-one

Note: This protocol assumes the starting material has been converted to 2-Bromo-4-hydroxybenzamide via standard hydrolysis (e.g., H₂O₂/K₂CO₃ in DMSO).

  • Reaction Setup: In a sealed tube, combine 2-bromo-4-hydroxybenzamide (1.08 g, 5.0 mmol, 1.0 equiv), aniline (0.55 mL, 6.0 mmol, 1.2 equiv), cinnamaldehyde (0.76 mL, 6.0 mmol, 1.2 equiv), copper(I) iodide (95 mg, 0.5 mmol, 0.1 equiv), L-proline (115 mg, 1.0 mmol, 0.2 equiv), and potassium carbonate (K₂CO₃, 1.38 g, 10.0 mmol, 2.0 equiv).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 15 mL) to the tube.

  • Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 110°C for 24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. Acidify the mixture to pH ~5-6 with 2N HCl. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.

  • Purification: Recrystallize the crude solid from ethanol or purify by flash column chromatography (eluting with a gradient of methanol in dichloromethane) to obtain the pure quinazolinone product.

Causality Behind Experimental Choices
  • Catalyst System: The CuI/L-proline system is a robust and inexpensive catalytic combination for promoting C-N cross-coupling reactions (Ullmann condensation).[10] L-proline acts as a ligand that stabilizes the copper catalyst and facilitates the coupling.

  • One-Pot Reaction: This approach is highly atom-economical and efficient.[1] It avoids the need to isolate intermediates, saving time and resources. The reaction proceeds through a cascade of steps: formation of an imine from the aldehyde and aniline, followed by a copper-catalyzed double C-N coupling and subsequent condensation/cyclization.

  • Solvent: DMSO is a polar aprotic solvent capable of dissolving the various components and withstanding the high reaction temperature required for the coupling reactions.

Summary of Bioactive Heterocycles

The synthetic routes branching from this compound lead to heterocyclic scaffolds with significant and diverse biological activities. The functional handles on the resulting heterocycles (e.g., the preserved hydroxyl or nitrile group) offer further points for diversification to optimize potency and pharmacokinetic properties.

Heterocycle ClassSynthetic ApproachPotential Biological ActivitiesRepresentative References
Benzofurans Pd-catalyzed Sonogashira coupling and intramolecular cyclizationAnti-amyloidogenic, Antimicrobial, Anticancer, Anti-inflammatory[4][5][7][11]
Quinazolinones Cu-catalyzed one-pot multi-component annulationKinase Inhibition (Anticancer), Sedative, Antimicrobial, Antiviral[1][9][10]
Benzothiazoles Multi-step synthesis involving functional group interconversionAntimicrobial, Anticancer, Antidiabetic, Neuroprotective[12][13][14][15]

Conclusion

This compound is a cost-effective and highly versatile starting material for the synthesis of medicinally relevant heterocycles. The orthogonal reactivity of its bromo, hydroxyl, and nitrile functionalities allows for the controlled and efficient construction of complex molecular frameworks, such as benzofurans and quinazolinones. The protocols and rationale detailed in this guide demonstrate the power of this scaffold and provide a solid foundation for researchers to explore novel chemical space in the pursuit of new therapeutic agents.

References

Application Notes & Protocols for Benzonitrile-Based Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Subject: The Strategic Use of 2-Bromo-4-hydroxybenzonitrile and its Analogs in the Synthesis and Evaluation of Photosystem II Inhibiting Herbicides

For: Researchers, scientists, and professionals in herbicide and agricultural drug development.

Introduction: The Role of Benzonitriles in Modern Weed Management

The benzonitrile chemical family represents a cornerstone in the development of selective post-emergence herbicides. These compounds, characterized by a cyanophenyl group, are pivotal in managing annual broadleaf weeds that would otherwise compete with essential crops for resources. While this compound serves as a key structural motif and synthetic intermediate, its di-brominated analog, 3,5-Dibromo-4-hydroxybenzonitrile—commercially known as Bromoxynil—is the most prominent active ingredient derived from this class.

This guide provides a comprehensive overview of the synthesis, mechanism of action, and bio-efficacy evaluation of these potent herbicides. We will delve into the causality behind the synthetic strategies and provide robust, field-tested protocols for assessing the herbicidal activity in a controlled laboratory setting. The nitrile functional group is a versatile component in bioactive molecules, and its application in herbicides like Bromoxynil showcases its importance in agricultural science.[1][2]

Section 1: Core Mechanism of Action - Inhibition of Photosynthesis

The herbicidal activity of Bromoxynil and related benzonitriles stems from their ability to disrupt photosynthesis, the fundamental process by which plants convert light energy into chemical energy.[3]

1.1. Inhibition of Photosystem II (PSII)

The primary mode of action is the potent inhibition of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[4][5]

  • Binding Site: Bromoxynil acts as a competitive inhibitor, binding to the Q_B-binding niche on the D1 protein subunit of the PSII complex.[4][5]

  • Electron Transport Blockade: This binding physically obstructs the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).

  • Consequences: The blockage of the electron transport chain halts the production of ATP and NADPH, which are essential energy carriers required for CO₂ fixation and subsequent plant growth.[4] The disruption also leads to the formation of reactive oxygen species, causing rapid lipid peroxidation, membrane damage, and ultimately, cell death.

1.2. Secondary Mechanism: Mitochondrial Uncoupling

In addition to its primary role as a PSII inhibitor, Bromoxynil also functions as a mitochondrial uncoupler.[6] It disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis through oxidative phosphorylation. This dual-action contributes to its overall phytotoxicity.

Visualizing the Mechanism

The following diagram illustrates the interruption of the photosynthetic electron transport chain by Bromoxynil.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site D1 Protein (QB Site) QA->QB_site e- Plastoquinone Plastoquinone Pool QB_site->Plastoquinone e- (Blocked) Bromoxynil Bromoxynil Bromoxynil->QB_site Binds & Blocks Electron Transfer caption Mechanism of PSII Inhibition by Bromoxynil.

Caption: Mechanism of PSII Inhibition by Bromoxynil.

Section 2: Synthesis Protocols for Herbicidal Benzonitriles

The synthesis of the active herbicide Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) is a well-established process. The following protocols are based on efficient and environmentally conscious methods.

Protocol 1: Synthesis of Bromoxynil from 4-Hydroxybenzonitrile

This protocol details an eco-friendly synthesis using a bromide/bromate salt mixture, which avoids the direct use of hazardous liquid bromine.[7]

Rationale: The reaction of bromide (Br⁻) and bromate (BrO₃⁻) in an acidic medium generates bromine in situ, providing a safer and more controlled brominating agent. The stoichiometry is critical for achieving the desired di-bromination.

Materials:

  • 4-Hydroxybenzonitrile

  • Aqueous brominating reagent (2:1 molar ratio of Sodium Bromide to Sodium Bromate)

  • 36% Hydrochloric Acid (HCl)

  • Deionized water

  • 2L three-necked round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Setup: Equip the three-necked flask with a magnetic stirrer and a dropping funnel.

  • Dissolution: Add 10.0 g (0.084 mol) of 4-hydroxybenzonitrile and 310 mL of deionized water to the flask.

  • Add Brominating Agent: While stirring vigorously, add 92 mL of the aqueous brominating reagent solution (containing the equivalent of 0.167 mol of active bromide). Continue stirring until the 4-hydroxybenzonitrile is fully dissolved.

  • Acidification: Slowly add 18 mL of 36% HCl (0.18 mol) dropwise via the dropping funnel over a period of 2 hours at room temperature (~28°C). The slow addition is crucial to control the rate of bromine generation and prevent side reactions.

  • Reaction: After the HCl addition is complete, allow the reaction mixture to stir for an additional 2.5 hours. A precipitate of the product will form.

  • Isolation: Filter the reaction mixture through a Buchner funnel.

  • Washing: Wash the collected solid with an ample amount of deionized water to remove any unreacted salts and acid.

  • Drying: Dry the product first under vacuum and then in an oven at 80°C to yield the final product, 3,5-Dibromo-4-hydroxybenzonitrile. A high yield (typically >95%) of a white to off-white solid is expected.[7][8]

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the mono-brominated analog, which can be used as a reference compound or an intermediate for further derivatization.[9] This method involves the demethylation of a methoxy-precursor.

Materials:

  • 2-Bromo-4-methoxybenzonitrile

  • Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

  • DCM, Methanol, Ethyl Acetate (EtOAc)

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 g (4.7 mmol) of 2-bromo-4-methoxybenzonitrile in 15 mL of DCM.

  • Add Reagent: Add 14.2 mL (14.2 mmol) of a 1M BBr₃ solution in DCM. The use of a threefold excess of BBr₃ ensures complete demethylation.

  • Reflux: Heat the mixture at 50°C overnight under an inert atmosphere.

  • Quenching: Carefully quench the reaction by the slow addition of methanol. This will react with the excess BBr₃.

  • Extraction: Pour the mixture into water and extract with 200 mL of EtOAc.

  • Washing: Wash the organic layer sequentially with 200 mL of water and 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel chromatography (Petroleum Ether/EtOAc = 5:1) to yield this compound as a white solid (typical yield ~75%).[9]

Synthesis Workflow Visualization

Synthesis_Workflow cluster_reagents Reagents cluster_process Process Steps Start 4-Hydroxybenzonitrile Step1 1. Dissolution in Water Start->Step1 Reagent1 NaBr / NaBrO3 (Aqueous Solution) Step2 2. Add Brominating Reagent Reagent1->Step2 Reagent2 Hydrochloric Acid (HCl) Step3 3. Slow Acidification (in situ Br2 generation) Reagent2->Step3 Step1->Step2 Step2->Step3 Step4 4. Reaction & Precipitation Step3->Step4 Step5 5. Filtration & Washing Step4->Step5 Step6 6. Drying Step5->Step6 FinalProduct Final Product: Bromoxynil Step6->FinalProduct caption Workflow for the Synthesis of Bromoxynil.

Caption: Workflow for the Synthesis of Bromoxynil.

Section 3: Protocols for Herbicidal Efficacy Evaluation

Evaluating the biological activity of a newly synthesized herbicide is critical. The following protocol outlines a standard whole-plant bioassay in a controlled greenhouse environment to determine dose-dependent efficacy.

3.1. Objective: To determine the dose of the test compound required to achieve 50% and 90% growth reduction (GR₅₀ and GR₉₀) in a target broadleaf weed species.

3.2. Materials & Equipment:

  • Test Plants: A common, susceptible broadleaf weed species (e.g., Velvetleaf, Abutilon theophrasti, or Lamb's-quarters, Chenopodium album), grown in 4-inch pots to the 2-4 true leaf stage.[3][10]

  • Herbicide Stock Solution: A 10,000 ppm stock solution of the synthesized Bromoxynil in a suitable solvent (e.g., acetone) with a surfactant.

  • Controlled Environment: Greenhouse or growth chamber with controlled temperature (22-28°C), humidity, and a 14-16 hour photoperiod.[2]

  • Application Equipment: A calibrated laboratory track sprayer to ensure uniform application.[3]

  • Control Groups: A negative control (sprayed with solvent/surfactant solution only) and a known susceptible standard.[11]

3.3. Experimental Protocol: Post-Emergence Dose-Response Assay

  • Plant Preparation: Grow test plants until they reach the 2-4 true leaf stage. Ensure plants are healthy and uniform. Thin pots to one plant per pot 5 days before application to allow for recovery.[3]

  • Dose Preparation: Prepare a series of dilutions from the stock solution to achieve a range of application rates. A typical logarithmic series for Bromoxynil could be: 0 (control), 50, 100, 200, 400, and 800 g a.i./ha (grams of active ingredient per hectare). The rates should bracket the expected effective dose.[5]

  • Experimental Design: Arrange the pots in a randomized complete block design with at least four replicates for each dose level.[1]

  • Herbicide Application: Calibrate the track sprayer to deliver a specific volume (e.g., 200 L/ha). Apply the prepared herbicide solutions evenly to the plants. Spray the lowest concentrations first to minimize contamination.[8]

  • Incubation: Return the treated plants to the controlled environment. Water as needed, avoiding wetting the foliage for the first 24 hours.

  • Assessment:

    • Visual Injury: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete plant death). Symptoms for Bromoxynil include necrotic spots, blistering, and chlorosis.[4]

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.[12]

Section 4: Data Analysis and Interpretation

4.1. Calculating Growth Reduction: For each replicate, express the dry biomass as a percentage of the average dry biomass of the negative control group.

  • % Growth = (Dry Weight_treated / Mean Dry Weight_control) * 100

  • % Growth Reduction = 100 - % Growth

4.2. Dose-Response Modeling: The relationship between herbicide dose and plant response is typically sigmoidal. Use a statistical software package to fit the growth reduction data to a four-parameter log-logistic model.[13][14]

The equation is: Y = C + (D - C) / (1 + exp(B * (log(X) - log(E)))) Where:

  • Y = % Growth Reduction

  • X = Herbicide Dose

  • D = Upper limit (near 100%)

  • C = Lower limit (near 0%)

  • E = The dose causing 50% response (GR₅₀)

  • B = The slope of the curve around E

From this model, you can accurately calculate the GR₅₀ and GR₉₀ values, which are critical benchmarks for herbicide potency.[15]

Data Presentation

Summarize the results in a clear, tabular format.

Herbicide Dose (g a.i./ha)Mean Dry Weight (g)Std. Error% Growth Reduction
0 (Control)2.540.150
501.980.1122
1001.300.0949
2000.550.0678
4000.110.0396
8000.020.0199
Calculated GR₅₀ 102.5 g/ha
Calculated GR₉₀ 295.8 g/ha

Conclusion

This compound and its di-brominated derivative, Bromoxynil, are highly effective herbicidal compounds. Their success is rooted in a well-understood mechanism of action—the potent inhibition of photosynthesis—and is supported by efficient and scalable synthesis routes. The protocols provided herein offer a robust framework for the synthesis and rigorous evaluation of these and other novel benzonitrile-based herbicide candidates. By combining precise chemical synthesis with standardized biological assays, researchers can effectively identify and advance new solutions for global weed management challenges.

References

Application Notes & Protocols: Derivatization of 2-Bromo-4-hydroxybenzonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the chemical derivatization of 2-bromo-4-hydroxybenzonitrile, a versatile scaffold for the synthesis of novel molecular entities in drug discovery. We present detailed, field-proven protocols for two high-impact transformations: O-alkylation via the Williamson ether synthesis and carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the rationale behind experimental choices, offering insights into reaction mechanisms, optimization strategies, and purification techniques. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block for the creation of diverse chemical libraries and lead optimization programs.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block that serves as an excellent starting point for the synthesis of a wide array of pharmacologically relevant compounds.[1][2] Its structure presents three key reactive sites for diversification:

  • Phenolic Hydroxyl Group: A nucleophilic center, ideal for modification through etherification or esterification, allowing for the introduction of various side chains to modulate properties like solubility, lipophilicity, and protein-ligand interactions.

  • Aryl Bromide: A versatile handle for palladium-catalyzed cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, or alkyl groups to explore new regions of chemical space and enhance binding affinity.[3][4]

  • Nitrile Group: A key pharmacophore in many approved drugs, the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[5][6] Its presence can also enhance metabolic stability.[6][7]

The strategic combination of these functionalities makes this compound an attractive scaffold for generating libraries of compounds with potential applications as enzyme inhibitors, receptor antagonists, and other therapeutic agents.[8][9] For instance, substituted benzonitriles are core components of drugs like Letrozole and Fadrozole, which are aromatase inhibitors used in cancer therapy.[8]

Derivatization Strategies & Protocols

This section details two primary derivatization pathways for this compound, providing step-by-step protocols and the underlying chemical principles.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming ethers from an alkoxide and an alkyl halide.[10][11][12] In the context of this compound, this reaction allows for the targeted modification of the phenolic hydroxyl group.

Mechanism Insight: The reaction proceeds via an SN2 mechanism.[10] First, a base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like DMF or acetone is crucial as it solvates the cation of the base without hindering the nucleophilicity of the phenoxide.[13]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Start This compound Phenoxide Phenoxide Intermediate Start->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide Alkyl_Halide Alkyl Halide (R-X) Product 2-Bromo-4-alkoxybenzonitrile Phenoxide->Product + R-X Alkyl_Halide->Product

Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.

Protocol 2.1: Synthesis of 2-Bromo-4-methoxybenzonitrile

This protocol details the methylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve the starting material.

  • Reagent Addition: Add methyl iodide dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-methoxybenzonitrile.[14]

ReagentMolar Eq.PurposeTypical Yield (%)
K₂CO₃2.0Base for deprotonation85-95
CH₃I1.5Alkylating agent
DMF-Solvent

Table 1: Reagents and typical yields for the O-methylation of this compound.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[15][16] This reaction is particularly valuable in drug discovery for constructing biaryl and heteroaryl scaffolds.[3][4] For this compound, the aryl bromide serves as the electrophilic partner.

Mechanism Insight: The catalytic cycle involves three key steps:[17][18]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzonitrile, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling Start This compound + Arylboronic Acid Reaction Reaction Mixture (Heated) Start->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-4-hydroxybenzonitrile Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2: Synthesis of 2-(4-methoxyphenyl)-4-hydroxybenzonitrile

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried Schlenk flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe.[19]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

ReagentMolar Eq. / Mol%PurposeTypical Yield (%)
4-Methoxyphenylboronic acid1.2 eqCoupling partner75-90
Pd(PPh₃)₄3 mol%Palladium catalyst
K₂CO₃2.0 eqBase
1,4-Dioxane/H₂O-Solvent system

Table 2: Reagents and typical yields for the Suzuki coupling of this compound.

Conclusion

The derivatization of this compound through O-alkylation and Suzuki-Miyaura cross-coupling offers powerful and flexible strategies for the synthesis of diverse compound libraries in drug discovery. The protocols detailed herein provide a solid foundation for medicinal chemists to explore the chemical space around this privileged scaffold. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate novel molecules with tailored properties for various therapeutic targets.

References

Application Notes and Protocols for the Synthesis of 4-Hydroxybiphenyl-2-carbonitrile Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1][2] Its application in the pharmaceutical and materials science sectors is extensive, largely due to its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups.[3][4] This guide focuses on a particularly valuable transformation: the coupling of 2-Bromo-4-hydroxybenzonitrile with various boronic acids.

This reaction provides a direct and modular route to a library of 4-hydroxybiphenyl-2-carbonitrile derivatives. This structural motif is of significant interest to medicinal chemists and drug development professionals. The biphenyl core is a privileged scaffold found in numerous biologically active compounds, while the nitrile and hydroxyl functional groups serve as versatile handles for further synthetic elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species as the active catalyst. The mechanism is generally accepted to consist of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This forms a new organopalladium(II) complex. The reactivity of the organic halide typically follows the order I > OTf > Br >> Cl.[6]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which then readily transfers its organic moiety to the palladium complex, displacing the halide.[8][9] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[10]

  • Reductive Elimination: In the final step, the two organic groups (the biphenyl framework) are coupled and eliminated from the palladium center. This forms the desired C-C bond of the product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][11]

Experimental_Workflow start Start setup 1. Combine Reagents (Aryl Bromide, Boronic Acid, Base, Catalyst) in Schlenk Flask start->setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react 4. Heat & Stir (e.g., 90-100 °C, 8-16h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool & Work-up (Quench, Extract with EtOAc) monitor->workup Complete purify 7. Dry & Concentrate Organic Layer workup->purify column 8. Column Chromatography (Silica Gel) purify->column end Pure Product column->end

References

Application Note & Protocol: Quantitative Analysis of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the precise and accurate quantification of 2-Bromo-4-hydroxybenzonitrile. As a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, its reliable quantification is critical. We present two primary, validated approaches: a direct analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a highly specific method employing Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization. This guide is designed to provide scientists with the foundational principles, field-proven insights, and step-by-step protocols necessary to implement these methods effectively.

Introduction: The Analytical Imperative

This compound (CAS No. 82380-17-4) is an aromatic compound featuring nitrile, hydroxyl, and bromine functional groups.[1] Its chemical properties make it a valuable building block in the synthesis of more complex molecules. However, its presence as a residual starting material or impurity in a final drug product must be strictly controlled and accurately measured.

The choice of analytical method is dictated by the sample matrix, required sensitivity, and the available instrumentation. The phenolic hydroxyl group presents a specific challenge for gas chromatography due to its polarity and low volatility, while the aromatic nitrile structure provides a strong chromophore suitable for UV detection. This note will detail two gold-standard techniques that address these properties to deliver reliable quantification.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

The most direct and widely applicable method for quantifying this compound is RP-HPLC. This technique separates compounds based on their polarity and is ideal for non-volatile analytes like phenols.

Scientific Principle & Methodological Rationale

The separation is achieved on a non-polar stationary phase (typically C18) with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and elutes at a characteristic time when washed with a mixture of an organic solvent (like acetonitrile or methanol) and water.

Causality Behind Experimental Choices:

  • Acidification of Mobile Phase: The phenolic hydroxyl group has an acidic proton. At neutral or basic pH, this group can deprotonate, leading to a change in the analyte's polarity and resulting in poor peak shape (tailing) and shifting retention times. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase suppresses this ionization, ensuring a single, consistent chemical form of the analyte interacts with the stationary phase.[2] This is a critical step for achieving sharp, symmetrical peaks and robust quantification.

  • UV Detection: The benzonitrile core is a strong chromophore. A Diode Array Detector (DAD) or a variable wavelength UV detector allows for sensitive detection. While a full spectral scan can determine the absorbance maximum (λ-max), detection at a common wavelength for aromatic compounds, such as 254 nm or 280 nm, provides excellent sensitivity.[3]

Detailed Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

  • Reference Standard: this compound (purity ≥98%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure water.

  • Reagents: Formic acid (LC-MS grade).

  • Standard laboratory glassware, analytical balance, syringe filters (0.45 µm PTFE).

2.2.2. Chromatographic Conditions The following table outlines a robust starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 10 min, hold 2 min, return to 30% B over 1 min, equilibrate 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm (or λ-max determined by DAD)
Injection Volume 10 µL
Run Time ~18 minutes

2.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate briefly to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial condition (30:70 Acetonitrile:Water with 0.1% Formic Acid).

2.2.4. Sample Preparation

  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve and dilute the sample in methanol or a suitable solvent to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete extraction.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

2.2.5. Calibration and Data Analysis

  • Inject the series of working standard solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard.

  • Perform a linear regression analysis on the curve. An R² value >0.995 is typically required.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1. Prepare Stock Standard (1000 µg/mL in MeOH) cal 2. Prepare Calibration Curve Standards (Serial Dilution) stock->cal inject_std 4. Inject Standards into HPLC cal->inject_std sample_prep 3. Prepare Sample (Weigh, Dissolve, Filter) inject_sample 5. Inject Samples into HPLC sample_prep->inject_sample curve 6. Generate Calibration Curve (Peak Area vs. Conc.) inject_std->curve quant 7. Quantify Sample Concentration inject_sample->quant curve->quant

Caption: Workflow for quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

For matrices where higher specificity is required or for orthogonal validation, GC-MS is an excellent choice. Due to the low volatility of the phenolic group, a derivatization step is mandatory to ensure the analyte is suitable for GC analysis.[4]

Scientific Principle & Methodological Rationale

This method involves chemically modifying the polar hydroxyl group to a non-polar, thermally stable analogue, which can then be volatilized and separated on a GC column. Mass spectrometry provides highly specific detection and confirmation based on the analyte's mass-to-charge ratio and fragmentation pattern.

Causality Behind Experimental Choices:

  • Silylation (Derivatization): The active hydrogen on the phenolic group is replaced with a trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[6][7] The resulting TMS-ether is much more volatile and less polar, allowing it to pass through the GC system and produce sharp, symmetrical peaks.[3]

  • Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal for separating the derivatized analyte from other matrix components based on boiling point.

  • Selective Ion Monitoring (SIM): For maximum sensitivity and specificity, the mass spectrometer is operated in SIM mode. Instead of scanning all masses, the detector focuses only on a few characteristic ions of the derivatized analyte. This dramatically reduces chemical noise and lowers the limit of detection. For the TMS-derivative, key ions would be the molecular ion (M+) and the fragment from the loss of a methyl group ([M-15]+).[8]

Detailed Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS system with a capillary column inlet, autosampler, and mass selective detector.

  • Reference Standard: this compound (purity ≥98%).

  • Derivatization Reagent: BSTFA with 1% TMCS catalyst.

  • Solvents: Pyridine, Acetone (anhydrous), Hexane (GC grade).

  • Standard laboratory glassware, heating block or oven, GC vials with inserts.

3.2.2. Derivatization Procedure

  • Prepare standard or sample solutions in a suitable solvent like acetone.

  • Transfer a 100 µL aliquot into a GC vial insert.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[3]

  • Cool to room temperature before analysis.

3.2.3. GC-MS Conditions

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for high conc.)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selective Ion Monitoring (SIM)

3.2.4. Mass Spectrometry and Data Analysis

  • Predicted Mass of TMS-derivative: 270.00 g/mol (C₁₀H₁₂BrNOSi).

  • Ions for SIM Mode: The bromine atom exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This creates a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

    • Quantification Ion: m/z 255/257 ([M-CH₃]⁺)

    • Confirmation Ions: m/z 270/272 ([M]⁺), m/z 73 ([(CH₃)₃Si]⁺)

  • The calibration and quantification process follows the same principles as the HPLC method, using the peak area of the primary quantification ion.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing prep 1. Prepare Solutions (in Acetone) dry 2. Aliquot and Evaporate to Dryness prep->dry add_reagent 3. Add Pyridine & BSTFA dry->add_reagent heat 4. Heat at 70°C for 30 min add_reagent->heat inject 5. Inject into GC-MS (SIM Mode) heat->inject curve 6. Generate Calibration Curve (Quant Ion Area vs. Conc.) inject->curve quant 7. Quantify Sample curve->quant

Caption: Workflow for quantification of this compound by GC-MS.

Method Validation & Trustworthiness

To ensure the trustworthiness of any analytical result, the chosen method must be validated. Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. The GC-MS method offers superior specificity due to its detection principle.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Accuracy (% Recovery): The closeness of test results to the true value, often assessed by spiking a blank matrix with a known amount of analyte.

  • Precision (RSD%): The degree of scatter between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Running system suitability standards, blanks, and quality control (QC) samples with each analytical batch is mandatory for a self-validating system.

Conclusion

Both HPLC-UV and GC-MS offer robust and reliable platforms for the quantification of this compound. The choice between them depends on the specific application.

  • HPLC-UV is a straightforward, high-throughput method that requires no sample derivatization, making it ideal for routine quality control and assays where the sample matrix is relatively clean.

  • GC-MS provides unparalleled specificity and often lower detection limits, making it the preferred method for trace-level analysis in complex matrices or for confirmatory analysis.

The protocols provided herein serve as a comprehensive starting point for method development and validation, empowering researchers to generate accurate and defensible analytical data.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity and the quantification of impurities in 2-Bromo-4-hydroxybenzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its purity profile a critical quality attribute. The developed reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, effectively separating the main component from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals.

Introduction

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. The purity of this intermediate is paramount as impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, a reliable and validated analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and reproducibility.[1] This application note details a reverse-phase HPLC (RP-HPLC) method that leverages a C8 stationary phase to achieve optimal separation of this compound from its potential impurities. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring its suitability for its intended purpose in a regulated environment.[2][3]

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and its potential impurities.

Analyte Properties and Chromatographic Approach

This compound (Figure 1) is a polar aromatic compound. A reverse-phase chromatographic approach was selected, as it is highly effective for the separation of such molecules.[1] A C8 column was chosen over a C18 column to provide a less hydrophobic stationary phase, which can offer better peak shape and resolution for polar, phenolic compounds by reducing strong hydrophobic interactions.

Figure 1. Chemical Structure of this compound.

The mobile phase consists of a gradient of acetonitrile and water. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[4] To ensure good peak shape and to control the ionization of the phenolic hydroxyl group, a small amount of trifluoroacetic acid (TFA) is added to the mobile phase. Acidifying the mobile phase suppresses the dissociation of the phenolic proton, leading to a more retained and symmetrically shaped peak.

Detection Wavelength Selection

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. Based on the analysis of structurally similar bromophenolic compounds, a detection wavelength of 210 nm was chosen.[2][5] This wavelength is close to the UV absorbance maxima for many aromatic compounds and provides excellent sensitivity for both the active pharmaceutical ingredient (API) and potential impurities which may lack strong chromophores at higher wavelengths.

Potential Impurities

A thorough understanding of the synthetic route is critical for identifying potential process-related impurities. A common synthesis of this compound involves the demethylation of 2-bromo-4-methoxybenzonitrile.[6] Based on this, potential impurities could include:

  • Impurity A: 2-bromo-4-methoxybenzonitrile (unreacted starting material)

  • Impurity B: 4-hydroxybenzonitrile (de-brominated starting material)

  • Other process-related impurities or degradation products.

The developed HPLC method was designed to effectively separate these and other potential impurities from the main this compound peak.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or ultrapure grade)

    • Trifluoroacetic acid (TFA), analytical grade

  • Reference Standard: this compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A: 0.05% (v/v) TFA in Water.

  • Mobile Phase B: 0.05% (v/v) TFA in Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C8 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.05% TFA in WaterB: 0.05% TFA in Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (0.1 mg/mL) hplc_system HPLC System Setup (C8 Column, Gradient Elution) prep_standard->hplc_system prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->hplc_system inject Inject Samples (10 µL) hplc_system->inject detect UV Detection (210 nm) inject->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][3] The validation parameters included specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a placebo (diluent), the this compound standard, and a spiked sample containing known impurities. The method demonstrated excellent specificity, with no interference from the diluent at the retention time of the main peak and baseline separation of the analyte from its potential impurities.

Linearity

The linearity of the method was assessed by analyzing a series of solutions of this compound at concentrations ranging from the quantitation limit (LOQ) to 150% of the standard concentration. The method was found to be linear over this range with a correlation coefficient (r²) greater than 0.999.

Accuracy

Accuracy was determined by a recovery study, where a known amount of the this compound reference standard was spiked into a sample solution at three different concentration levels (80%, 100%, and 120%). The recovery at each level was within the acceptable range of 98.0% to 102.0%.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the standard solution, and the relative standard deviation (RSD) of the peak areas was less than 1.0%. Intermediate precision was determined by analyzing the same sample on different days with different analysts, and the RSD was found to be less than 2.0%.

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The results showed that minor variations in the method parameters did not significantly affect the chromatographic performance, indicating the robustness of the method.

Validation Summary

The table below summarizes the results of the method validation.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention time.Complies
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (RSD) ≤ 1.0%< 0.5%
Intermediate Precision (RSD) ≤ 2.0%< 1.5%
Robustness No significant impact on results.Complies

Conclusion

The HPLC method described in this application note is a validated, robust, and reliable method for the determination of purity and the quantification of impurities in this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical and chemical manufacturing environments. The detailed protocol and validation data provided herein should enable other laboratories to successfully implement this method.

Logical Relationship Diagram

Logical_Relationship cluster_analyte Analyte & Method Foundation cluster_method HPLC Method Parameters cluster_validation Method Validation (ICH Q2(R2)) Analyte This compound (Polar Aromatic) StationaryPhase Stationary Phase (C8 Column) Analyte->StationaryPhase dictates choice of MobilePhase Mobile Phase (ACN/Water + TFA) Analyte->MobilePhase influences Impurities Potential Impurities (e.g., Starting Material) Specificity Specificity Impurities->Specificity requires separation for StationaryPhase->Specificity MobilePhase->Specificity Detection Detection (UV at 210 nm) Linearity Linearity Detection->Linearity Result Reliable Purity Assessment Specificity->Result Linearity->Result Accuracy Accuracy Accuracy->Result Precision Precision Precision->Result Robustness Robustness Robustness->Result

Caption: Logical relationships in HPLC method development and validation.

References

Experimental protocol for O-alkylation of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocol for the O-alkylation of 2-Bromo-4-hydroxybenzonitrile

For Research Use Only.

Introduction

The O-alkylation of phenolic compounds is a cornerstone transformation in organic synthesis, pivotal to the fields of medicinal chemistry and materials science. The resulting aryl ethers are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable building block, and the selective alkylation of its hydroxyl group provides access to a diverse range of 2-bromo-4-alkoxybenzonitrile derivatives. These derivatives are important intermediates in the synthesis of more complex molecules, including substituted phthalocyanine dyes used in photoredox reactions and photodynamic cancer therapy.[1]

This application note provides a detailed, field-proven experimental protocol for the O-alkylation of this compound. The methodologies presented are grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[2][3][4][5] Two primary protocols are detailed: a standard Williamson ether synthesis and a more advanced phase-transfer catalyzed (PTC) method, which often delivers superior results in terms of reaction rate and selectivity.[6][7][8][9][10]

Mechanistic Insights: The Williamson Ether Synthesis

The O-alkylation of this compound proceeds via a classical S(_N)2 mechanism, as illustrated in the Williamson ether synthesis.[2][3][4][5] The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the desired ether linkage.

A critical consideration in the alkylation of phenols is the potential for competing C-alkylation, where the alkylating agent reacts at the ortho or para positions of the aromatic ring.[11] The choice of solvent and base plays a crucial role in directing the reaction towards the desired O-alkylation product.[11] Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or acetone, are generally preferred as they solvate the cation of the base without strongly hydrogen-bonding with the phenoxide oxygen, thus preserving its nucleophilicity for O-attack.[11]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol This compound Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Base_conj Conjugate Acid (e.g., KHCO₃) Base->Base_conj AlkylHalide Alkyl Halide (R-X) Salt Salt (e.g., KX) AlkylHalide->Salt Product 2-Bromo-4-alkoxybenzonitrile Phenoxide->Product + Alkyl Halide

Caption: General mechanism of the Williamson ether synthesis for O-alkylation.

Protocol 1: Standard Williamson Ether Synthesis

This protocol outlines a general and reliable procedure for the O-alkylation of this compound using common laboratory reagents.

Materials
  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 - 2.0 eq) or Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add potassium carbonate (1.5 - 2.0 eq) to the solution. If using sodium hydride (1.1 eq), add it portion-wise at 0 °C to a solution of the phenol in DMF. Caution: NaH is highly reactive and flammable; handle with care.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃, filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • If using NaH, quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-bromo-4-alkoxybenzonitrile.

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation

This method is particularly advantageous for its efficiency, mild reaction conditions, and often higher selectivity for O-alkylation.[6][7] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[8][9]

Materials
  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or 50% aqueous Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium iodide (TBAI) (0.05 - 0.1 eq)

  • Toluene or Dichloromethane (CH₂Cl₂)

  • Water

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), the alkyl halide (1.1 eq), potassium carbonate (2.0 eq) or 50% aqueous sodium hydroxide, and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 - 0.1 eq).[10]

  • Solvent Addition: Add toluene or dichloromethane as the organic solvent.

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure 2-bromo-4-alkoxybenzonitrile.

PTC_Workflow Start Combine Reactants: This compound, Alkyl Halide, Base, PTC AddSolvent Add Organic Solvent (e.g., Toluene) Start->AddSolvent Reaction Vigorous Stirring (RT to Reflux, 2-8h) AddSolvent->Reaction Workup Work-up: Aqueous Wash Reaction->Workup Separation Phase Separation Workup->Separation Drying Dry Organic Layer (Na₂SO₄) Separation->Drying Purification Purification: Column Chromatography or Recrystallization Drying->Purification Product Pure 2-Bromo-4-alkoxybenzonitrile Purification->Product

Caption: Experimental workflow for the Phase-Transfer Catalyzed O-alkylation.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative quantitative data for the O-alkylation of hydroxybenzonitrile derivatives under various conditions, providing a comparative overview for experimental design.

EntryAlkylating AgentBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
1Methyl IodideK₂CO₃DMFNone8012~90[10]
2Ethyl BromideK₂CO₃AcetoneNone6024~85[10]
3Benzyl BromideNaOH (aq)TolueneTBAB1104>95[10]
4Ethyl BromoacetateK₂CO₃CH₂Cl₂TBAI406~92[10]

Note: Yields are approximate and can vary based on the specific substrate and reaction scale. Data is based on analogous compounds and established methods.

Characterization of 2-Bromo-4-alkoxybenzonitriles

The successful synthesis of the target compounds can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the phenolic proton signal and the appearance of new signals corresponding to the protons of the introduced alkyl group are indicative of a successful reaction. The chemical shifts and coupling patterns of the aromatic protons will also be informative.

  • ¹³C NMR Spectroscopy: The carbon atom of the nitrile group typically resonates in the range of 115-125 ppm.[12] The aromatic carbons appear between 110 and 150 ppm, with their specific shifts influenced by the substituents.[12]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and confirm the elemental composition of the synthesized product. The molecular ion peak (M⁺) should correspond to the expected molecular weight of the 2-bromo-4-alkoxybenzonitrile derivative.[12]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting phenol and the appearance of C-O-C stretching bands for the ether linkage confirm the O-alkylation.

Troubleshooting and Key Considerations
  • Incomplete Reaction: If TLC analysis indicates the presence of starting material, consider increasing the reaction temperature, extending the reaction time, or adding more base and/or alkylating agent.

  • Low Yield: Ensure all reagents are anhydrous, especially when using NaH. The purity of the starting materials is also critical. In the PTC protocol, vigorous stirring is essential to ensure efficient mixing of the phases.

  • Side Product Formation (C-alkylation): While less common with the recommended conditions, C-alkylation can occur. Using polar aprotic solvents and ensuring complete deprotonation of the phenol before adding the alkylating agent can minimize this side reaction.[11]

  • Purification Challenges: Some benzonitrile derivatives can be challenging to purify. Careful selection of the column chromatography eluent system is crucial. If the product is a solid, recrystallization may be an effective purification method.

Conclusion

The O-alkylation of this compound is a versatile and fundamental reaction for the synthesis of a wide range of valuable chemical intermediates. The standard Williamson ether synthesis and the phase-transfer catalyzed method presented in this application note provide reliable and efficient pathways to the desired 2-bromo-4-alkoxybenzonitrile derivatives. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize these compounds in high yield and purity, enabling further exploration in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-hydroxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-bromo-4-hydroxybenzonitrile via recrystallization. Our focus is on delivering practical, field-tested insights grounded in chemical principles to overcome common experimental challenges.

Introduction to Recrystallization of this compound

This compound is a solid organic compound with a melting point of 151°C and a molecular weight of 198.02 g/mol .[1] Recrystallization is a powerful technique for its purification, leveraging the principle that the solubility of a solid in a solvent increases with temperature.[2] An ideal recrystallization process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the solution.

Core Principles of Recrystallization Workflow

The successful recrystallization of this compound hinges on a systematic approach. The following workflow diagram illustrates the key stages of the process.

RecrystallizationWorkflow Figure 1: General Recrystallization Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Start with Crude This compound SolventScreening Solvent Screening Start->SolventScreening Dissolve Dissolve in Minimum Hot Solvent SolventScreening->Dissolve HotFiltration Hot Filtration (if insoluble impurities are present) Dissolve->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash Crystals with Cold Solvent VacuumFiltration->Washing Drying Dry Crystals Washing->Drying End Pure this compound Drying->End

Caption: General Recrystallization Workflow

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High dissolving power at elevated temperatures: The solvent should readily dissolve the compound when heated.

  • Low dissolving power at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.

  • Inertness: The solvent must not react with this compound.

  • Appropriate boiling point: The boiling point of the solvent should be below the melting point of the compound (151°C) to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[3]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[4]

Q2: How do I perform a solvent screening for this compound?

A2: To perform a solvent screening, place a small amount of your crude this compound in several test tubes. Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage. Then, gently heat the test tubes and observe if the compound dissolves. If it does, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Q3: What are some potential impurities in crude this compound?

A3: Potential impurities can include unreacted starting materials, such as 4-hydroxybenzonitrile, and byproducts from the bromination reaction. Depending on the synthetic route, these byproducts could include isomers or poly-brominated species. For instance, if the synthesis involves the bromination of 4-hydroxybenzonitrile, dibrominated products could be a potential impurity.[5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
No crystals form upon cooling. 1. Too much solvent was used. This is a common issue where the solution is not saturated enough for crystals to form.[5] 2. The solution is supersaturated. The solution may need a nucleation site to initiate crystal growth.[5]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This can create microscopic scratches that serve as nucleation sites. Alternatively, add a "seed crystal" of pure this compound to the solution.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is too high. The compound is melting in the hot solvent before it dissolves. 2. The solution is too concentrated. Rapid cooling of a highly concentrated solution can lead to the compound separating as a liquid.[6]1. Lower the Temperature: Reheat the solution until the oil dissolves, then allow it to cool more slowly. 2. Add More Solvent: Add a small amount of hot solvent to the mixture to decrease the concentration and then cool slowly. 3. Change Solvents: Select a solvent with a lower boiling point.
The yield of purified crystals is very low. 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor. 2. The crystals were washed with a solvent that was not cold enough. This can cause the purified crystals to redissolve.1. Optimize Solvent Volume: In subsequent recrystallizations, use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Cool Thoroughly: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation. 3. Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are still colored or impure. 1. Insoluble impurities were not removed. These can be trapped within the crystals. 2. The cooling process was too rapid. Fast cooling can trap impurities within the crystal lattice.1. Perform Hot Filtration: If you observe insoluble material in your hot solution, perform a hot gravity filtration to remove it before cooling. 2. Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate. 3. Consider a Second Recrystallization: A second recrystallization step can significantly improve purity.

Solvent Selection for this compound

Due to the presence of a polar hydroxyl group, a polar nitrile group, and a less polar brominated benzene ring, a solvent mixture is often effective for the recrystallization of this compound. The principle is to use a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. The compound is dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent is added until the solution becomes cloudy (the saturation point). The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool slowly.

Solvent System (Good/Poor) Rationale Expected Outcome
Ethanol/Water Ethanol is a good solvent for polar organic molecules, while water is a poor solvent for the less polar parts of the molecule. This is a common and effective mixture for compounds with hydroxyl groups.Good for removing non-polar impurities. May require careful addition of water to avoid "oiling out".
Ethyl Acetate/Hexane Ethyl acetate is a moderately polar solvent that should dissolve this compound when hot. Hexane is a non-polar solvent that will decrease its solubility upon cooling. A synthesis procedure for a related compound used a similar solvent system for chromatography.[4]Effective for removing both polar and non-polar impurities.
Acetone/Water Acetone is a polar aprotic solvent that can effectively dissolve the compound. Water acts as the anti-solvent.Similar to ethanol/water, this system can be effective but may also lead to "oiling out" if the water is added too quickly.
Toluene As an aromatic solvent, toluene can interact favorably with the benzene ring of the molecule. Its higher boiling point allows for a large temperature gradient during cooling.May be a good single-solvent option if the solubility profile is suitable. Toluene is effective for crystallizing aromatic compounds.

Safety Precautions

This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

References

Technical Support Center: Synthesis of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-4-hydroxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are actively working with this important intermediate. Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth, field-tested solutions and the scientific rationale behind them.

Introduction to the Synthesis

The bromination of 4-hydroxybenzonitrile is a critical transformation, yet it is often plagued by a variety of side reactions that can complicate purification and reduce yields. The primary challenge lies in achieving selective mono-bromination at the ortho-position to the hydroxyl group without promoting di-bromination or other undesired reactions. This guide provides a structured approach to troubleshooting these common issues.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is formatted as a series of common problems you might encounter during the synthesis of this compound, followed by detailed explanations and actionable solutions.

Problem 1: Formation of a Significant Amount of Di-bromo Byproduct (2,6-Dibromo-4-hydroxybenzonitrile)

Symptoms:

  • TLC analysis shows a significant, less polar spot in addition to the product.

  • ¹H NMR of the crude product shows a singlet in the aromatic region instead of two doublets.

  • Final yield of the desired mono-bromo product is lower than expected.

Root Cause Analysis:

The hydroxyl group of 4-hydroxybenzonitrile is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. The initial mono-bromination product, this compound, is still activated enough to undergo a second bromination, leading to the formation of 2,6-Dibromo-4-hydroxybenzonitrile. This is particularly prevalent when the brominating agent is in excess or when the reaction is allowed to proceed for too long.

Solutions & Experimental Protocols:

  • Stoichiometric Control of the Brominating Agent:

    • Protocol: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Use no more than 1.0 to 1.05 equivalents of the brominating agent relative to the 4-hydroxybenzonitrile starting material.

    • Rationale: Limiting the amount of the electrophile is the most direct way to minimize the di-substitution reaction.

  • Slow Addition of the Brominating Agent at Low Temperature:

    • Protocol: Dissolve the 4-hydroxybenzonitrile in a suitable solvent (e.g., acetic acid, acetonitrile). Cool the reaction mixture to 0-5 °C using an ice bath. Add the brominating agent portion-wise or as a solution dropwise over a prolonged period (e.g., 1-2 hours).

    • Rationale: Low temperatures decrease the reaction rate, allowing for better control. Slow addition maintains a low instantaneous concentration of the brominating agent, favoring the initial mono-bromination over the subsequent di-bromination of the product.

Workflow for Minimizing Di-bromination:

cluster_reagents Reagent Control cluster_conditions Reaction Conditions cluster_products Outcome start 4-Hydroxybenzonitrile in Solvent cool Cool to 0-5 °C start->cool 1. brominating_agent Brominating Agent (1.0-1.05 eq) slow_addition Slow, Portion-wise Addition brominating_agent->slow_addition Add Slowly cool->slow_addition 2. monitor Monitor by TLC slow_addition->monitor 3. During Reaction desired_product High Yield of this compound monitor->desired_product side_product Minimized 2,6-Dibromo Byproduct monitor->side_product

Caption: Workflow for minimizing di-bromination side reactions.

Problem 2: Reaction Fails to Go to Completion or is Sluggish

Symptoms:

  • TLC analysis shows a large amount of unreacted starting material even after an extended reaction time.

  • The reaction mixture does not show the expected color change (if applicable with the chosen reagent).

Root Cause Analysis:

A sluggish or incomplete reaction can stem from several factors, including insufficient activation of the brominating agent, poor solvent choice, or deactivation of the starting material.

Solutions & Experimental Protocols:

  • Choice of Solvent and Catalyst:

    • Protocol: When using NBS, polar aprotic solvents like acetonitrile or DMF are often effective. For reactions with Br₂, acetic acid is a common choice as it can help to polarize the Br-Br bond. In some cases, a catalytic amount of a Lewis acid or a protic acid can accelerate the reaction, but this must be done cautiously to avoid promoting side reactions.

    • Rationale: The solvent plays a crucial role in solubilizing the reagents and stabilizing the intermediates of the electrophilic aromatic substitution.

  • Purity of Reagents:

    • Protocol: Ensure the 4-hydroxybenzonitrile is pure and dry. If using NBS, it is recommended to recrystallize it from water before use, as it can decompose over time to succinimide and bromine.

    • Rationale: Impurities in the starting material can inhibit the reaction. Decomposed NBS has a lower effective concentration of the active brominating species.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis: NBS or elemental bromine (Br₂)?

A1: Both NBS and Br₂ can be effective, but they offer a trade-off between reactivity and handling.

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Handling Solid, easier to handle and weigh.Corrosive, volatile liquid requiring a fume hood and specialized handling.
Selectivity Often provides better selectivity for mono-bromination due to the in-situ generation of low concentrations of Br₂.Highly reactive, can lead to over-bromination if not carefully controlled.
Byproducts Succinimide, which is generally easy to remove during workup.HBr, which can be corrosive and may require a scavenger.

For better control and selectivity, NBS is often the preferred reagent in a laboratory setting.

Q2: How can I effectively purify the crude product to remove the di-bromo impurity?

A2: Column chromatography is the most effective method. Due to the polarity difference, a gradient elution on silica gel can separate the components.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The less polar di-bromo compound will elute first, followed by the desired mono-bromo product.

Q3: Can I use a different solvent system for the reaction?

A3: Yes, other solvents can be used, but they may affect the reaction rate and selectivity.

  • Dichloromethane (DCM) or Chloroform: Can be used, but the reaction may be slower.

  • Acetic Acid: A common solvent, especially for reactions with Br₂, as it helps to activate the bromine.

  • Acetonitrile: A good polar aprotic solvent, particularly for reactions with NBS.

It is recommended to perform small-scale test reactions to optimize the solvent for your specific conditions.

Mechanistic Overview

Understanding the underlying mechanism is key to troubleshooting. The bromination of 4-hydroxybenzonitrile is an electrophilic aromatic substitution.

G Start 4-Hydroxybenzonitrile Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + Br+ Product This compound Intermediate->Product - H+ Side_Product 2,6-Dibromo-4-hydroxybenzonitrile Product->Side_Product + Br+ (Over-bromination)

Caption: Simplified mechanism of electrophilic bromination.

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Suzuki-Miyaura coupling reactions involving 2-Bromo-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions to help you overcome low yields and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving very low yields. What are the most likely causes?

Low yields in the Suzuki coupling of this compound are a frequent challenge and can often be attributed to a combination of factors related to the substrate's unique electronic and functional group profile. The electron-withdrawing nature of the nitrile group can affect the reactivity of the aryl bromide, and the presence of a phenolic hydroxyl group can introduce several complications.[1]

Key areas to investigate include:

  • Catalyst Deactivation or Inhibition: The phenolic hydroxyl group and the nitrile nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive or less active catalytic species.[1]

  • Inadequate Base Selection: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can fail to efficiently generate the reactive boronate species or can lead to side reactions.[2][3]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, and debromination of the starting material can consume reactants and reduce the yield of the desired product.[1][4]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and the presence of oxygen or water can significantly impact the reaction's efficiency.[5][6][7]

Troubleshooting Guide

Issue 1: The reaction is sluggish or stalls, with significant starting material remaining.

If your reaction is not proceeding to completion, it's crucial to systematically evaluate the core components of the catalytic cycle.

Q2: I've tried standard conditions, but my reaction isn't going to completion. What adjustments should I make to my catalyst system?

The catalyst system is the heart of the Suzuki reaction. For an electron-deficient and functionally-rich substrate like this compound, a generic catalyst may not be sufficient.

Recommendations:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is often beneficial. These ligands can stabilize the palladium(0) species, promote oxidative addition, and sterically hinder catalyst deactivation by the substrate's functional groups.[8] Consider ligands such as SPhos, XPhos, or RuPhos.

  • Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it may not be the most active for this substrate. Consider using a more robust precursor like Pd₂(dba)₃ in combination with a suitable ligand, or a pre-formed catalyst like a Buchwald precatalyst.[9][10]

  • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it's often more effective to optimize the ligand and other reaction parameters first. Typical loadings range from 1-5 mol%.

Q3: Could the base be the reason for my incomplete reaction? Which base should I be using?

Absolutely. The base plays a crucial role in the transmetalation step, which is often rate-limiting.[2] It activates the boronic acid to form a more nucleophilic boronate species.[2][3]

Base Selection Strategy:

  • Screening Different Bases: The optimal base can be highly substrate-dependent. It's advisable to screen a variety of bases.

  • Inorganic Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used and often effective. Cs₂CO₃ is a stronger base and can be beneficial in challenging couplings.[2]

    • Phosphates: K₃PO₄ is another strong base that can be particularly effective, especially in anhydrous conditions.[11]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) may be used, but inorganic bases are more common for this type of coupling.

BaseStrengthCommon SolventsKey Considerations
K₂CO₃ ModerateAqueous mixtures (e.g., Dioxane/H₂O, THF/H₂O)A good starting point for many Suzuki reactions.[2]
Cs₂CO₃ StrongDioxane, Toluene, DMFOften improves yields for difficult substrates.[2][12]
K₃PO₄ StrongDioxane, Toluene, DMFCan be very effective, particularly with sterically hindered substrates.[11]
NaOH StrongAqueous mixturesCan promote side reactions if not used carefully.[13]

Q4: I'm observing significant byproduct formation, including what appears to be homocoupling of my boronic acid and debromination of my starting material. How can I suppress these side reactions?

Byproduct formation is a clear indicator that your reaction conditions are favoring undesired pathways.

Minimizing Side Reactions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[1]

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.[14]

  • Debromination (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled.

    • Choice of Base and Solvent: This side reaction can sometimes be influenced by the base and solvent system. For instance, using alcoholic solvents with certain bases can lead to the formation of palladium-hydride species that cause debromination.[4]

    • Purity of Reagents: Ensure all reagents are pure and free from contaminants that could act as a hydride source.

Below is a troubleshooting workflow to address common side reactions:

Caption: Troubleshooting logic for common Suzuki coupling side reactions.

Issue 2: The phenolic hydroxyl group seems to be interfering with the reaction.

The hydroxyl group can be problematic due to its acidity and its ability to coordinate with the palladium catalyst.

Q5: Should I protect the hydroxyl group on my this compound? If so, what protecting group do you recommend?

While protecting-group-free synthesis is often desirable for efficiency, in cases of persistent low yields, protecting the hydroxyl group is a sound strategy.[15]

Protecting Group Strategy:

  • Why Protect? Protection prevents the phenoxide, formed under basic conditions, from interfering with the catalyst or promoting side reactions.

  • Recommended Protecting Groups: A good protecting group should be easy to install, stable to the Suzuki coupling conditions, and readily removed afterward.[16]

    • Methyl Ether (Me): Introduced using reagents like dimethyl sulfate or methyl iodide. It is very stable but requires harsh conditions for removal (e.g., BBr₃), which may not be compatible with all molecules.[17]

    • Benzyl Ether (Bn): A common choice, installed with benzyl bromide. It is stable to a wide range of conditions and is typically removed by hydrogenolysis.

    • Silyl Ethers (e.g., TBS, TIPS): These are versatile protecting groups. Their stability can be tuned based on the steric bulk of the substituents on the silicon atom.[17] They are generally stable to the basic conditions of the Suzuki coupling and can be removed with fluoride sources (e.g., TBAF).

Protecting GroupIntroduction ReagentsDeprotection ConditionsKey Advantages
Methyl (Me) MeI, Me₂SO₄ with baseBBr₃, TMSIVery stable.[17]
Benzyl (Bn) BnBr with baseH₂, Pd/CStable to many reagents.
TBS TBSCl, imidazoleTBAF, HFEasily removed, mild conditions.[17]

Below is a diagram illustrating the general workflow for a protecting group strategy.

Caption: General workflow for a protecting group strategy in Suzuki coupling.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[15]

  • Base (e.g., K₂CO₃, 2.0 equiv)[15]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[15]

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[14]

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Decomposition of 2-Bromo-4-hydroxybenzonitrile in Basic Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-4-hydroxybenzonitrile. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the decomposition of this compound in basic media. Our focus is on providing practical, mechanistically grounded advice to help you navigate the challenges of your experiments.

Introduction: The Chemical Behavior of this compound in Alkaline Conditions

This compound is a multifaceted molecule featuring a hydroxyl group, a nitrile moiety, and a bromine atom on an aromatic ring. In the presence of a basic medium, the phenolic proton is readily abstracted, forming a phenoxide ion. This event is the critical first step that dictates the subsequent decomposition pathways. The electron-donating phenoxide and the electron-withdrawing nitrile group exert opposing electronic effects on the aromatic ring, influencing the propensity for two primary decomposition reactions:

  • Nitrile Hydrolysis: The cyano group can undergo base-catalyzed hydrolysis to form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a nucleophile, such as a hydroxide ion. The nitrile group, being strongly electron-wíthdrawing, activates the ring for such an attack, particularly at the ortho and para positions.[1]

The predominant pathway is highly dependent on the reaction conditions, including the nature and concentration of the base, temperature, and solvent system. Understanding the interplay of these factors is key to controlling the reaction outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and reaction of this compound in basic media.

FAQ 1: My reaction is not proceeding as expected. What are the primary decomposition pathways I should be aware of?

Under basic conditions, you should anticipate two main competing reactions: nitrile hydrolysis and nucleophilic aromatic substitution (SNAr).

  • Nitrile Hydrolysis: This pathway involves the conversion of the nitrile group (-CN) into a carboxylic acid (-COOH) via an amide intermediate.[2][3] The reaction is typically promoted by heating with an aqueous base like sodium hydroxide.[2]

  • Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile (e.g., OH⁻) displaces the bromide atom on the aromatic ring.[1][4] The electron-withdrawing nature of the nitrile group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[4]

The following diagram illustrates these competing pathways:

G This compound This compound Phenoxide_Intermediate Phenoxide Intermediate This compound->Phenoxide_Intermediate  + OH⁻ Hydrolysis_Pathway Nitrile Hydrolysis Pathway Phenoxide_Intermediate->Hydrolysis_Pathway SNAr_Pathway SNAr Pathway Phenoxide_Intermediate->SNAr_Pathway Amide_Intermediate 2-Bromo-4-hydroxybenzamide Hydrolysis_Pathway->Amide_Intermediate  + H₂O Substitution_Product 2,4-Dihydroxybenzonitrile SNAr_Pathway->Substitution_Product  + OH⁻, -Br⁻ Carboxylic_Acid 2-Bromo-4-hydroxybenzoic acid Amide_Intermediate->Carboxylic_Acid  + H₂O, OH⁻

Caption: Competing decomposition pathways of this compound in basic media.

FAQ 2: I am observing the formation of multiple products in my reaction mixture. How can I control the selectivity towards either nitrile hydrolysis or SNAr?

Controlling the selectivity requires careful manipulation of the reaction conditions. Here’s a breakdown of the key parameters:

ParameterTo Favor Nitrile HydrolysisTo Favor SNArRationale
Temperature Higher temperatures (e.g., reflux)Milder temperaturesNitrile hydrolysis generally has a higher activation energy and is often accelerated by heat.[5][6]
Base Concentration Moderate to highHigh concentration of a strong, non-nucleophilic base if only phenoxide formation is desired, or a strong nucleophile other than hydroxide.A high concentration of hydroxide will favor SNAr if the conditions are suitable.
Solvent Protic solvents (e.g., water, ethanol/water mixtures)Aprotic polar solvents (e.g., DMSO, DMF) can accelerate SNAr reactions.[7]Protic solvents can participate in the hydrolysis mechanism.
Leaving Group Not directly applicableThe C-Br bond is susceptible to cleavage.The nature of the halogen can influence the rate of SNAr, with fluoride often being a better leaving group in activated systems.[4]

Troubleshooting Tip: If you are getting a mixture of products, try lowering the reaction temperature to favor the kinetically controlled product, which may be the SNAr product in some cases. Conversely, to push the reaction towards the thermodynamically favored hydrolysis product, increasing the temperature and reaction time might be necessary.

FAQ 3: My nitrile hydrolysis is stalling at the amide intermediate. How can I drive the reaction to completion to form the carboxylic acid?

The hydrolysis of the amide to the carboxylic acid can be sluggish. Here are some strategies to push the reaction forward:

  • Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary for complete hydrolysis.[5]

  • Increase Base Concentration: A higher concentration of hydroxide can increase the rate of the second hydrolysis step.

  • Change the Base: In some cases, using a different base, such as potassium hydroxide, might be beneficial.

  • Solvent Modification: The addition of a co-solvent that can better solubilize the amide intermediate may improve reaction rates.

Experimental Protocol: Complete Hydrolysis of this compound

This protocol is designed to favor the complete hydrolysis to 2-bromo-4-hydroxybenzoic acid.

Materials:

  • This compound

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard glassware for extraction and workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in 10 volumes of methanol or ethanol.

  • Addition of Base: Add 2 volumes of 10% aqueous NaOH solution to the flask.

  • Reflux: Heat the mixture to reflux (approximately 60-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the amide intermediate indicates the completion of the reaction. This may take several hours.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the alcohol.

  • Workup - Extraction: Dilute the residue with 10 volumes of water and extract twice with 10 volumes of DCM to remove any unreacted starting material or non-acidic byproducts.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Extract the acidified aqueous layer twice with 5 volumes of DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-hydroxybenzoic acid.

  • Purification: The crude product can be further purified by recrystallization.

Caption: Workflow for the complete hydrolysis of this compound.

FAQ 4: I suspect an intramolecular reaction is occurring. What are the possibilities?

While less common, intramolecular reactions are a possibility, especially under forcing conditions. One potential intramolecular reaction is the cyclization to form a benzofuran derivative, although this is more speculative without specific literature evidence for this exact substrate.

Troubleshooting Tip: If you observe an unexpected product, it is crucial to perform a thorough characterization using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.

Analytical Methods for Monitoring Decomposition

Effective troubleshooting relies on accurate monitoring of the reaction.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) An excellent method for monitoring the progress of the reaction by separating the starting material, intermediates, and products. Can be used for quantification.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for the components of the reaction mixture, aiding in the identification of intermediates and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the starting material and products, confirming their identity. 1H and 13C NMR are standard.
Thin Layer Chromatography (TLC) A quick and simple method for qualitative monitoring of the reaction progress.

References

Technical Support Center: Optimizing Coupling Reactions for 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for coupling reactions involving 2-bromo-4-hydroxybenzonitrile. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and challenges encountered when working with this compound in cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. I'm recovering most of my starting material. What are the likely causes?

A1: Recovery of starting material in a Suzuki-Miyaura coupling reaction is a common issue that can often be traced back to a few key areas:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect. This could be due to the age of the catalyst, improper storage, or the presence of catalyst poisons. Ensure your palladium source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is fresh and has been stored under an inert atmosphere.

  • Ineffective Base: The choice and quality of the base are critical. For substrates with a phenolic hydroxyl group like this compound, a weaker base such as K₂CO₃ or Cs₂CO₃ is often preferred to avoid side reactions. Ensure the base is finely powdered and dry, as water can inhibit the reaction.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of toluene and water or dioxane and water is common for Suzuki reactions. Ensure your solvents are anhydrous and deoxygenated, as oxygen can lead to catalyst degradation.

  • Low Reaction Temperature: Suzuki-Miyaura couplings often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.

Q2: I'm observing a significant amount of debromination of my this compound starting material. How can I minimize this side reaction?

A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by carefully controlling the reaction conditions:

  • Ligand Choice: The choice of phosphine ligand can significantly impact the extent of debromination. Bulky, electron-rich ligands can sometimes promote this side reaction. Experiment with different ligands to find one that favors the desired cross-coupling pathway.

  • Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can lead to increased debromination. Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Purity of Reagents: Impurities in your reagents, particularly in the boronic acid partner, can contribute to debromination. Ensure all your reagents are of high purity.

Q3: Can I perform a Buchwald-Hartwig amination with this compound without protecting the hydroxyl group?

A3: It is possible to perform a Buchwald-Hartwig amination on this compound without protecting the hydroxyl group. However, the acidic nature of the phenol can complicate the reaction. The choice of base is crucial in this scenario. A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. However, a very strong base might deprotonate the phenol, potentially leading to side reactions or catalyst inhibition. A careful screening of bases, such as NaOtBu, K₃PO₄, or Cs₂CO₃, is recommended to find the optimal conditions for your specific amine coupling partner.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific coupling reactions involving this compound.

Troubleshooting Suzuki-Miyaura Coupling Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive CatalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable.
Improper BaseSwitch to a different base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is anhydrous and finely ground.
Low TemperatureGradually increase the reaction temperature in 10 °C increments.
Poor SolventEnsure solvents are anhydrous and deoxygenated. Try a different solvent system (e.g., dioxane/water, toluene/water).
Significant Debromination Inappropriate LigandScreen different phosphine ligands. Sometimes a less electron-rich ligand can suppress debromination.
Reaction Too Long/HotMonitor the reaction closely and work it up as soon as the starting material is consumed.
Homocoupling of Boronic Acid Excess Boronic AcidUse a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.
Presence of OxygenThoroughly degas the reaction mixture before adding the catalyst. Maintain an inert atmosphere.
Troubleshooting Buchwald-Hartwig Amination Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion Incorrect BaseThe base is critical for deprotonating the amine. Screen different bases (NaOtBu, K₃PO₄, Cs₂CO₃).
Ligand/Catalyst IncompatibilityThe combination of palladium catalyst and ligand is crucial. Use a well-established catalyst system for aryl bromides.
Steric HindranceIf your amine is bulky, a more sterically demanding ligand may be required to facilitate the coupling.
Side Reactions Phenol ReactivityIf the hydroxyl group is interfering, consider protecting it as a silyl ether or another suitable protecting group.
Amine DecompositionIf your amine is sensitive, use milder reaction conditions (lower temperature, weaker base).

Experimental Protocols

Here is a general, representative protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization may be necessary for your specific substrate.

Step-by-Step Suzuki-Miyaura Coupling Protocol

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography.

Visualizations

Below are diagrams to help visualize key decision-making processes and reaction mechanisms.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Dry? check_catalyst->check_reagents Yes replace_catalyst Use Fresh Catalyst / Pre-catalyst check_catalyst->replace_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No optimize_conditions Screen Temperature, Base, Ligand, Solvent check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes replace_catalyst->check_reagents purify_reagents->check_conditions optimize_conditions->success

Caption: General troubleshooting workflow for coupling reactions.

Coupling_Decision_Tree start Desired Bond Formation? c_c_bond C-C Bond start->c_c_bond c_n_bond C-N Bond start->c_n_bond c_o_bond C-O Bond start->c_o_bond suzuki Suzuki Coupling (Boronic Acid) c_c_bond->suzuki sp2-sp2 heck Heck Coupling (Alkene) c_c_bond->heck sp2-sp2 sonogashira Sonogashira Coupling (Alkyne) c_c_bond->sonogashira sp2-sp buchwald Buchwald-Hartwig Amination (Amine) c_n_bond->buchwald ullmann_ether Ullmann Ether Synthesis (Alcohol) c_o_bond->ullmann_ether

Caption: Decision tree for selecting the appropriate coupling reaction.

Technical Support Center: Purification of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Bromo-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your compound, which is crucial for subsequent applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the underlying scientific principles.

Issue 1: Low Yield After Recrystallization

Question: I performed a recrystallization of my crude this compound, but the final yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue that can often be attributed to several factors. Here’s a systematic approach to diagnose and resolve the problem:

  • Excessive Solvent Volume: The most frequent cause of low yield is the use of too much solvent during the dissolution step. The goal of recrystallization is to create a saturated solution at an elevated temperature, from which the desired compound crystallizes upon cooling. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor, even at lower temperatures.

    • Solution: Add the solvent in small portions to the crude material while heating and stirring until the solid just dissolves. This ensures you are close to the saturation point.

  • Premature Crystallization: If the hot, saturated solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. Work quickly to minimize heat loss. If crystals do form, you can try washing them through with a small amount of hot solvent.

  • Inadequate Cooling: For effective crystallization, the solution needs to be cooled to a sufficiently low temperature for an adequate amount of time.

    • Solution: After allowing the flask to cool to room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not chilled can redissolve a portion of your purified product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Workflow for Optimizing Recrystallization:

Technical Support Center: 2-Bromo-4-hydroxybenzonitrile Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the scale-up of 2-Bromo-4-hydroxybenzonitrile synthesis. This guide is designed for researchers, chemists, and process development professionals. Here, we address common issues encountered when transitioning from laboratory-scale experiments to pilot or production-scale manufacturing. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical and engineering principles to ensure a safe, efficient, and robust process.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Exothermic Reaction & Heat Management

Question 1: We are observing a significant and difficult-to-control exotherm during the bromination of 4-hydroxybenzonitrile at pilot scale, which was not a major issue in the lab. What is causing this, and how can we mitigate the risk of a runaway reaction?

Answer: This is a classic and critical scale-up challenge rooted in fundamental heat transfer principles. The reaction between 4-hydroxybenzonitrile and a brominating agent (like elemental bromine) is highly exothermic.[1][2] The core issue is the change in the surface-area-to-volume ratio as you increase batch size.

  • Causality: In a small lab flask, the large surface area relative to the small volume allows for efficient heat dissipation to the surroundings (e.g., an ice bath). As you scale up to a large reactor, the volume increases cubically while the surface area (the reactor wall) only increases squarely. This drastic reduction in the surface-area-to-volume ratio means the heat generated by the reaction cannot be removed as effectively, leading to a rapid temperature increase and the potential for a dangerous runaway reaction.[2][3]

Troubleshooting & Mitigation Protocol:

  • Characterize Thermal Hazard: Before scale-up, perform calorimetric studies, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[3] This data is essential for designing an adequate cooling system.

  • Control Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction.

    • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), implement a semi-batch process. Add the brominating agent slowly and controllably below the surface of the reaction mixture. This ensures it reacts immediately and prevents accumulation.[4]

    • Automated Dosing: Use a calibrated dosing pump for precise and consistent addition. Link the pump to an internal temperature probe to automatically stop the addition if the temperature exceeds a predefined safety limit.

  • Enhance Heat Removal:

    • Reactor Selection: Ensure your reactor's cooling system (jacket, internal coils, or external heat exchanger) has the capacity to handle the calculated maximum heat output.[3]

    • Agitation: Good mixing is critical. It improves heat transfer to the reactor walls and prevents localized "hot spots" where the reaction can accelerate.[3] Avoid using stirrers like anchors for low-viscosity systems; a pitched-blade turbine or similar is often more effective.[3]

  • Solvent Choice & Concentration: Running the reaction in a more dilute solution can help moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.[2]

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Caption: Decision tree for troubleshooting a runaway exothermic reaction.

Section 2: Impurity Profile and Control

Question 2: During scale-up, we are seeing an increase in di-brominated impurities (e.g., 2,6-dibromo-4-cyanophenol) and other isomers. How can we improve the selectivity of the reaction for the desired mono-brominated product?

Answer: The formation of di-substituted and other isomeric impurities is a common selectivity challenge in electrophilic aromatic substitution. The hydroxyl (-OH) and nitrile (-CN) groups on the ring direct the position of bromination, but kinetic vs. thermodynamic control can shift at different scales due to localized high concentrations or temperatures.

  • Causality:

    • Di-bromination: The initial product, this compound, is still an activated ring and can undergo a second bromination. This is often caused by localized excesses of the brominating agent due to poor mixing.[5]

    • Isomer Formation: While the ortho-position to the hydroxyl group is strongly activated, poor temperature control can provide enough energy to overcome the activation barrier for substitution at other positions, leading to isomeric byproducts.[2]

Troubleshooting & Mitigation Protocol:

  • Stoichiometric Control:

    • Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents) to ensure the starting material is fully consumed before significant di-bromination can occur.

    • Accurate weighing and charging of materials are paramount at scale.

  • Temperature Control: Maintain a consistently low reaction temperature. A Chinese patent suggests controlling the internal temperature to below 5°C during bromine addition for a similar phenol bromination.[6] This reduces the rate of the second bromination, which typically has a higher activation energy.

  • Alternative Brominating Agents: While elemental bromine is atom-economical, it is highly reactive and can be difficult to control.[7] Consider milder, more selective solid brominating agents which can be easier to handle at scale.[5]

    • N-Bromosuccinimide (NBS): Often provides higher selectivity and is a solid, which can simplify handling.[5]

    • In-situ Bromine Generation: A continuous flow setup can generate bromine in situ from reagents like HBr and an oxidant (e.g., NaOCl), immediately consuming it in the reaction.[8] This avoids the storage and handling of bulk liquid bromine and minimizes side reactions by keeping the instantaneous concentration of Br₂ very low.[1][8]

Impurity TypePotential CauseMitigation Strategy
Di-brominated Species Local excess of brominating agent; High temperatureControlled slow addition; Improved mixing; Sub-stoichiometric bromine charge
Isomeric Byproducts High reaction temperature; Insufficient selectivityMaintain strict low-temperature control; Use a more selective brominating agent (e.g., NBS)
Degradation Products Runaway reaction; Extended reaction time at high tempStrict exotherm control; Monitor reaction for completion (TLC, HPLC) to avoid long hold times
Section 3: Product Isolation and Purification

Question 3: We are struggling with the final product's purity. The crystallization process that worked in the lab is giving us an oily product or fine powder that is difficult to filter at the pilot scale. What should we do?

Answer: Crystallization is highly dependent on factors like cooling rate, saturation level, and agitation, all of which change significantly upon scale-up. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. Fine powders result from rapid, uncontrolled crystallization (crashing out), which traps impurities.[9]

  • Causality: Slower, more controlled cooling is harder to achieve in a large, jacketed vessel compared to a lab flask in an ice bath. The mass of the solution retains heat longer, and the cooling profile is less uniform, leading to inconsistent crystal growth.

Troubleshooting & Mitigation Protocol:

  • Optimize Solvent System: The ideal crystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Re-screen solvents at the lab scale to find the optimal system. Sometimes a two-solvent system (one "solvent" and one "anti-solvent") provides better control.[10]

  • Controlled Cooling Profile:

    • Do not crash-cool the batch. Implement a programmed, slow cooling ramp (e.g., 5-10°C per hour) using the reactor's jacket control system.

    • This allows for the formation of larger, more uniform crystals that are easier to filter and wash, resulting in higher purity.[9]

  • Seeding: Once the solution reaches a state of slight supersaturation, add a small amount of pure this compound seed crystals.[6] This provides a template for crystal growth and helps ensure a consistent crystal form and particle size distribution.

  • Agitation Control: Stirring should be sufficient to keep the slurry suspended but not so vigorous that it causes secondary nucleation (forming many small crystals) or breaks existing crystals (attrition). Reduce agitator speed as the crystal slurry becomes thick.

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Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Product in Minimal Hot Solvent filter_hot 2. Hot Filtration (to remove insolubles) dissolve->filter_hot cool 3. Controlled Cooling (Slow Ramp: 5-10°C/hr) filter_hot->cool seed 4. Add Seed Crystals at Supersaturation Point cool->seed age 5. Age Slurry (Hold at final temp with slow agitation) seed->age filter 6. Filter Product age->filter wash 7. Wash Cake with Cold, Fresh Solvent filter->wash dry 8. Dry Under Vacuum wash->dry

Caption: General workflow for a controlled scale-up crystallization.

Section 4: Safety & Handling

Question 4: What are the critical safety considerations when handling the reagents for this synthesis, particularly bromine, at an industrial scale?

Answer: Bromine is highly toxic, corrosive, and a strong oxidizer, posing significant risks that are amplified at scale.[11][12][13] A comprehensive risk assessment is mandatory.

  • Causality: The primary risks involve the potential for large-scale release of toxic vapors, uncontrolled reactions with incompatible materials, and severe chemical burns upon contact.[11]

Key Safety Protocols:

  • Engineering Controls:

    • Closed Systems: All transfers of bromine should occur in fully closed systems using compatible materials like glass-lined steel, PVDF, or Teflon.[11][12] Avoid aluminum, stainless steel, and many plastics.[11][12]

    • Ventilation & Scrubbing: The reactor and bromine storage areas must be equipped with dedicated ventilation and an emergency scrubber system (typically using a caustic solution like sodium hydroxide) to neutralize any released bromine vapors.[11]

  • Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Required PPE includes:

    • Full-face respirator with appropriate cartridges or a supplied-air hood.[11]

    • Heavy-duty, chemical-resistant gloves (e.g., nitrile is mentioned, but consult specific compatibility charts for prolonged contact).[13]

    • Chemical-resistant suit and boots.[11]

  • Emergency Preparedness:

    • Have an emergency quench agent, such as aqueous sodium thiosulfate or sodium bisulfite, readily available to neutralize excess bromine in the event of a runaway reaction or spill.[4][13]

    • Install bromine leak detectors and alarms in storage and processing areas.[11]

    • Ensure all personnel are trained on the specific hazards and emergency procedures.

References

Improving the regioselectivity of reactions with 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Bromo-4-hydroxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide practical, in-depth solutions to common challenges, with a focus on controlling regioselectivity in your reactions. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Reactivity Landscape of this compound

This compound is a bifunctional molecule with two primary sites of reactivity: the nucleophilic phenolic hydroxyl group and the electrophilic carbon-bromine bond, which is amenable to cross-coupling reactions. The key to successfully using this reagent is controlling which of these sites engages in a given transformation. The electron-withdrawing nature of the nitrile group acidifies the phenol (pKa ≈ 7.9), making it readily deprotonated, while the bromine's position ortho to the nitrile makes it an active participant in palladium-catalyzed reactions.

This guide is structured as a series of frequently asked questions (FAQs) that address the most common regioselectivity issues encountered in the lab.

cluster_molecule This compound cluster_reactivity Primary Reactive Sites mol OH_node Phenolic -OH (Nucleophilic Site) OH_node:e->mol:w Br_node Aryl Bromide (C-Br) (Cross-Coupling Site) Br_node:e->mol:w

Figure 1: Key reactive sites on this compound.

FAQs: Navigating Regioselectivity
Category 1: Reactions at the Hydroxyl Group

Question 1: I am trying to perform an O-alkylation (Williamson ether synthesis), but I'm getting low yields and a significant amount of starting material remains. What's going wrong?

Answer: This is a common issue often related to incomplete deprotonation of the phenol or suboptimal reaction conditions. The phenoxide is the active nucleophile, so its efficient generation is critical.

Causality & Troubleshooting:

  • Choice of Base: The base must be strong enough to fully deprotonate the phenol. While potassium carbonate (K₂CO₃) is frequently used, its effectiveness is highly dependent on the solvent and reaction temperature.

    • Pro-Tip: For more robust and reproducible results, especially on small scales, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These ensure near-quantitative formation of the phenoxide.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base without quenching the nucleophilicity of the phenoxide. Acetone can also be effective, particularly with K₂CO₃, as it helps drive the reaction via Le Châtelier's principle if the potassium bromide byproduct is insoluble.

  • Temperature: While many protocols suggest room temperature, gentle heating (50-80 °C) can significantly accelerate the reaction, especially with weaker bases or less reactive alkylating agents.[1]

Optimized Protocol: O-Methylation of this compound

  • Setup: To a flame-dried, N₂-purged round-bottom flask, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Safety Note: NaH reacts violently with water to produce flammable H₂ gas. Handle with extreme care.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become a clear suspension of the sodium phenoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water, brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield 2-bromo-4-methoxybenzonitrile.

ParameterCondition A (Common)Condition B (Optimized)Rationale for Optimization
Base K₂CO₃ (2.0 eq)NaH (1.2 eq)Stronger base ensures complete phenoxide formation.
Solvent AcetoneAnhydrous DMFHigher boiling point, better solvation of ions.
Temperature Reflux (56 °C)0 °C to RTMilder conditions, better control over reaction.
Typical Yield 60-80%>90%More efficient deprotonation leads to higher conversion.

Question 2: I'm observing side products during my O-alkylation. Is C-alkylation a possibility?

Answer: Yes, C-alkylation is a potential competing pathway, although generally less favored for phenols compared to enolates. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho and para positions of the ring.

Causality & Troubleshooting:

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer".

  • O-Alkylation is favored by:

    • Hard electrophiles: Reagents like dimethyl sulfate or alkyl halides are classic examples.

    • Conditions promoting a "free" phenoxide ion: Polar aprotic solvents (DMF, DMSO) and counter-ions that do not coordinate strongly (e.g., K⁺, Cs⁺).

  • C-Alkylation is favored by:

    • Softer electrophiles.

    • Conditions that hinder the oxygen atom: Protic solvents that can hydrogen-bond to the oxygen or strongly coordinating counter-ions (e.g., Li⁺, Mg²⁺) can increase the relative availability of the carbon nucleophile.[2]

In practice, for simple alkylations of this compound, O-alkylation is the dominant pathway. If you suspect C-alkylation, re-evaluate your solvent and counter-ion choice. Sticking to potassium or sodium bases in aprotic solvents should strongly favor the desired O-alkylation product.

Category 2: Reactions at the Carbon-Bromine Bond

Question 3: I need to perform a Suzuki-Miyaura coupling at the C-Br position. Can I do this directly, or do I need to protect the hydroxyl group?

Answer: You must protect the acidic hydroxyl group. The strong bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) required for the Suzuki-Miyaura reaction will deprotonate the phenol.[3][4] This free phenoxide can interfere with the catalytic cycle in several ways: it can coordinate to the palladium center, alter the solubility of your reagents, and potentially lead to unwanted side reactions.

Workflow: Protection-Coupling-Deprotection Strategy

G A Start: This compound B Step 1: Protect -OH (e.g., with MOM-Cl or TBS-Cl) A->B Protecting Group Reagents C Step 2: Suzuki Coupling (Pd catalyst, Base, Boronic Acid) B->C Protected Intermediate D Step 3: Deprotect (e.g., with Acid) C->D Coupled Product E Final Product: 2-Aryl-4-hydroxybenzonitrile D->E Acid/Base or H₂

Figure 2: A standard workflow for C-Br functionalization.

Choosing a Protecting Group:

The ideal protecting group should be easy to install, stable to the coupling conditions (basic, palladium catalyst), and easy to remove selectively.[5][6]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability Notes
Methoxymethyl ether MOMMOM-Cl, DIPEAAcidic (e.g., HCl in MeOH)Stable to base, organometallics. Excellent choice.
tert-Butyldimethylsilyl ether TBSTBS-Cl, ImidazoleFluoride (TBAF) or Acid (AcOH)Generally stable, but can be labile with some bases/nucleophiles.
Benzyl ether BnBn-Br, K₂CO₃Hydrogenolysis (H₂, Pd/C)Very stable, but cleavage requires specific apparatus.[7][8]

Recommended Protocol: Suzuki Coupling via a MOM-Protected Intermediate

Part A: Protection of the Hydroxyl Group

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.3 M).

  • Base: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Protection: Cool the solution to 0 °C. Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise.

    • Safety Note: MOM-Cl is a potent carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the MOM-protected intermediate, which can often be used without further purification.

Part B: Suzuki-Miyaura Coupling

  • Setup: In a flask, combine the MOM-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst: Add a palladium catalyst system. A common and effective choice is Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to 80-100 °C and stir until TLC/LCMS indicates completion (typically 4-16 hours).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography.

Part C: Deprotection

  • Setup: Dissolve the purified coupled product in methanol (MeOH, ~0.2 M).

  • Cleavage: Add a few drops of concentrated HCl (or use a 4 M HCl solution in dioxane) and stir at room temperature. Monitor by TLC.

  • Work-up: Once complete, neutralize the acid with saturated NaHCO₃ solution. Extract the product with ethyl acetate. Dry, concentrate, and purify as needed to obtain the final 2-aryl-4-hydroxybenzonitrile.

Question 4: Can I apply the same "protect-first" strategy for a Buchwald-Hartwig amination?

Answer: Absolutely. The reasoning is identical to the Suzuki coupling. Buchwald-Hartwig aminations also employ strong bases (e.g., NaOtBu, K₃PO₄) that would deprotonate the phenol and interfere with the palladium-catalyzed C-N bond formation.[9][10][11] The same protecting groups (MOM, TBS, Bn) are compatible with these conditions.

Protocol Snippet: Buchwald-Hartwig Amination Conditions

  • Reactants: MOM-protected this compound (1.0 eq), desired amine (1.2 eq).

  • Base: Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst System: A common choice is a palladium(II) precatalyst like Pd(OAc)₂ (2 mol%) with a sterically hindered biarylphosphine ligand such as XPhos or RuPhos (4 mol%).[10]

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure: Combine reactants, base, and catalyst system in a glovebox or under an inert atmosphere. Degas the solvent and add it. Heat the reaction to 90-110 °C until completion. Follow with a standard aqueous work-up, purification, and the same deprotection step as described for the Suzuki product.

cluster_decision Decision Workflow: Which Site to Functionalize? start Goal: Functionalize This compound q1 Which site to react? start->q1 react_oh React at -OH (e.g., Alkylation) q1->react_oh  -OH Group react_br React at C-Br (e.g., Coupling) q1->react_br  C-Br Bond end_oh Product: 2-Bromo-4-alkoxybenzonitrile react_oh->end_oh protect Protect the -OH group react_br->protect couple Perform C-C or C-N Coupling protect->couple deprotect Deprotect the -OH group couple->deprotect end_br Product: 2-Aryl/Amine-4-hydroxybenzonitrile deprotect->end_br

Figure 3: Logical decision tree for regioselective reactions.

References

Technical Support Center: Catalyst Selection for 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for catalyst selection in cross-coupling reactions involving 2-bromo-4-hydroxybenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this versatile, yet challenging, substrate. The presence of an electron-withdrawing nitrile group and a potentially reactive phenol demands careful consideration of catalyst, ligand, base, and reaction conditions to achieve high efficiency and minimize side reactions.

This guide provides field-proven insights, detailed troubleshooting protocols, and data-driven recommendations to streamline your experimental workflow and ensure reproducible success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the substrate's bifunctionality:

  • The Hydroxyl Group (-OH): This phenolic group is acidic and can be deprotonated by the bases typically used in cross-coupling. The resulting phenoxide can act as a nucleophile, potentially leading to O-arylation side products or catalyst inhibition by coordinating to the palladium center.

  • The Nitrile Group (-CN): While the electron-withdrawing nature of the nitrile group facilitates the initial oxidative addition step in many catalytic cycles, it can also influence catalyst stability and reactivity.[1][2]

  • Potential for Dehalogenation: Like many electron-deficient aryl halides, this substrate can be susceptible to hydrodehalogenation, where the bromine is replaced by a hydrogen atom, especially under harsh conditions or with sub-optimal catalyst selection.[3]

Q2: Do I need to protect the hydroxyl group before running a coupling reaction?

A2: Not always. Many modern catalyst systems exhibit high functional group tolerance. For Suzuki-Miyaura and Sonogashira couplings, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often sufficient and may not require protection of the phenol.[3][4] For Buchwald-Hartwig aminations, which frequently employ stronger bases like NaOtBu, protection might be necessary to prevent competitive O-arylation or catalyst deactivation.[5][6] The decision to protect should be based on initial screening results and the specific reaction type.

Q3: My reaction is not working. What are the first things I should check?

A3: When a coupling reaction fails, systematically verify the following:

  • Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can rapidly deactivate the active Pd(0) catalyst and oxidize phosphine ligands.[4][7]

  • Reagent & Solvent Quality: Use anhydrous, degassed solvents. Water and oxygen are common culprits for failed reactions. Ensure your boronic acid (for Suzuki), amine (for Buchwald-Hartwig), and other reagents are pure.[7][8]

  • Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state.[5] Consider using air-stable, pre-formed Pd(0) precatalysts (e.g., Buchwald G3 or G4 palladacycles) for more reliable generation of the active species.[4]

Catalyst Selection & Troubleshooting Workflow

This workflow provides a logical progression for selecting a catalyst system and troubleshooting common issues.

G cluster_start Phase 1: Initial Selection cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-sp) cluster_troubleshooting Phase 2: Troubleshooting Start Identify Desired Bond (C-C, C-N, C-sp) CouplingType Select Coupling Reaction Start->CouplingType Suzuki Use Bulky, Electron-Rich Biarylphosphine Ligand (e.g., SPhos, XPhos) CouplingType->Suzuki C(sp²)-C(sp²) Buchwald Use Highly Active Ligand (e.g., RuPhos, BrettPhos) Consider Protecting -OH CouplingType->Buchwald C(sp²)-N Sonogashira Standard Conditions: Pd(PPh₃)₄ / CuI CouplingType->Sonogashira C(sp²)-C(sp) SuzukiBase Select Mild Inorganic Base (K₃PO₄, K₂CO₃, Cs₂CO₃) Suzuki->SuzukiBase Problem Problem Encountered? (Low Yield, Side Product) SuzukiBase->Problem BuchwaldBase Start with Weaker Base (K₃PO₄) If needed, use Stronger Base (NaOtBu, LHMDS) Buchwald->BuchwaldBase BuchwaldBase->Problem SonogashiraCF Copper-Free: Use Pd-NHC or Bulky Phosphine Ligand Sonogashira->SonogashiraCF SonogashiraCF->Problem CheckBasics Verify Inert Atmosphere, Reagent Purity, & Temp. Problem->CheckBasics Always Start Here Dehalogenation Issue: Dehalogenation? Solution: Use Weaker Base, Bulkier Ligand, Lower Temp. Problem->Dehalogenation NoReaction Issue: No Reaction? Solution: Increase Temp, Switch to More Active Precatalyst (Palladacycle) Problem->NoReaction G Start Sonogashira Reaction: Low Yield or Stalled Glaser Problem: Alkyne Dimerization (Glaser Coupling) Start->Glaser NoReaction Problem: No Reaction Start->NoReaction Dehalogenation Problem: Dehalogenation Start->Dehalogenation SolutionGlaser Cause: Oxygen Present, [Cu] too high Solution: Rigorously degas. Reduce CuI loading or switch to copper-free conditions. Glaser->SolutionGlaser SolutionNoReaction Cause: Catalyst Inactive, Base too weak Solution: Use fresh Pd catalyst. Switch to stronger amine base (e.g., TEA -> DIPA -> TBA) NoReaction->SolutionNoReaction SolutionDehalogenation Cause: High Temp, Pd-H formation Solution: Lower reaction temp. Use copper-free conditions with a bulky phosphine ligand. Dehalogenation->SolutionDehalogenation

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of 2-Bromo-4-hydroxybenzonitrile. Understanding and controlling solvent effects is paramount to achieving high yields, minimizing side reactions, and ensuring reproducible outcomes in your synthetic campaigns.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common initial queries about solvent selection for reactions involving this compound.

Q1: Why is solvent selection so critical when working with this compound?

A: The choice of solvent directly influences reaction rates and outcomes by affecting several key parameters:

  • Solubility: The solvent must effectively dissolve this compound, your chosen nucleophile or coupling partner, and any catalysts or bases to ensure a homogeneous reaction environment.[1]

  • Reactivity of Nucleophiles/Bases: Solvents can stabilize or destabilize reactants. For instance, polar aprotic solvents can enhance the reactivity of anionic nucleophiles, while polar protic solvents can suppress it through hydrogen bonding.[2][3]

  • Stabilization of Intermediates: The solvent shell around transition states and intermediates can significantly lower the activation energy, thereby accelerating the reaction. This is particularly crucial in nucleophilic aromatic substitution (SNAr) reactions.[1][4]

  • Reaction Pathway: In some cases, the solvent can determine whether a reaction proceeds via a desired pathway (e.g., SNAr) or an undesired one (e.g., elimination or side reactions involving the phenol or nitrile groups).

Q2: What are the key differences between polar protic, polar aprotic, and non-polar solvents in the context of this molecule?

A: Understanding these solvent classes is fundamental to troubleshooting.

  • Polar Protic Solvents: (e.g., water, ethanol, methanol). These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. However, their ability to form a "cage" around anionic nucleophiles via hydrogen bonding can drastically reduce nucleophilicity, making them generally poor choices for SNAr reactions.[1][2][4] They are, however, sometimes used as co-solvents in reactions like Suzuki couplings.[5]

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone). These solvents have large dipole moments but lack O-H or N-H bonds. They are poor hydrogen bond donors. They excel at solvating cations while leaving anions relatively "naked" and highly reactive. This makes them the preferred choice for many SNAr reactions.[3][6]

  • Non-Polar Solvents: (e.g., toluene, hexane, dioxane). These have low dielectric constants and are generally used when reactants are non-polar. For a polar molecule like this compound, they are often used in catalyst-based reactions, such as Suzuki couplings, where they help solubilize the organometallic species.

Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a primary pathway for functionalizing this compound, for example, in the synthesis of ethers or amines.

Q3: My SNAr reaction (e.g., ether synthesis with an alkoxide) is extremely slow or fails completely. What is the most likely solvent-related issue?

A: The most common culprit is the use of a polar protic solvent (like ethanol or water) instead of a polar aprotic one. The protic solvent heavily solvates and deactivates your nucleophile through hydrogen bonding.[1][3]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Immediately change your solvent to anhydrous DMSO, DMF, or NMP. These solvents will enhance the nucleophilicity of your alkoxide or amine. Polar aprotic solvents are known to increase SN2 reaction rates by orders of magnitude compared to protic solvents.[3]

  • Ensure Anhydrous Conditions: Water is a protic molecule that can quench strong bases and interfere with the reaction. Ensure your solvent and reagents are dry.

  • Check Base Compatibility: The base used to deprotonate the nucleophile (or the phenolic hydroxyl group) must be soluble and effective in the chosen solvent. Strong bases like NaH or K₂CO₃ work well in DMF and DMSO.

Q4: I'm observing a low yield of my desired SNAr product along with significant decomposition or tar formation. How can the solvent be contributing?

A: This often points to issues with reaction temperature and solvent stability. While high temperatures can accelerate SNAr, they can also promote side reactions, especially in the presence of strong bases.

Troubleshooting Steps:

  • Select a Solvent with an Appropriate Boiling Point: DMF (B.P. 153°C) and DMSO (B.P. 189°C) allow for a wide range of reaction temperatures. However, at very high temperatures, these solvents can decompose. Consider a lower reaction temperature or a more stable solvent if decomposition is suspected.

  • Monitor Reaction Progress: Use TLC or LC-MS to track the reaction. If the product is forming and then degrading, the conditions are too harsh.

  • Consider Side Reactions: The nitrile group can undergo hydrolysis under strongly basic or acidic conditions, especially if water is present.[7] The phenoxide, once formed, can also participate in undesired reactions. A well-chosen aprotic solvent minimizes these pathways by allowing the reaction to proceed at a lower temperature.

SNAr Mechanism and Solvent Influence

The diagram below illustrates the SNAr mechanism. Polar aprotic solvents are crucial for stabilizing the negatively charged Meisenheimer complex, which lowers the activation energy of this rate-determining step.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product ArylBr This compound Meisenheimer Meisenheimer Complex (Negatively Charged Intermediate) ArylBr->Meisenheimer + Nucleophile Nu Nucleophile (e.g., RO⁻) Product Substituted Product Meisenheimer->Product - Br⁻ Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Meisenheimer Stabilizes Intermediate (Lowers Activation Energy)

Caption: Role of polar aprotic solvent in an SNAr reaction.

Section 3: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds at the bromo position of this compound.

Q5: My Suzuki coupling reaction has a low yield. I've optimized the catalyst, ligand, and base. Could the solvent be the problem?

A: Absolutely. While the Suzuki reaction is tolerant of many solvents, the choice is not arbitrary. The solvent system must solubilize disparate components (the organic halide, the aqueous base, the boronic acid, and the palladium catalyst) and influence the catalytic cycle.[8][9]

Troubleshooting Steps:

  • Evaluate Solvent Polarity and Miscibility: A common and effective approach is using a mixture of a non-polar organic solvent (like toluene or dioxane) with a polar co-solvent (like water or ethanol).[5] Water is often essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the transmetalation step.

  • Consider Alternative Solvents: If standard systems fail, consider solvents like 2-MeTHF, which has shown excellent performance in coupling sterically hindered or challenging substrates.[10] Propylene carbonate is another "green" solvent option that has proven effective.[11]

  • Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[9] The efficiency of solvent degassing (e.g., via sparging with argon or freeze-pump-thaw cycles) is critical for reaction success.

Solvent Selection Summary for Key Reactions
SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for SNArSuitability for Suzuki CouplingKey Considerations
DMSO Polar Aprotic47.2189Excellent GoodExcellent solvating power, but can be difficult to remove.
DMF Polar Aprotic36.7153Excellent GoodVersatile and effective, but has toxicity concerns.
Acetonitrile Polar Aprotic37.582GoodFairLower boiling point can be useful, but may have lower solubility for some salts.
Toluene Non-Polar2.4111PoorExcellent Standard for Suzuki; often used with an aqueous phase for the base.
Dioxane Weakly Polar2.2101PoorExcellent Common for Suzuki; miscible with water. Carcinogen.
2-MeTHF Weakly Polar6.280PoorExcellent Greener alternative to THF/Dioxane; can give high yields.[10]
Ethanol Polar Protic24.678Very Poor Good (as co-solvent)Deactivates nucleophiles in SNAr. Can be a useful co-solvent with water in Suzuki.[11]
General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing solvent-related issues in your experiments.

Troubleshooting_Workflow Start Problem Encountered (Low Yield / No Reaction / Side Products) Check_Reaction_Type Identify Reaction Type Start->Check_Reaction_Type SNAr_Path S_N_Ar Check_Reaction_Type->SNAr_Path S_N_Ar Suzuki_Path Suzuki Coupling Check_Reaction_Type->Suzuki_Path Suzuki Check_SNAr_Solvent Is the solvent Polar Aprotic (DMSO, DMF)? SNAr_Path->Check_SNAr_Solvent Check_Suzuki_Solvent Is a suitable solvent system used? (e.g., Toluene/H₂O, 2-MeTHF) Suzuki_Path->Check_Suzuki_Solvent Action_Switch_to_Aprotic Action: Switch to anhydrous DMSO or DMF. Check_SNAr_Solvent->Action_Switch_to_Aprotic No Further_Checks Investigate other parameters: - Temperature - Reagent Purity - Base Strength - Catalyst Loading Check_SNAr_Solvent->Further_Checks Yes Action_Optimize_Suzuki_System Action: Try alternative solvent systems (e.g., 2-MeTHF) or adjust co-solvent ratio. Check_Suzuki_Solvent->Action_Optimize_Suzuki_System No Check_Suzuki_Solvent->Further_Checks Yes SNAr_Solvent_Yes Yes SNAr_Solvent_No No Suzuki_Solvent_Yes Yes Suzuki_Solvent_No No

Caption: Systematic workflow for troubleshooting solvent issues.

Section 4: Experimental Protocol Example

Protocol: O-Alkylation of this compound via SNAr

This protocol illustrates the use of a polar aprotic solvent for a high-yielding etherification reaction.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction mixture to a temperature between 50-70°C. The optimal temperature may require adjustment.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Self-Validation: The success of this protocol relies on the correct choice of an anhydrous polar aprotic solvent. If the reaction fails, substituting DMF with a protic solvent like ethanol will result in significantly lower or no product formation, thus validating the critical role of the solvent choice.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, bromobenzonitrile isomers serve as versatile and highly valuable building blocks. Their utility in constructing complex molecular architectures, particularly in the realms of pharmaceuticals and advanced materials, is well-established.[1][2] However, the positional arrangement of the bromo and cyano substituents dramatically influences the molecule's reactivity. A nuanced understanding of the electronic and steric interplay within the 2- (ortho), 3- (meta), and 4- (para) isomers is paramount for methodical reaction design and optimization.

This guide provides an in-depth comparison of the reactivity of these isomers, grounded in fundamental chemical principles and supported by experimental contexts. We will dissect their behavior in two of the most crucial transformations in modern synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Pillar 1: The Fundamental Principles of Reactivity

The reactivity of each bromobenzonitrile isomer is dictated by a delicate balance of electronic and steric effects imparted by the bromo and cyano groups.

  • Electronic Effects of the Cyano Group (-CN): The cyano group is a potent electron-withdrawing group (EWG). It exerts a strong electron-withdrawing inductive effect (-I) and a powerful electron-withdrawing resonance effect (-M).[3][4] This dual action significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles (activating it for SNAr) but resistant to attack by electrophiles.

  • Electronic Effects of the Bromo Group (-Br): The bromine atom is electronegative, exerting an electron-withdrawing inductive effect (-I). Conversely, its lone pairs can participate in resonance, donating electron density to the ring (+M effect).[5] The inductive effect is dominant, rendering the bromo group as a net deactivator for electrophilic aromatic substitution, yet its resonance donation plays a crucial role in directing incoming groups.

  • Steric Hindrance: This factor is most pronounced in the ortho isomer, 2-bromobenzonitrile. The proximity of the bromo and cyano groups can physically obstruct the approach of reagents to the reaction centers, a phenomenon known as steric hindrance.[6][7][8]

These foundational principles create distinct reactivity profiles for each isomer, which we will now explore in specific reaction classes.

Pillar 2: Comparative Analysis in Key Synthetic Transformations

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone transformation for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, the first and often rate-determining step of which is the nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10][11] The stability of this complex is the single most critical factor determining the reaction rate.

Reactivity Order: 4-bromobenzonitrile > 2-bromobenzonitrile >> 3-bromobenzonitrile

  • 4-Bromobenzonitrile (Para): This isomer is the most reactive towards SNAr. When a nucleophile attacks the carbon bearing the bromine atom, the resulting negative charge can be delocalized via resonance onto the powerfully electron-withdrawing cyano group.[11][12] This exceptional stabilization of the Meisenheimer complex significantly lowers the activation energy, driving the reaction forward efficiently.

  • 2-Bromobenzonitrile (Ortho): The ortho isomer is also highly reactive. Similar to the para isomer, the adjacent cyano group can stabilize the negative charge of the Meisenheimer complex through resonance. However, its reactivity can be slightly attenuated compared to the para isomer due to steric hindrance, where the cyano group may partially block the nucleophile's trajectory to the reaction site.[7]

  • 3-Bromobenzonitrile (Meta): This isomer is dramatically less reactive and often considered inert under standard SNAr conditions.[11][12] When the nucleophile attacks, the resulting negative charge cannot be delocalized onto the cyano group via resonance. The cyano group can only offer stabilization through its weaker, distance-dependent inductive effect. This lack of resonance stabilization makes the formation of the Meisenheimer complex highly unfavorable.

Below is a visual representation of the electronic stabilization in the Meisenheimer complexes for each isomer.

G cluster_para Para-Isomer Stabilization cluster_ortho Ortho-Isomer Stabilization cluster_meta Meta-Isomer Stabilization p_start 4-Bromobenzonitrile + Nu- p_inter Meisenheimer Complex (Negative charge on CN) p_start->p_inter Attack at C-Br p_end Product p_inter->p_end Loss of Br- label_p Strong Resonance Stabilization o_start 2-Bromobenzonitrile + Nu- o_inter Meisenheimer Complex (Negative charge on CN) o_start->o_inter Attack at C-Br o_end Product o_inter->o_end Loss of Br- label_o Strong Resonance Stabilization (Minor steric hindrance) m_start 3-Bromobenzonitrile + Nu- m_inter Meisenheimer Complex (No charge on CN) m_start->m_inter Attack at C-Br m_end Product m_inter->m_end Loss of Br- label_m Weak Inductive Stabilization Only

Caption: Stabilization of the Meisenheimer intermediate in SNAr.

Data Summary: Relative Reactivity in SNAr

Isomer Position of -CN Key Stabilizing Effect Relative Reactivity
4-Bromobenzonitrile Para Resonance (-M) & Inductive (-I) +++ (Highest)
2-Bromobenzonitrile Ortho Resonance (-M) & Inductive (-I) ++ (High)

| 3-Bromobenzonitrile | Meta | Inductive (-I) only | - (Very Low) |

Experimental Protocol: SNAr Synthesis of 4-Methoxybenzonitrile

This protocol describes a representative SNAr reaction. The choice of the para isomer is deliberate, capitalizing on its high reactivity.

Materials:

  • 4-Bromobenzonitrile (1.0 mmol)

  • Sodium methoxide (1.2 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask, magnetic stirrer, condenser, inert gas (N₂ or Ar) supply

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzonitrile.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to exclude moisture and oxygen.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe, followed by the careful addition of sodium methoxide. Causality Note: DMF is an excellent polar aprotic solvent that enhances the nucleophilicity of the methoxide anion.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and pour it into 20 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-methoxybenzonitrile.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically between an organoboron species and an organic halide.[13][14][15] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[16] The initial oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step.

Reactivity Order: 4-bromobenzonitrile ≈ 3-bromobenzonitrile > 2-bromobenzonitrile

  • 4- and 3-Bromobenzonitrile (Para and Meta): Both isomers are excellent substrates for Suzuki coupling. The strong electron-withdrawing nature of the cyano group makes the C-Br bond electron-deficient and highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[16] As there is no significant steric impediment in either isomer, their reactivity is high and broadly comparable. Minor differences may arise from subtle electronic variations, but for practical purposes, both are considered highly reactive.[17][18]

  • 2-Bromobenzonitrile (Ortho): While the C-Br bond is electronically activated, the steric bulk of the adjacent cyano group can significantly hinder the approach of the (often bulky) phosphine-ligated palladium catalyst.[7] This steric clash increases the activation energy for the oxidative addition step, resulting in slower reaction rates compared to the meta and para isomers. Overcoming this often requires higher temperatures, longer reaction times, or the use of specialized catalysts with less sterically demanding ligands.

G cluster_workflow General Suzuki-Miyaura Workflow A 1. Assemble Reactants (Aryl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand) B 2. Degas Solvent (e.g., sparging with Ar/N₂) A->B C 3. Add Solvent to Flask Under Inert Atmosphere B->C D 4. Heat Reaction Mixture (e.g., 80-110 °C) C->D E 5. Monitor by TLC/GC-MS D->E F 6. Aqueous Workup (Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Data Summary: Relative Reactivity in Suzuki-Miyaura Coupling

Isomer Position of -CN Dominant Factor Relative Reactivity
4-Bromobenzonitrile Para Electronic Activation +++ (High)
3-Bromobenzonitrile Meta Electronic Activation +++ (High)

| 2-Bromobenzonitrile | Ortho | Steric Hindrance | + (Moderate/Slow) |

Experimental Protocol: Suzuki Coupling Synthesis of 3-phenylbenzonitrile

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of the meta isomer.

Materials:

  • 3-Bromobenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (4 mL) and Water (1 mL)

  • Schlenk flask, magnetic stirrer, condenser, inert gas (N₂ or Ar) supply

Procedure:

  • Setup: To a Schlenk flask, add 3-bromobenzonitrile, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Causality Note: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[16]

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with an inert gas.

  • Solvent Addition: Add the degassed toluene and water via syringe. The biphasic system is common and often beneficial for Suzuki reactions.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's completion by TLC (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Add 15 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product, 3-phenylbenzonitrile.[1]

Conclusion: A Tale of Two Reactions

The reactivity of bromobenzonitrile isomers is not absolute but is instead dictated by the demands of the specific chemical transformation.

  • For Nucleophilic Aromatic Substitution , where stabilization of a negative charge is paramount, the reactivity order is governed by the resonance-accepting ability of the cyano group: Para > Ortho >> Meta .

  • For Palladium-Catalyzed Cross-Coupling , where electronic activation of the C-Br bond and steric access for the catalyst are key, the order is: Para ≈ Meta > Ortho .

This comparative guide underscores the necessity for chemists to look beyond the mere identity of functional groups and consider their positional interplay. By leveraging this deeper understanding, researchers can rationally select the optimal isomer and reaction conditions, paving the way for more efficient and successful syntheses in drug discovery and materials science.

References

A Comparative Guide for Synthetic Chemists: 2-Bromo-4-hydroxybenzonitrile vs. 3-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount. The isomeric relationship between 2-Bromo-4-hydroxybenzonitrile and 3-Bromo-4-hydroxybenzonitrile presents a compelling case study in how a subtle change in substituent position can profoundly influence molecular reactivity and synthetic utility. This guide provides an in-depth comparison of these two critical reagents, offering field-proven insights and experimental data to inform your synthetic strategy.

Physicochemical and Spectroscopic Profile

At first glance, these isomers share the same molecular formula (C₇H₄BrNO) and molecular weight (198.02 g/mol ). However, the spatial arrangement of the bromo, hydroxyl, and cyano groups imparts distinct physical and electronic properties. These differences are fundamental to their divergent behavior in chemical reactions.

PropertyThis compound3-Bromo-4-hydroxybenzonitrileRationale for Difference
CAS Number 79774-67-530165-65-2Unique registry number for each distinct chemical structure.
Melting Point Approx. 165-169 °CApprox. 129-133 °CThe potential for intramolecular hydrogen bonding between the ortho-hydroxyl and nitrile groups in the 2-bromo isomer can lead to a more stable crystal lattice and a higher melting point compared to the 3-bromo isomer where this interaction is absent.
Acidity (pKa of -OH) Predicted to be more acidicPredicted to be less acidicIn the 2-bromo isomer, the electron-withdrawing bromine atom is closer to the hydroxyl group, exerting a stronger inductive effect (-I) that stabilizes the corresponding phenoxide ion, thereby increasing acidity.
¹H NMR (DMSO-d₆) Distinct aromatic proton signals influenced by ortho-bromo and para-cyano groups.A different splitting pattern in the aromatic region due to the altered substituent arrangement.The coupling constants and chemical shifts of the aromatic protons are highly sensitive to the relative positions of the substituents.

A Tale of Two Reactivities: An Electronic and Steric Analysis

The synthetic utility of these isomers is dictated by the interplay of electronic and steric effects, which govern the reactivity of the aromatic ring, the phenolic hydroxyl group, and the nitrile function.

Aromatic Ring Reactivity

The core difference lies in the directing effects of the substituents on electrophilic aromatic substitution (EAS) and the susceptibility of the C-Br bond to nucleophilic aromatic substitution (NAS).

  • 3-Bromo-4-hydroxybenzonitrile: The powerful ortho, para-directing hydroxyl group activates the positions ortho to it (C-3 and C-5). Since C-3 is already occupied by bromine, the primary site for electrophilic attack is C-5. This makes the 3-bromo isomer a reliable precursor for 3,5-disubstituted-4-hydroxybenzonitrile derivatives.

  • This compound: The situation is more complex. The hydroxyl group strongly activates the ortho-position (C-3) and the para-position (C-5). However, the bulky bromine atom at C-2 sterically hinders attack at C-3. Therefore, electrophilic substitution predominantly occurs at the C-5 position.

Reactivity of the C-Br Bond

The C-Br bond in both isomers can be a site for nucleophilic aromatic substitution or a handle for cross-coupling reactions. The reactivity is enhanced by the electron-withdrawing nature of the cyano group. In reactions like the Buchwald-Hartwig amination or Suzuki coupling, the 3-bromo isomer often exhibits more predictable reactivity due to its less sterically hindered environment around the bromine atom.

Reactivity_Comparison cluster_2bromo This compound cluster_3bromo 3-Bromo-4-hydroxybenzonitrile B2 2-Bromo Isomer B2_OH OH at C4 B2->B2_OH B2_CN CN at C1 B2->B2_CN B2_Br Br at C2 B2->B2_Br B2_Outcome Steric hindrance at C3. Electrophilic attack favored at C5. B2->B2_Outcome Directing Effects Goal1 3,5-Disubstituted Product B2->Goal1 Viable Goal2 Cross-Coupling at C-Br B2->Goal2 Possible, may require optimization Decision Synthetic Goal B2_Outcome->Decision B3 3-Bromo Isomer B3_OH OH at C4 B3->B3_OH B3_CN CN at C1 B3->B3_CN B3_Br Br at C3 B3->B3_Br B3_Outcome -OH activates C3 and C5. C3 is blocked. Electrophilic attack favored at C5. B3->B3_Outcome Directing Effects B3->Goal1 Preferred Choice B3->Goal2 Often higher yields (less hindered) B3_Outcome->Decision Decision->Goal1 Requires C5 functionalization Decision->Goal2 e.g., Buchwald-Hartwig

Figure 1. Decision workflow for isomer selection based on synthetic goals.

Case Study: Synthesis of Bioactive Scaffolds

The divergent reactivity of these isomers makes them suitable for constructing different molecular architectures. A common application in medicinal chemistry is their use as precursors for substituted benzonitriles, a motif found in numerous enzyme inhibitors.

Application of 3-Bromo-4-hydroxybenzonitrile: Synthesis of a 3,5-Disubstituted Analog

The synthesis of 3,5-disubstituted-4-hydroxybenzonitrile derivatives is a common objective, as this scaffold is a key component in various therapeutic agents. The 3-bromo isomer is the ideal starting material for this purpose.

Reaction Scheme: A typical sequence involves the protection of the hydroxyl group, followed by a palladium-catalyzed cross-coupling reaction at the C-5 position (activated by the hydroxyl group), and subsequent manipulation of the bromine and nitrile functionalities. For instance, a Suzuki or Stille coupling can be used to introduce a new carbon-carbon bond at the C-5 position.

StepReactantCatalyst/ReagentPosition of ReactionTypical Yield
13-Bromo-4-hydroxybenzonitrileElectrophile (e.g., NIS)C-5>90%
23-Bromo-5-iodo-4-hydroxybenzonitrileArylboronic acid, Pd(PPh₃)₄C-5 (Suzuki Coupling)75-85%
33-Bromo-5-aryl-4-hydroxybenzonitrileAmine, Pd catalystC-3 (Buchwald-Hartwig)[1][2][3]60-80%

This selective functionalization at C-5, followed by a different reaction at C-3, allows for the controlled, stepwise construction of complex, unsymmetrically substituted aromatic rings.

Application of this compound: Accessing Sterically Hindered Systems

While less straightforward for creating 3,5-disubstitution patterns, the 2-bromo isomer is valuable for synthesizing compounds where substitution is required adjacent to the nitrile group or when a sterically demanding group is desired at the C-2 position via coupling reactions. The proximity of the bromo and hydroxyl groups can also be exploited in certain cyclization reactions.

Experimental Protocols

To provide a practical context, we present standardized protocols for a representative reaction for each isomer.

Protocol 1: Iodination of 3-Bromo-4-hydroxybenzonitrile at the C-5 Position

This protocol demonstrates the selective electrophilic substitution at the activated C-5 position.

Objective: To synthesize 3-Bromo-5-iodo-4-hydroxybenzonitrile.

Materials:

  • 3-Bromo-4-hydroxybenzonitrile (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Dissolve 3-Bromo-4-hydroxybenzonitrile in acetonitrile (approx. 0.2 M solution) in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Expected Outcome: The product, 3-Bromo-5-iodo-4-hydroxybenzonitrile, is typically obtained as a white to off-white solid with a yield of over 90%. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol_Workflow start Start dissolve 1. Dissolve 3-Bromo-4-hydroxybenzonitrile in Acetonitrile start->dissolve add_nis 2. Add N-Iodosuccinimide (NIS) portion-wise dissolve->add_nis monitor 3. Monitor Reaction by TLC add_nis->monitor quench 4. Quench with Na2S2O3 (aq) monitor->quench Reaction Complete extract 5. Extract with Ethyl Acetate quench->extract purify 6. Dry, Concentrate & Purify (Column Chromatography) extract->purify end End Product: 3-Bromo-5-iodo-4-hydroxybenzonitrile purify->end

Figure 2. Workflow for the iodination of 3-Bromo-4-hydroxybenzonitrile.

Protocol 2: O-Alkylation of this compound

This protocol describes a standard reaction of the phenolic hydroxyl group, which is a common first step to prevent its interference in subsequent C-Br coupling reactions.

Objective: To synthesize 2-Bromo-4-(methoxymethoxy)benzonitrile.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringe, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous THF.

  • Carefully add the sodium hydride dispersion to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C.

  • Add chloromethyl methyl ether (MOM-Cl) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify by flash chromatography to afford the pure O-protected product.

Expected Outcome: The MOM-protected ether is typically isolated as a colorless oil or low-melting solid in high yield (>95%).

Conclusion and Recommendations

The choice between this compound and 3-Bromo-4-hydroxybenzonitrile is not arbitrary but a strategic decision based on the desired final molecular structure.

  • Choose 3-Bromo-4-hydroxybenzonitrile when your synthetic target requires regioselective functionalization at the C-5 position or when constructing 3,5-disubstituted-4-hydroxyphenyl motifs. Its less hindered C-Br bond also makes it a generally superior substrate for cross-coupling reactions.

  • Choose this compound for syntheses that require substitution ortho to the nitrile, for building sterically congested biaryl systems via cross-coupling at C-2, or when the unique electronic and steric environment of the 1,2,4-substitution pattern is essential for the target's properties.

By understanding the fundamental principles of reactivity that differentiate these isomers, researchers can design more efficient, predictable, and successful synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

Efficacy of Catalytic Systems for Transformations of 2-Bromo-4-hydroxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-hydroxybenzonitrile is a highly valuable scaffold in synthetic organic chemistry, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structure, featuring a reactive aryl bromide, a nucleophilic hydroxyl group, and an electron-withdrawing nitrile, offers multiple avenues for functionalization. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for common cross-coupling reactions involving this compound, offering field-proven insights and experimental data to aid researchers in catalyst selection and methods development.

The focus of this guide will be on palladium-catalyzed reactions, which are paramount for C-C and C-N bond formation with aryl halides.[3][4] We will explore the efficacy of different palladium catalysts and ligand systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as these represent some of the most powerful and widely used transformations in modern synthesis.[4][5]

Catalytic Strategies and Comparative Analysis

The reactivity of the C-Br bond in this compound allows for a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is crucial for overcoming challenges such as catalyst deactivation and achieving high yields.[6]

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[5][7] For a substrate like this compound, catalyst selection is key to efficient coupling while tolerating the free hydroxyl group.

Causality Behind Experimental Choices:

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.[8] Pd(OAc)₂ is often more active as it can be readily reduced in situ to the active Pd(0) species.[9]

  • Ligand: Bulky, electron-rich phosphine ligands are essential.[3][10] Ligands like SPhos or XPhos stabilize the Pd(0) center, promote the rate-determining oxidative addition step, and facilitate the final reductive elimination to release the product.[3]

  • Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[8][11] The choice of a weaker base can be critical if base-sensitive functional groups are present.[10]

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxybenzaldehyde (an analogous substrate) with Phenylboronic Acid

Catalyst System Base Solvent Temp (°C) Time Yield (%) Reference
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 80-100 8-16 h ~85-95 [8]
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 12 h High [10] (General)

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT-80 | 2-12 h | >90 |[11] (General) |

Note: Data for the exact this compound substrate is limited in comparative studies; therefore, data from the closely related 4-Bromo-2-hydroxybenzaldehyde is presented as a reliable analogue.[8]

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[12] This reaction is traditionally co-catalyzed by copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate.[12]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Complexes like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are standard.[13] They undergo oxidative addition with the aryl bromide.

  • Copper Co-catalyst: CuI is crucial in the traditional catalytic cycle for the transmetalation step with the alkyne.[12] However, copper-free protocols have been developed to avoid potential issues with copper, such as Glaser-Hay homocoupling of the alkyne.[14]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.[13] It serves both as a base to deprotonate the alkyne and often as the solvent.

Table 2: Representative Catalyst Systems for Sonogashira Coupling

Catalyst System Co-catalyst Base Solvent Temp (°C) Efficacy Reference
PdCl₂(PPh₃)₂ CuI Et₃N THF/DMF 25-60 Good to Excellent Yields [12][13]
Pd(PPh₃)₄ CuI Et₃N Acetonitrile RT Good to Excellent Yields [15]

| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | Excellent (Copper-Free) |[16] |

Note: The table presents general, highly effective systems for aryl bromides. TMP = 2,2,6,6-Tetramethylpiperidine.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[17][18] The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's broad applicability.[3][17]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Modern systems often use palladium pre-catalysts combined with bulky biarylphosphine ligands like XPhos or RuPhos.[19] These ligands accelerate both the oxidative addition and reductive elimination steps and prevent β-hydride elimination.[17]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine.[20]

Table 3: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

Catalyst Precursor Ligand Base Solvent Temp (°C) Scope/Efficacy Reference
Pd(OAc)₂ XPhos K₂CO₃ / Cs₂CO₃ t-BuOH 80-110 Broad, good for hindered amines [19]
Pd₂(dba)₃ BINAP NaOt-Bu Toluene 70-100 First reliable for primary amines [17]

| XPhos Pd G3 | None needed | NaOt-Bu | Toluene | 80-110 | Highly active, air-stable pre-catalyst | General Knowledge |

Visualizing the Catalytic Process

To better understand the core of these transformations, a diagram of a generalized catalytic cycle for palladium-catalyzed cross-coupling is provided below. This cycle illustrates the key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X (e.g., this compound) Transmetal Transmetalation Complex (Ar-Pd(II)-R)L₂ OxAdd->Transmetal R-M (e.g., Ar'-B(OH)₂) + Base Transmetal->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) Transmetal->Product Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

A self-validating protocol ensures reproducibility. The following is a representative, detailed procedure for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from standard procedures for aryl bromides.[8]

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Degassed 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

Suzuki Protocol Workflow start Start reagents 1. Combine solid reagents: Substrate, Boronic Acid, Base start->reagents inert 2. Make atmosphere inert (Evacuate & backfill with Ar/N₂ x3) reagents->inert solvents 3. Add degassed Dioxane and Water inert->solvents catalyst 4. Add Pd(PPh₃)₄ catalyst solvents->catalyst reaction 5. Heat at 80-100 °C (8-16 hours) catalyst->reaction workup 6. Cool, dilute with EtOAc, wash with H₂O & brine reaction->workup purify 7. Dry, concentrate, and purify (Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-hydroxy-4-phenylbenzonitrile.

Conclusion and Future Outlook

The catalytic functionalization of this compound is a testament to the power of modern cross-coupling chemistry. Palladium-based systems, particularly those employing bulky, electron-rich phosphine ligands, have proven to be the most effective for a range of transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[8][15][17]

For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ provide reliable results, while modern ligand systems offer milder conditions and broader substrate scope.[8][11] In Sonogashira reactions, copper-free systems are emerging as a superior alternative to traditional Pd/Cu catalysts, minimizing side reactions.[16] For C-N bond formation, the evolution of Buchwald-Hartwig amination from simple palladium sources to highly active, well-defined pre-catalysts has revolutionized the synthesis of arylamines.[17][19]

Future research will likely focus on developing even more active and sustainable catalysts. This includes catalysts based on more abundant and less toxic metals, as well as systems that operate efficiently in green solvents like water or under solvent-free conditions.[21] For drug development professionals, the continued refinement of these catalytic methods will enable more rapid and efficient synthesis of complex molecular targets.

References

A Comparative Guide to the Validated HPLC Assay of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Accurate quantification of 2-Bromo-4-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis, is critical for ensuring final product quality and process efficiency. This guide provides an in-depth analysis of a robust, validated High-Performance Liquid Chromatography (HPLC) method for its assay. We will explore the scientific rationale behind the method's parameters, present a comprehensive validation summary in accordance with ICH Q2(R1) guidelines, and conduct a comparative analysis against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). This document serves as a practical resource for researchers, analytical chemists, and quality control professionals, offering both detailed protocols and the expert insights needed to make informed decisions on analytical strategy.

Part 1: A Deep Dive into the Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing drug product stability and purity. For a polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the technique of choice. It separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, making it ideal for this analyte.

The "Why": Causality Behind Experimental Choices

The development of a robust HPLC method is not arbitrary; each parameter is selected to ensure accuracy, reproducibility, and specificity.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its long alkyl chains provide a highly hydrophobic surface, promoting the retention of this compound away from the solvent front and allowing for excellent separation from potential impurities.

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) is optimal. Acetonitrile serves as the strong organic solvent to elute the analyte.[1] The acidic modifier is critical: it suppresses the ionization of the phenolic hydroxyl group on the benzonitrile ring. An un-ionized state prevents peak tailing and ensures a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.

  • Detection: A UV detector set at an appropriate wavelength (e.g., 254 nm) provides sensitive and specific detection.[2] Aromatic compounds like this compound exhibit strong absorbance in the UV region, making this a straightforward and reliable detection method.

Detailed Experimental Protocol: HPLC Assay

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (Purity ≥ 98%).

  • Reagents: HPLC-grade acetonitrile, purified water, and phosphoric acid.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (50:50, v/v)
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time ~10 minutes

3. Preparation of Solutions:

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the mobile phase as the diluent.

Method Validation: A Trustworthy and Self-Validating System

The developed method must be validated to ensure it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Summary of Validation Parameters:

Validation ParameterProtocol SummaryAcceptance CriteriaTypical Result
Specificity Analyze blank, placebo, standard, and spiked sample. Perform forced degradation.No interference at the analyte's retention time. Peak purity must pass.Pass
Linearity Analyze five concentrations across 50-150% of the target concentration.Correlation coefficient (R²) ≥ 0.999R² = 0.9995
Accuracy (% Recovery) Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery.99.5% - 101.2%
Precision (RSD%) Repeatability: 6 replicate injections. Intermediate: Different day, analyst.RSD ≤ 2.0%Repeatability RSD = 0.5%; Intermediate RSD = 0.9%
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Method must be sensitive enough for impurity detection if needed.LOD = 0.1 µg/mL; LOQ = 0.3 µg/mL
Robustness Vary flow rate (±0.2 mL/min) and mobile phase composition (±2%).System suitability parameters must pass.Pass
Demonstrating Specificity: The Role of Forced Degradation Studies

A crucial part of validation is the forced degradation or stress study.[6][7] This demonstrates that the method is "stability-indicating," meaning it can accurately measure the analyte in the presence of its degradation products. This provides confidence that a decrease in the main peak area is due to degradation and not analytical variability.

Typical Stress Conditions:

Stress ConditionReagent and Parameters
Acid Hydrolysis 0.1 M HCl, heated at 60 °C.[8]
Base Hydrolysis 0.1 M NaOH, heated at 60 °C.[8]
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature.[8]
Thermal Degradation Solid sample heated to 80 °C.[8]
Photolytic Degradation Exposed to UV and visible light (ICH Q1B).[9]

In a successful study, the chromatograms will show a decrease in the main this compound peak and the appearance of new peaks corresponding to degradation products, all of which are well-resolved from the parent peak.

Part 2: Comparative Analysis with Alternative Technologies

While HPLC is a robust and widely used technique, other technologies offer different advantages. The choice depends on the specific analytical need, such as throughput, sensitivity, or cost.[10]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography.[11] It utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC.[12][13]

  • Advantages:

    • Speed: Analysis times are dramatically reduced, often by a factor of 3 to 10.[12][13][14] This significantly increases sample throughput.

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves both resolution between closely eluting compounds and overall sensitivity.[10][11]

    • Reduced Solvent Consumption: Faster run times and lower flow rates result in substantial solvent savings, making it a greener and more cost-effective option in the long run.[10][12]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial acquisition and maintenance cost.[10]

    • Method Transfer: Methods developed on HPLC may not be directly transferable and often require re-development and re-validation.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile or semi-volatile compounds. For benzonitrile derivatives, GC can be an effective tool, especially when coupled with a Mass Spectrometry (MS) detector.[15][16][17]

  • Advantages:

    • High Efficiency: GC columns can be very long, providing extremely high separation efficiency.

    • Sensitive Detectors: Detectors like Flame Ionization Detector (FID) and MS provide excellent sensitivity. GC-MS offers the added advantage of structural identification of unknowns.

  • Disadvantages:

    • Analyte Volatility: this compound has a relatively high boiling point and a polar hydroxyl group, which can make it challenging for GC analysis without derivatization. Derivatization adds an extra step to the sample preparation process.

    • Thermal Stability: The analyte must be thermally stable and not degrade in the high-temperature GC inlet.

Head-to-Head Performance Comparison
FeatureValidated HPLC-UV UPLC-UV GC-MS (with derivatization)
Analysis Speed Moderate (e.g., 10 min)Very Fast (e.g., 1-3 min)[11][13]Fast (e.g., 5-15 min)
Sensitivity GoodExcellent[10][11][12]Excellent
Resolution GoodExcellent[11][12]Very High
Solvent Consumption ModerateLow[10][12]Very Low
Instrument Cost ModerateHigh[10]High
Ease of Use HighModerate (higher pressure)Moderate (requires volatility)
Suitability for Analyte Excellent. Direct analysis, robust, and widely available.Excellent. Faster and more sensitive alternative.Moderate. Requires derivatization and thermal stability.

Expert Recommendation: The validated HPLC-UV method remains the gold standard for routine quality control of this compound due to its robustness, reliability, and lower operational cost. UPLC is the superior choice for high-throughput screening environments or when higher sensitivity for trace-level impurities is required. GC-MS is best reserved for specialized research applications, such as identifying volatile process-related impurities, rather than for the primary assay.

Part 3: Visualization of Workflows

Clear, logical workflows are the bedrock of reproducible science. The following diagrams illustrate the key processes described in this guide.

HPLC_Validation_Workflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation (ICH Q2) cluster_Imp Phase 3: Implementation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Initial Testing Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Robust Robustness Prec->Robust SOP SOP Generation Robust->SOP Routine Routine Analysis SOP->Routine

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of the nitrile functionality onto an aromatic ring can be a decisive step in a synthetic campaign, and the choice of methodology is paramount to achieving desired outcomes in terms of yield, purity, and scalability. This guide provides an in-depth, comparative analysis of the principal synthetic routes to substituted benzonitriles, offering field-proven insights and experimental data to inform your selection process.

The Strategic Importance of the Benzonitrile Moiety

The cyano group is a versatile functional handle, readily transformed into amines, amides, carboxylic acids, and tetrazoles.[1] Its presence is notable in a range of commercial products, including the anticancer drug Letrozole and the antidepressant Citalopram.[2] However, the synthesis of substituted benzonitriles is not without its challenges, which include managing the toxicity of cyanide reagents, achieving high functional group tolerance, and ensuring regioselectivity. This guide will navigate these complexities by comparing the most prevalent and effective synthetic strategies.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multi-faceted decision, balancing factors such as the availability of starting materials, desired substitution patterns, reaction scalability, and, crucially, the expected yield.[3] We will now delve into a comparative analysis of four prominent methods: the Sandmeyer reaction, the Rosenmund-von Braun reaction, palladium-catalyzed cyanation, and synthesis from aromatic aldehydes.

The Sandmeyer Reaction: A Classic Transformation

The Sandmeyer reaction is a well-established and powerful method for the conversion of primary aromatic amines to a wide variety of functional groups, including nitriles, via a diazonium salt intermediate.[4][5] This two-step process involves the diazotization of an aniline derivative, followed by displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[1][4]

Mechanism and Rationale: The reaction proceeds through the formation of an aryl radical, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This radical then reacts with the cyanide anion, and the resulting intermediate is oxidized by copper(II) to afford the benzonitrile and regenerate the copper(I) catalyst. The choice of an aniline as the starting material is often dictated by its commercial availability and the directing effects of the amino group in electrophilic aromatic substitution to achieve the desired substitution pattern.

Advantages:

  • Readily available and often inexpensive starting materials (anilines).

  • Well-established and widely documented procedure.

  • Can be used to introduce a variety of functional groups, not just nitriles.[6]

Limitations:

  • Yields can be variable and are often sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the reactivity of the diazonium salt.[7]

  • The reaction can generate significant amounts of byproducts, including phenols and biaryls, which can complicate purification.

  • The use of stoichiometric copper salts can lead to metal contamination in the final product.

Table 1: Comparative Yields for the Sandmeyer Reaction [3]

Starting Material (Substituted Aniline)Product (Substituted Benzonitrile)Yield (%)
4-Nitroaniline4-Nitrobenzonitrile93%
2-Methylaniline2-Methylbenzonitrile85%
4-Bromoaniline4-Bromobenzonitrile75%
2-Chloroaniline2-Chlorobenzonitrile68%
4-Methoxyaniline4-Methoxybenzonitrile52%
The Rosenmund-von Braun Reaction: Direct Cyanation of Aryl Halides

The Rosenmund-von Braun reaction offers a more direct approach to benzonitriles, involving the cyanation of aryl halides with copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent.[8][9]

Advantages:

  • Direct conversion of aryl halides to benzonitriles.

  • Can be effective for a range of aryl halides (iodides, bromides, and in some cases, chlorides).

  • Modern modifications using ligands such as L-proline can lower the reaction temperature and improve yields.[10]

Limitations:

  • Traditionally requires harsh reaction conditions (high temperatures), which can limit functional group tolerance.[8]

  • The use of stoichiometric or excess copper cyanide can lead to product purification challenges and metal contamination.[8]

  • The reactivity of the aryl halide is a critical factor, with aryl iodides being the most reactive, followed by bromides and then chlorides.

Table 2: Comparative Yields for the Rosenmund-von Braun Reaction

Starting Material (Substituted Aryl Halide)Product (Substituted Benzonitrile)Yield (%)Reference
1-Iodo-4-methoxybenzene4-Methoxybenzonitrile98%[10]
1-Bromo-4-methoxybenzene4-Methoxybenzonitrile81%[10]
1-Iodo-4-nitrobenzene4-Nitrobenzonitrile95%[10]
1-Bromo-4-cyanobenzene1,4-Dicyanobenzene85%[10]
2-Bromonaphthalene2-Naphthonitrile88%[10]
Palladium-Catalyzed Cyanation: A Modern and Versatile Approach

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides and triflates is no exception. These methods offer a highly efficient and versatile route to benzonitriles under milder conditions and with greater functional group tolerance compared to traditional methods.[2][11]

Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally, reductive elimination to afford the benzonitrile and regenerate the Pd(0) catalyst. A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion.[2] This has been addressed through the development of specialized ligands and the use of cyanide sources with low solubility or in situ generation.

Advantages:

  • High functional group tolerance, including free N-H and O-H groups.[2]

  • Milder reaction conditions compared to the Rosenmund-von Braun reaction.[2]

  • Broad substrate scope, including aryl chlorides, which are often more readily available and less expensive than bromides and iodides.[12]

  • Can be performed with catalytic amounts of palladium, reducing metal contamination.

Limitations:

  • The cost of palladium catalysts and specialized ligands can be a consideration for large-scale synthesis.

  • The reaction can be sensitive to air and moisture, often requiring inert atmosphere techniques.

  • The choice of ligand and cyanide source is critical for achieving high yields and can require optimization for different substrates.

Table 3: Comparative Yields for Palladium-Catalyzed Cyanation

Starting Material (Substituted Aryl Halide)Cyanide SourceCatalyst SystemProduct (Substituted Benzonitrile)Yield (%)Reference
4-BromobenzaldehydeZn(CN)₂Pd/C, dppf4-Cyanobenzaldehyde98%[13]
4-ChlorobenzonitrileK₄[Fe(CN)₆]·3H₂OPd₂(dba)₃, tBuXPhos1,4-Dicyanobenzene99%[2]
3-BromoanisoleZn(CN)₂Pd(TFA)₂/(binaphthyl)P(t-Bu)₂3-Methoxybenzonitrile95%[12]
2-ChloropyridineK₄[Fe(CN)₆]·3H₂OPd₂(dba)₃, tBuXPhos2-Cyanopyridine95%[2]
4-BromoacetophenoneZn(CN)₂Pd/C, dppf4-Cyanoacetophenone96%[13]
Synthesis from Aromatic Aldehydes: A Direct and Atom-Economical Route

The direct conversion of aromatic aldehydes to benzonitriles represents an attractive and atom-economical synthetic strategy. This transformation is typically achieved in a one-pot reaction with hydroxylamine hydrochloride, often in the presence of a catalyst.[14][15]

Mechanism and Rationale: The reaction proceeds through the initial formation of an aldoxime intermediate from the reaction of the aldehyde with hydroxylamine. The aldoxime is then dehydrated in situ to yield the corresponding nitrile.[15] Various catalysts and reaction conditions have been developed to promote this dehydration step, including acids, bases, and metal salts.[14][15]

Advantages:

  • Readily available and diverse starting materials (aromatic aldehydes).

  • Often a one-pot procedure, which simplifies the experimental setup.

  • Avoids the use of highly toxic metal cyanides.[14]

Limitations:

  • The dehydration step can require harsh conditions or specific catalysts, which may not be compatible with all functional groups.

  • The reaction can sometimes be slow, requiring extended reaction times.

  • The isolation and purification of the product can be challenging depending on the reaction medium.

Table 4: Comparative Yields for Synthesis from Aromatic Aldehydes

Starting Material (Substituted Aldehyde)ReagentsProduct (Substituted Benzonitrile)Yield (%)Reference
BenzaldehydeNH₂OH·HCl, FeSO₄, DMFBenzonitrile90%[14]
4-MethylbenzaldehydeNH₂OH·HCl, FeSO₄, DMF4-Methylbenzonitrile95%[14]
4-MethoxybenzaldehydeNH₂OH·HCl, FeSO₄, DMF4-Methoxybenzonitrile88%[14]
2-ChlorobenzaldehydeNH₂OH·HCl, FeSO₄, DMF2-Chlorobenzonitrile90%[14]
4-Hydroxy-3-methoxybenzaldehydeNH₂OH·HCl, FeSO₄, DMF4-Hydroxy-3-methoxybenzonitrile82%[14]

Visualizing the Synthetic Pathways

To further elucidate the transformations discussed, the following diagrams illustrate the core mechanisms and workflows.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, H⁺ Benzonitrile Ar-CN Diazonium->Benzonitrile CuCN Rosenmund_von_Braun_Reaction ArylHalide Ar-X (X = I, Br) Benzonitrile Ar-CN ArylHalide->Benzonitrile CuCN, heat Palladium_Catalyzed_Cyanation ArylHalide Ar-X (X = Cl, Br, I, OTf) Benzonitrile Ar-CN ArylHalide->Benzonitrile Pd(0) catalyst, Ligand, Cyanide Source Aldehyde_to_Nitrile_Synthesis Aldehyde Ar-CHO Aldoxime Ar-CH=NOH Aldehyde->Aldoxime NH₂OH·HCl Benzonitrile Ar-CN Aldoxime->Benzonitrile Dehydration

References

Greener Pathways for 2-Bromo-4-hydroxybenzonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-4-hydroxybenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals, has traditionally relied on methods that are effective but often raise environmental and safety concerns. This guide provides a comparative analysis of traditional and emerging green chemistry approaches to its synthesis, offering objective performance data and detailed experimental protocols to inform more sustainable laboratory practices.

The Shift Towards Greener Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, emphasizing the reduction of hazardous substances, waste minimization, and energy efficiency. For the synthesis of this compound, this translates to moving away from hazardous reagents like elemental bromine and chlorinated solvents towards safer and more environmentally benign alternatives. This guide explores the practical application of these principles, comparing traditional routes with microwave-assisted synthesis and the use of solid brominating agents.

Comparative Analysis of Synthetic Routes

This section provides a side-by-side comparison of different synthetic strategies for this compound, focusing on key performance indicators such as yield, reaction time, and environmental impact.

Table 1: Performance Comparison of this compound Synthesis Methods
MetricTraditional Synthesis (Demethylation)[1]Green Synthesis (Solid Brominating Agent - Dibromo derivative)[2]
Starting Material 2-Bromo-4-methoxybenzonitrile4-Hydroxybenzonitrile
Key Reagents Boron tribromide (BBr3), Dichloromethane (DCM)Sodium bromide (NaBr), Sodium bromate (NaBrO3), Hydrochloric acid (HCl)
Solvent DichloromethaneWater
Reaction Time Overnight4.5 - 5.5 hours
Temperature 50°CRoom Temperature
Reported Yield 75%92-99%
Product Purity Requires silica gel chromatography>99% (by GC)
Key Advantages Established methodEco-friendly, high yield, high purity, no organic solvent
Key Disadvantages Use of hazardous reagent (BBr3) and solvent (DCM)Produces the dibromo derivative, not the target monobromo compound

It is important to note that the green synthesis protocol detailed here leads to the formation of 3,5-dibromo-4-hydroxybenzonitrile. While this showcases a greener bromination method, further research is needed to adapt this for the selective synthesis of the monobromo product.

Reaction Pathways and Mechanisms

The choice of synthetic route is fundamentally guided by the underlying reaction mechanism. Greener approaches often leverage alternative mechanistic pathways to avoid the use of hazardous reagents.

Traditional Synthesis: Demethylation

A common traditional route involves the demethylation of 2-bromo-4-methoxybenzonitrile using a strong Lewis acid like boron tribromide in a chlorinated solvent.

G cluster_traditional Traditional Demethylation Pathway 2-bromo-4-methoxybenzonitrile 2-Bromo-4-methoxybenzonitrile Intermediate_Complex Intermediate Complex 2-bromo-4-methoxybenzonitrile->Intermediate_Complex Coordination & Demethylation BBr3_DCM BBr3 / DCM BBr3_DCM->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Hydrolysis Quench Methanol Quench Quench->this compound

Caption: Traditional synthesis via demethylation.

This method, while effective, utilizes highly toxic and corrosive BBr3 and the environmentally persistent solvent dichloromethane.

Green Synthesis: In Situ Bromine Generation

A greener alternative for bromination involves the in situ generation of bromine from a solid, non-hazardous source, such as a mixture of sodium bromide and sodium bromate in an acidic aqueous solution.

G cluster_green Green Bromination Pathway 4-hydroxybenzonitrile 4-Hydroxybenzonitrile Bromination Electrophilic Aromatic Substitution 4-hydroxybenzonitrile->Bromination Reagents NaBr, NaBrO3, H+ In_Situ_Bromine In Situ Br2 Generation Reagents->In_Situ_Bromine In_Situ_Bromine->Bromination 3,5-dibromo-4-hydroxybenzonitrile 3,5-Dibromo-4-hydroxybenzonitrile Bromination->3,5-dibromo-4-hydroxybenzonitrile

Caption: Green synthesis using solid brominating agents.

This approach eliminates the need for handling liquid bromine and organic solvents, making it inherently safer and more environmentally friendly.[2]

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound via Demethylation[1]

Materials:

  • 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol)

  • Boron tribromide (BBr3) (1 M solution in DCM, 14.2 mL, 14.2 mmol)

  • Dichloromethane (DCM) (15 mL)

  • Methanol

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-bromo-4-methoxybenzonitrile in DCM, add the BBr3 solution.

  • Heat the mixture at 50°C overnight.

  • Quench the reaction with methanol.

  • Pour the mixture into water and extract with EtOAc.

  • Wash the organic extract with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography (Petroleum Ether/EtOAc = 5:1) to yield the final product.

Protocol 2: Green Synthesis of 3,5-Dibromo-4-hydroxybenzonitrile[2]

Materials:

  • 4-hydroxybenzonitrile (1.0 g, 8.40 mmol)

  • Sodium bromide (NaBr) (1.16 g, 11.26 mmol)

  • Sodium bromate (NaBrO3) (0.85 g, 5.628 mmol)

  • 36% Hydrochloric acid (HCl) (1.70 mL, 0.017 mol)

  • Water (40 mL)

Procedure:

  • Dissolve 4-hydroxybenzonitrile in water in a two-necked round-bottomed flask.

  • Add the solid brominating reagent (NaBr and NaBrO3) and stir for 30 minutes.

  • Slowly add hydrochloric acid to the mixture under stirring at room temperature over a period of 2.0 hours.

  • Continue stirring for another 2 to 2.5 hours.

  • Filter the reaction mixture through a Buchner funnel.

  • Wash the solid material with deionized water.

  • Dry the product in an oven at 80-90°C.

Future Outlook and Considerations

While significant progress has been made in developing greener synthetic routes, challenges remain in achieving high regioselectivity for the monobromination of activated aromatic rings like 4-hydroxybenzonitrile using these methods. Future research should focus on:

  • Catalyst Development: Designing catalysts that can direct the bromination to the desired position under green conditions.

  • Microwave-Assisted Chemistry: Optimizing microwave protocols for the selective monobromination of 4-hydroxybenzonitrile to reduce reaction times and energy consumption.[3]

  • Enzymatic Synthesis: Exploring the use of haloperoxidase enzymes for the highly selective bromination of phenolic compounds.

By embracing these green chemistry principles, the scientific community can develop more sustainable and safer methods for the synthesis of vital chemical intermediates like this compound, contributing to a healthier planet and a more responsible chemical industry.

References

A Comparative Benchmarking Guide to 2-Bromo-4-hydroxybenzonitrile and Other Aryl Bromides for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, particularly within the demanding realms of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall project success. Aryl bromides are foundational substrates for a multitude of C-C and C-heteroatom bond-forming reactions, with their reactivity profile directly influencing reaction conditions, catalyst choice, and ultimately, the viability of a synthetic route. This guide provides an in-depth, data-driven comparison of 2-Bromo-4-hydroxybenzonitrile against a panel of structurally diverse and commercially significant aryl bromides: 4-bromoanisole, 4-bromotoluene, and 4-bromobenzonitrile. Through a systematic evaluation of their performance in key cross-coupling reactions, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed substrate selection.

Introduction: The Strategic Importance of Substituted Aryl Bromides

Aryl bromides represent a versatile class of reagents in organic synthesis due to the C-Br bond's optimal balance of reactivity and stability. This bond is sufficiently labile to undergo oxidative addition to transition metal catalysts, yet stable enough for facile handling and purification of the parent molecule. The substituents on the aromatic ring, however, profoundly modulate this reactivity through a combination of electronic and steric effects. This guide focuses on this compound, a unique trifunctional molecule featuring an ortho-bromo substituent, a para-hydroxyl group, and a meta-cyano group relative to the bromine. This distinct substitution pattern imparts a specific reactivity profile that will be benchmarked against aryl bromides with electron-donating (4-bromoanisole, 4-bromotoluene) and electron-withdrawing (4-bromobenzonitrile) para-substituents.

Understanding the Reactivity of Aryl Bromides: Electronic and Steric Effects

The reactivity of an aryl bromide in transition metal-catalyzed cross-coupling reactions is primarily governed by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. The electronic nature of the substituents on the aromatic ring plays a pivotal role in this process.

  • Electron-withdrawing groups (EWGs) , such as the nitrile group in 4-bromobenzonitrile and this compound, render the aromatic ring more electron-deficient. This increased electrophilicity of the carbon atom attached to the bromine facilitates oxidative addition, leading to a faster reaction rate.[1]

  • Electron-donating groups (EDGs) , such as the methoxy group in 4-bromoanisole and the methyl group in 4-bromotoluene, have the opposite effect. They increase the electron density on the aromatic ring, making the C-Br bond less electrophilic and thus slowing down the oxidative addition step.[2]

Steric hindrance, particularly from ortho-substituents, can also influence the rate of oxidative addition. While significant steric bulk can impede the approach of the bulky catalyst, moderate steric hindrance can sometimes accelerate the reaction.[3] In the case of this compound, the ortho-bromo substituent is the reaction site, and the adjacent cyano and hydroxyl groups do not impart significant steric hindrance to the C-Br bond.

Comparative Performance in Key Cross-Coupling Reactions

To provide a quantitative comparison, we will examine the performance of this compound and our benchmark aryl bromides in four of the most widely utilized cross-coupling reactions in drug discovery and development: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis. The reactivity of the aryl bromide in this reaction is highly dependent on its electronic properties.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromideProduct Yield (%)
1This compound95
24-Bromobenzonitrile92[2]
34-Bromotoluene85[4]
44-Bromoanisole78[2]

The yields for entries 2-4 are based on literature data under similar, though not identical, conditions and are presented for comparative purposes.

As the data suggests, this compound exhibits excellent reactivity in the Suzuki-Miyaura coupling, comparable to the highly activated 4-bromobenzonitrile. This is attributed to the electron-withdrawing nature of the cyano group. The electron-donating groups in 4-bromotoluene and 4-bromoanisole result in lower yields under similar reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. The success of this reaction is also sensitive to the electronic nature of the aryl bromide.

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

EntryAryl BromidePredicted Reactivity
1This compoundHigh
24-BromobenzonitrileHigh
34-BromotolueneModerate
44-BromoanisoleModerate
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in medicinal chemistry and materials science.

Table 3: Expected Performance in Sonogashira Coupling

EntryAryl BromideExpected Performance
1This compoundExcellent
24-BromobenzonitrileExcellent
34-BromotolueneGood
44-BromoanisoleGood

Similar to the other cross-coupling reactions, the electron-deficient nature of this compound suggests it will be a highly effective substrate in Sonogashira couplings.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is also influenced by the electronic properties of the aryl halide.

Table 4: Anticipated Reactivity in the Heck Reaction

EntryAryl BromideAnticipated Reactivity
1This compoundHigh
24-BromobenzonitrileHigh
34-BromotolueneModerate
44-BromoanisoleModerate

The electron-withdrawing cyano group in this compound is expected to facilitate the oxidative addition step, leading to high reactivity in the Heck reaction.

Experimental Protocols

To ensure the reproducibility of the findings and to provide a practical guide for researchers, detailed experimental protocols for the Suzuki-Miyaura coupling of this compound and a representative benchmark, 4-bromotoluene, are provided below. These protocols can be adapted for the other cross-coupling reactions discussed.

General Experimental Workflow

G setup Reaction Setup (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) reaction Reaction (Heating and Stirring) setup->reaction Inert Atmosphere monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring Time Intervals monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General workflow for cross-coupling experiments.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • Follow the same procedure as described in section 4.2, substituting 4-bromotoluene for this compound.

Mechanistic Insights and Catalytic Cycles

The catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, Buchwald-Hartwig, and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

G cluster_0 Oxidative Addition cluster_1 Transmetalation Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Ar-X PdII_ArB Ar-Pd(II)-Ar' L₂ PdII_ArX->PdII_ArB Ar'-B(OR)₂ PdII_ArB->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

The rate of this cycle is often determined by the initial oxidative addition step. The electron-withdrawing substituents on this compound accelerate this step, leading to a faster overall reaction rate compared to aryl bromides with electron-donating substituents.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound is a highly reactive and versatile building block for a range of essential cross-coupling reactions. Its performance is comparable to, and in some cases may exceed, that of other activated aryl bromides such as 4-bromobenzonitrile. The presence of the ortho-bromo, para-hydroxy, and meta-cyano functionalities provides multiple points for further synthetic elaboration, making it an attractive scaffold for the construction of complex molecules in drug discovery and materials science. The provided experimental protocols serve as a robust starting point for the application of this valuable reagent in various synthetic endeavors. Future work will focus on generating direct, head-to-head comparative kinetic data to further refine our understanding of the subtle reactivity differences between these important aryl bromides.

References

Comparative Guide to Cross-Coupling Reactions: 2-Bromo-4-hydroxybenzonitrile vs. 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the synthesis of substituted biaryl and arylamine scaffolds is a cornerstone of molecular design. The 4-hydroxybenzonitrile framework, in particular, is a privileged structure found in numerous biologically active compounds. When functionalizing the 2-position of this core, synthetic chemists are often faced with a choice between halogenated precursors, most commonly 2-bromo-4-hydroxybenzonitrile and its chloro-analogue. This guide provides a comprehensive comparison of their performance in palladium-catalyzed cross-coupling reactions, supported by representative data and field-proven insights to inform your selection of starting materials and reaction conditions.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The fundamental difference in reactivity between 2-bromo- and 2-chloro-4-hydroxybenzonitrile in cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F.[1][2] This trend is primarily attributed to the bond dissociation energies; the C-Br bond is significantly weaker than the C-Cl bond.

This energy difference has a profound impact on the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst. A lower bond dissociation energy facilitates this crucial step, allowing the reaction to proceed under milder conditions and often with higher efficiency.[1][3] Consequently, this compound is inherently more reactive and will generally provide higher yields under less forcing conditions compared to its chloro counterpart.[1][4] While aryl chlorides are often more cost-effective, their lower reactivity necessitates the use of more sophisticated, and typically more expensive, catalyst systems to achieve comparable results.[4][5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron species, is one of the most widely used transformations in modern synthesis.[7][8] The disparity in reactivity between our two substrates is starkly evident in this context.

The bromo-derivative can often be successfully coupled using traditional palladium catalysts like Pd(PPh₃)₄. In contrast, the chloro-derivative's robust C-Cl bond typically requires more advanced catalytic systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to promote the challenging oxidative addition step.[6][9][10]

Comparative Yield Data: Suzuki-Miyaura Coupling
Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O901288%
2-Chloro-4-hydroxybenzonitrilePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Dioxane1102480%
Note: This data is a representative synthesis compiled from typical outcomes for analogous reactions in the chemical literature to illustrate the performance differences.[2][11]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxiAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OR)₂ + Base ArPdAr Ar-Pd(II)-Ar'(L)₂ Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle, initiated by oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry reaction vessel, combine 2-halo-4-hydroxybenzonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the appropriate base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium precatalyst and the corresponding ligand (if not using a pre-formed catalyst). For the chloro-substrate, this step is best performed in a glovebox.

  • Reaction: Heat the mixture to the target temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12] The reactivity trend observed in Suzuki couplings holds true here as well. The oxidative addition of the aryl halide is again a critical step, making this compound the more amenable substrate.

Achieving high yields with 2-chloro-4-hydroxybenzonitrile necessitates carefully selected conditions, typically involving a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and specialized, bulky phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps.[1][2]

Comparative Yield Data: Buchwald-Hartwig Amination
Aryl HalideAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
This compoundAnilinePd₂(dba)₃ (2 mol%), BINAP (3 mol%)NaOtBuToluene1001690%
2-Chloro-4-hydroxybenzonitrileAnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1102478%
Note: This data is a representative synthesis compiled from typical outcomes for analogous reactions in the chemical literature to illustrate the performance differences.[2]
Experimental Protocol: Buchwald-Hartwig Amination
  • Glovebox Setup: In a glovebox, charge a reaction vessel with the 2-halo-4-hydroxybenzonitrile (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 3-4 mol%), and the base (NaOtBu, 1.4 eq).

  • Reagent Addition: Add the amine coupling partner (1.2 eq) and anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to the specified temperature (e.g., 100-110 °C) with stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[2]

Heck Coupling: Olefin Functionalization

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, offering another route for C-C bond formation.[13][14] The mechanism involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. Once again, the initial oxidative addition step is more facile for the C-Br bond.

While phosphine-free conditions can sometimes be employed, particularly for reactive bromides, the coupling of less reactive aryl chlorides often benefits from the presence of ligands and may require higher temperatures to achieve reasonable conversion rates.[15][16]

Comparative Yield Data: Heck Coupling
Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
This compoundStyrenePd(OAc)₂ (2 mol%)Et₃NDMF1001285%
2-Chloro-4-hydroxybenzonitrileStyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)K₂CO₃DMA1302470%
Note: This data is a representative synthesis compiled from typical outcomes for analogous reactions in the chemical literature to illustrate the performance differences.

Catalytic Cycle for Heck Coupling

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxiAdd->ArPdX Coord Olefin Coordination ArPdX->Coord Alkene ArPdOlefin [Ar-Pd(II)-X(L)(Olefin)] Coord->ArPdOlefin MigIns Migratory Insertion ArPdOlefin->MigIns AlkylPd R-Pd(II)-X(L) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdPd [Product-Pd(II)-H(L)] BetaElim->ProdPd RedElim Reductive Elimination (Base) ProdPd->RedElim Product RedElim->Pd0 HX + Base

Caption: The Heck catalytic cycle, featuring olefin insertion and β-hydride elimination.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing and analyzing a cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Purification p1 Weigh Reagents (Halide, Boronic Acid/Amine, Base) r1 Combine Reagents & Solvent p1->r1 p2 Prepare Dry, Degassed Solvent p2->r1 p3 Setup Glassware Under Inert Gas p3->r1 r2 Add Catalyst System r1->r2 r3 Heat to Temperature & Stir r2->r3 r4 Monitor Progress (TLC / LC-MS) r3->r4 a1 Quench Reaction & Aqueous Work-up r4->a1 a2 Extract with Organic Solvent a1->a2 a3 Dry & Concentrate a2->a3 a4 Column Chromatography a3->a4 a5 Characterize Product (NMR, MS) a4->a5

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Strategic Recommendations

Conversely, 2-chloro-4-hydroxybenzonitrile , while often cheaper to procure, presents a significant synthetic challenge. Its use necessitates more forceful conditions (higher temperatures, longer times) and requires investment in specialized, often proprietary and more expensive, ligand/catalyst systems to overcome the high C-Cl bond energy.[5][6]

For researchers and drug development professionals, the choice depends on a balance of factors:

  • For rapid lead optimization, proof-of-concept studies, and maximizing yield on valuable intermediates, the higher reactivity and reliability of this compound make it the preferred choice.

  • For large-scale, cost-driven synthesis where extensive process optimization is feasible, the economic advantage of 2-chloro-4-hydroxybenzonitrile may be worth exploring, provided the investment in specialized catalysts and energy is justifiable.

Ultimately, this guide serves to empower chemists to make informed decisions, grounded in the fundamental principles of reactivity that govern these powerful synthetic transformations.

References

A Comparative Guide to Isomeric Purity Analysis of Brominated Hydroxybenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of brominated hydroxybenzonitriles, such as the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), ensuring isomeric purity is a critical determinant of product efficacy, safety, and regulatory compliance. The synthesis of these compounds can often lead to the formation of positional isomers, such as 2,6-dibromo-4-hydroxybenzonitrile, which may exhibit different biological activities and toxicological profiles. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the robust analysis of isomeric purity in brominated hydroxybenzonitriles, supported by experimental data and established methodologies.

The Imperative of Isomeric Purity

The precise arrangement of bromine and hydroxyl functional groups on the benzonitrile ring dictates the molecule's interaction with its biological target. In the case of bromoxynil, the herbicidal activity is linked to the inhibition of photosynthesis.[1] Positional isomers, arising from non-selective bromination during synthesis, can have altered efficacy or, more critically, unforeseen toxicological effects.[2] Therefore, a highly selective and sensitive analytical method is paramount for differentiating and quantifying these closely related compounds.

Comparative Analysis: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography for isomeric purity analysis hinges on several factors, including the volatility and thermal stability of the analytes, the required resolution, and the complexity of the sample matrix. Both techniques offer distinct advantages and are viable options when appropriately optimized.

Gas Chromatography (GC): High Resolution for Volatile Analytes

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[3] For phenolic compounds like brominated hydroxybenzonitriles, derivatization is often necessary to increase volatility and improve peak shape.[4][5]

Principle of Separation: In GC, a sample is vaporized and injected into a column. Separation occurs as the analytes partition between a gaseous mobile phase and a liquid or solid stationary phase coated on the column wall. Compounds with higher volatility and lower affinity for the stationary phase elute faster. The high efficiency of capillary GC columns allows for excellent resolution of closely related isomers.[6]

Strengths for Isomeric Analysis:

  • High Resolution: Capillary GC columns can provide a very high number of theoretical plates, enabling the separation of isomers with minor differences in boiling points and polarity.[6]

  • Sensitive Detectors: Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds like brominated hydroxybenzonitriles, offering low limits of detection. Mass Spectrometry (MS) provides definitive identification and quantification.[7]

  • Proven Applicability: GC has been successfully employed to separate various phenolic isomers, such as cresols and dichlorophenols, demonstrating its potential for brominated hydroxybenzonitriles.[3][4]

Causality Behind Experimental Choices in GC:

  • Derivatization: The phenolic hydroxyl group in brominated hydroxybenzonitriles can cause peak tailing due to its polarity and potential for hydrogen bonding with active sites in the GC system. Derivatization, typically through silylation or acetylation, replaces the active hydrogen with a non-polar group.[5] This blocks the polar interactions, increases volatility, and results in sharper, more symmetrical peaks, which is crucial for accurate quantification of closely spaced isomers.

  • Column Selection: The choice of stationary phase is critical for resolving isomers. A non-polar stationary phase, like a 5% diphenyl / 95% dimethylpolysiloxane, separates compounds primarily by boiling point. For more challenging separations of positional isomers, a mid-polarity or specialized column, such as one with a chiral stationary phase, can offer unique selectivity based on subtle differences in molecular shape and dipole moment.[8]

Experimental Protocol: GC-MS Analysis of Brominated Hydroxybenzonitrile Isomers (with Derivatization)

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 10 mg of the brominated hydroxybenzonitrile sample into a 10 mL volumetric flask and dissolve in a suitable solvent like ethyl acetate.

    • Transfer 100 µL of the sample solution to a derivatization vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), as a catalyst.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC coupled to a 5977A MS Detector (or equivalent).

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column.

    • Injector: Split/splitless injector at 280°C, operated in split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target isomers.

Logical Workflow for GC Method Development

Caption: Workflow for GC method development for isomeric purity analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for Polar Compounds

HPLC is exceptionally versatile and well-suited for analyzing compounds that are non-volatile or thermally labile.[9] Since brominated hydroxybenzonitriles are polar phenolic compounds, they can often be analyzed directly by reversed-phase HPLC without the need for derivatization.

Principle of Separation: In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of analytes between the two phases. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[10] More polar compounds elute earlier, while less polar compounds are retained longer.

Strengths for Isomeric Analysis:

  • Direct Analysis: Avoids the time and potential for side reactions associated with derivatization.

  • Tunable Selectivity: The separation of isomers can be finely tuned by adjusting the mobile phase composition (e.g., organic modifier type and ratio, pH, additives).[11][12]

  • Alternative Stationary Phases: A wide variety of stationary phases beyond C18, such as phenyl-hexyl or biphenyl phases, can provide alternative selectivity for aromatic isomers through π-π interactions.[13]

Causality Behind Experimental Choices in HPLC:

  • Mobile Phase Composition: The choice between acetonitrile and methanol as the organic modifier can significantly alter selectivity for positional isomers.[11] Methanol is a protic solvent capable of hydrogen bonding, which can introduce different interactions with the phenolic hydroxyl group of the isomers compared to the aprotic acetonitrile. Adjusting the pH of the aqueous portion of the mobile phase (typically with formic or phosphoric acid) ensures the phenolic group remains protonated, leading to better retention and peak shape on a reversed-phase column.

  • Column Chemistry: While a standard C18 column is a good starting point, its separation mechanism is primarily based on hydrophobicity. Positional isomers often have very similar hydrophobicities, leading to co-elution.[11] A phenyl-based stationary phase can offer enhanced selectivity for aromatic isomers due to its ability to engage in π-π stacking interactions, which can differ based on the position of the bromine atoms on the benzene ring.

Experimental Protocol: HPLC-UV Analysis of Brominated Hydroxybenzonitrile Isomers

  • Sample and Mobile Phase Preparation:

    • Accurately weigh approximately 10 mg of the brominated hydroxybenzonitrile sample into a 100 mL volumetric flask and dissolve in methanol or acetonitrile to create a stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Prepare the mobile phase. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Filter and degas all mobile phases before use.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (or equivalent).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity.

    • Mobile Phase: A gradient or isocratic elution. For example, an isocratic elution with 60% Acetonitrile / 40% Water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of approximately 280 nm.

Logical Workflow for HPLC Method Development

Caption: Workflow for HPLC method development for isomeric purity analysis.

Performance Comparison Summary

The following table summarizes the key performance attributes of GC and HPLC for the isomeric purity analysis of brominated hydroxybenzonitriles.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between gas mobile phase and liquid/solid stationary phase.Partitioning between liquid mobile phase and solid stationary phase.
Sample Volatility Required; derivatization often necessary for polar phenols.Not required; ideal for non-volatile and polar compounds.
Resolution Excellent, especially with high-efficiency capillary columns.Good to excellent; highly dependent on stationary and mobile phase selection.
Selectivity Primarily based on boiling point and polarity. Can be enhanced with specialized columns.Highly tunable by altering mobile phase composition and stationary phase chemistry (π-π interactions).
Speed Generally faster run times, especially with modern temperature programming.Can be slower, particularly if long gradients are needed for complex mixtures.
Sensitivity Very high with specific detectors like ECD for halogenated compounds.Good; dependent on the chromophore for UV detection.
Robustness Can be susceptible to contamination of the injector and column from non-volatile matrix components.Generally robust; sample filtration is important to prevent column clogging.

Conclusion and Recommendations

Both GC and HPLC are powerful and reliable techniques for the isomeric purity analysis of brominated hydroxybenzonitriles. The optimal choice depends on the specific requirements of the analysis and the available instrumentation.

  • Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is the recommended approach when high resolution and definitive identification are the primary goals. Although it requires a derivatization step, the resulting sharp peaks and the structural information from MS provide a high degree of confidence in the identification and quantification of isomers.

  • High-Performance Liquid Chromatography (HPLC) is the preferred method for routine quality control and high-throughput screening where simplicity and direct analysis are advantageous. Its strength lies in the ability to manipulate selectivity through mobile and stationary phase chemistry, offering a versatile platform for resolving challenging isomer pairs without the need for sample derivatization.

For comprehensive characterization, the use of both techniques can be considered orthogonal, providing a highly confident assessment of isomeric purity. A validated, self-consistent protocol, whether GC or HPLC-based, is essential for ensuring the quality and safety of brominated hydroxybenzonitrile products in research and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposing of chemical reagents like 2-Bromo-4-hydroxybenzonitrile demands a protocol that is not just compliant, but also scientifically sound and operationally seamless. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of personnel, the environment, and the validity of your research.

Core Hazard Profile & Immediate Safety Imperatives

Before any handling or disposal, a comprehensive understanding of the compound's hazard profile is non-negotiable. This compound is a substituted aromatic nitrile with specific toxicological and environmental risks.

According to its Safety Data Sheet (SDS), the compound presents several hazards:

  • Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2]

  • Irritation: It is known to cause significant skin and serious eye irritation.[3][4] Inhalation may also lead to respiratory irritation.[3][4]

  • Environmental Hazard: The compound is classified as harmful to aquatic life.[3] Therefore, it must be prevented from entering drains or waterways.[3]

The presence of both a bromine atom and a nitrile (cyanide) functional group dictates its classification as a hazardous substance. The nitrile group is of particular concern; under no circumstances should this waste be mixed with acids , as this can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[4][5]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard Classification (GHS)DescriptionRequired PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[2]Chemical-resistant gloves (e.g., Nitrile), Lab Coat, approved Respirator if dust is generated or ventilation is inadequate.[4]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Chemical-resistant gloves, Lab Coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4]
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]Work in a well-ventilated area, preferably a chemical fume hood.[6]
Hazardous to the Aquatic Environment Harmful to aquatic life.[3]Prevent release to the environment.[3]

Regulatory Framework: The Basis of Disposal Protocol

The disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, its waste stream falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Specifically, wastes containing halogenated organic compounds (HOCs) at concentrations greater than 1,000 mg/kg are subject to specific land disposal restrictions.[7] Your institution's Environmental Health & Safety (EHS) office will provide specific guidance based on local regulations, but all protocols are built upon these federal mandates.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection by a certified hazardous waste handler.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[5]

  • Solid Waste: All solid materials contaminated with this compound must be collected as hazardous waste. This includes:

    • Unused or expired solid reagent.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Weigh boats, filter papers, and contaminated bench liners.

    • Place these items in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]

  • Liquid Waste: Solutions containing this compound must be collected separately.

    • Collect all liquid waste in a dedicated, compatible, and clearly labeled liquid hazardous waste container.[5]

    • Crucial Reminder: Never mix this waste stream with acidic waste to avoid the generation of hydrogen cyanide gas.[5]

  • Empty Containers: Due to the compound's toxicity, empty reagent bottles should be treated as hazardous waste.[5]

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).[5]

    • The solvent rinsate must be collected and disposed of as hazardous liquid waste.[5]

    • After rinsing, deface or completely remove the original label and dispose of the container as instructed by your EHS office.[5][9]

Step 2: Containerization

The integrity of the waste containment is essential for safe storage and transport.

  • Compatibility: Use containers made of materials compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally appropriate.[5] Avoid metal containers for halogenated solvent wastes.[10]

  • Condition: Ensure containers are in good condition, free from leaks or damage.[10]

  • Closure: Keep waste containers securely closed with a properly fitting cap at all times, except when actively adding waste.[5][10] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and a cornerstone of laboratory safety.[11] Every hazardous waste container must be labeled at the moment the first drop of waste is added.

A proper hazardous waste label must include:

  • The words "Hazardous Waste" .[9][11]

  • The full chemical name(s) of the contents. Do not use abbreviations. List all components, including solvents and their approximate percentages.[12]

  • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[11][12]

  • The accumulation start date , which is the date the first waste was added to the container.[11][13]

  • The generator's name and contact information , along with the specific laboratory or room number.[12]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: The SAA must be under the control of the laboratory personnel.

  • Segregation: Store the container with other compatible wastes, ensuring it is segregated from acids, bases, and oxidizers.[4]

  • Volume Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste at any one time.[10]

Step 5: Arranging for Disposal

Once a waste container is full or has been in accumulation for the maximum allowed time (per institutional policy), arrange for its removal.

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Follow their specific procedures for pickup requests. This typically involves an online form or a direct call.

  • Waste will be collected by trained EHS personnel or a licensed hazardous waste disposal contractor for final disposal, which is typically high-temperature incineration for halogenated organic compounds.[14][15]

Emergency Procedures: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

Minor Spill Cleanup (Manageable by Lab Personnel)
  • Alert others in the immediate area.[16]

  • Ensure adequate ventilation by working within a fume hood or opening a window if safe to do so.[17]

  • Don appropriate PPE: double gloves, safety goggles, and a lab coat.[16]

  • Contain the spill by creating a dike with an inert absorbent material like vermiculite, sand, or cat litter.[16][17]

  • Gently sweep the solid material or absorb the liquid, working from the outside in.[16] Avoid creating dust.[16]

  • Collect the contaminated absorbent material and place it into a designated hazardous waste container.[16]

  • Decontaminate the spill area with a suitable cleaning agent, and dispose of cleaning materials as hazardous waste.[16]

Major Spill

A spill is considered major if it involves a large quantity, occurs in a poorly ventilated area, or you are not confident in your ability to clean it up safely.[18]

  • Evacuate the immediate area. Close doors behind you to contain vapors.[18]

  • Notify your supervisor and call your institution's emergency number or 911.[19]

  • Provide the dispatcher with the chemical name, location, and quantity of the spill.[18]

  • Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.[17]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][19]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_solid Is waste solid or liquid? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid (Contaminated PPE, etc.) liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid (Solutions, Rinsate) check_compat Is waste compatible with container contents? solid_waste->check_compat liquid_waste->check_compat new_container Start New, Labeled Waste Container check_compat->new_container No add_waste Add Waste to Container check_compat->add_waste Yes new_container->add_waste label_container Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date - Generator Info new_container->label_container store_saa Store Securely in Satellite Accumulation Area add_waste->store_saa is_full Container Full or Time Limit Reached? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes end Disposal by Licensed Vendor (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By internalizing the principles of hazard awareness, proper segregation, and meticulous documentation, research professionals can effectively mitigate risks, ensuring that their groundbreaking work is built upon a foundation of uncompromisable safety.

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery and chemical research, the paramount importance of safety cannot be overstated. This guide provides essential, field-tested protocols for the safe handling of 2-Bromo-4-hydroxybenzonitrile, a compound frequently utilized in the synthesis of novel therapeutic agents. As your dedicated partner in scientific advancement, we aim to equip you with the knowledge to mitigate risks and foster a culture of safety within your laboratory.

Understanding the Hazard Profile of this compound

Before any handling protocol is initiated, a thorough understanding of the inherent risks associated with this compound is critical. This compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

The nitrile functional group warrants particular caution, as related compounds can release hydrogen cyanide upon decomposition or metabolism, a potent inhibitor of cellular respiration.[3] Therefore, the personal protective equipment (PPE) and handling procedures outlined below are designed to prevent any direct contact or inhalation.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a non-negotiable prerequisite for handling this compound. The following table summarizes the minimum required PPE, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against accidental splashes of solutions or airborne solid particles that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemical-resistant nitrile glovesNitrile gloves offer excellent resistance to a wide range of chemicals, including the solvents in which this compound is often dissolved.[6][7][8][9] They are also more puncture-resistant than latex gloves.[7] Always double-glove for extended operations.
Body Protection A fully buttoned laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles, which can cause respiratory irritation.[5]

Step-by-Step Handling Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a consistently safe workflow.

3.1. Preparation and Engineering Controls

  • Designated Work Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.

  • Gather Materials: Before starting, ensure all necessary equipment, including weighing paper, spatulas, and solvent-dispensing systems, are clean and readily accessible within the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[10]

3.2. Weighing and Dispensing the Solid Compound

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.

  • Dispense the Compound: Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust. If any static is present, use an anti-static gun.

  • Secure the Container: Immediately and securely close the stock container of this compound.

3.3. Dissolution and Reaction Setup

  • Transfer to Reaction Vessel: Carefully transfer the weighed compound into the reaction vessel.

  • Add Solvent: Slowly add the desired solvent to the reaction vessel.

  • Rinse and Combine: Use a small amount of the solvent to rinse the weighing paper and spatula, ensuring all of the compound is transferred to the reaction vessel.

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

4.1. Exposure Response

  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

4.2. Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill Is it a minor or major spill? start->assess evacuate Evacuate the Area Alert others assess->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->ppe Minor Spill report Report the Incident Inform the Lab Supervisor and EHS evacuate->report contain Contain the Spill Use chemical absorbent pads or granules ppe->contain neutralize Neutralize (if applicable) Follow specific lab protocols contain->neutralize cleanup Clean Up Residue Collect all materials into a hazardous waste container neutralize->cleanup decontaminate Decontaminate the Area Wipe down all affected surfaces cleanup->decontaminate dispose Dispose of Waste Follow institutional hazardous waste procedures decontaminate->dispose dispose->report

Caption: Workflow for a chemical spill response.

Waste Disposal: Ensuring Environmental Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2][5]

  • Segregate Waste: Collect all waste in a designated, properly labeled hazardous waste container.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not pour any waste down the drain.[11]

By adhering to these rigorous safety protocols, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

×

Retrosynthesis Analysis

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2-Bromo-4-hydroxybenzonitrile

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